2-(Trifluoromethoxy)thiobenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethoxy)benzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NOS/c9-8(10,11)13-6-4-2-1-3-5(6)7(12)14/h1-4H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRLRVCJDVSKRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=S)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926247-77-0 | |
| Record name | 2-(TRIFLUOROMETHOXY)BENZENECARBOTHIOAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-Technical-Guide-to-the-Synthesis-of-2-(Trifluoromethoxy)thiobenzamide
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways and reaction mechanisms for producing 2-(Trifluoromethoxy)thiobenzamide, a compound of significant interest in medicinal chemistry and drug development. The document outlines the strategic importance of the trifluoromethoxy group, details the prevalent synthesis route via thionation of the corresponding benzamide using Lawesson's reagent, and offers a comprehensive, step-by-step experimental protocol. Mechanistic insights are supported by diagrams and authoritative references to ensure scientific integrity. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries who require a robust understanding of the synthesis and chemical properties of this important fluorinated molecule.
Introduction: The Strategic Value of the Trifluoromethoxy Group
In modern drug design and discovery, the incorporation of fluorine-containing functional groups is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] Among these, the trifluoromethoxy (-OCF3) group has emerged as a substituent of particular importance.[3] Its unique electronic properties and steric profile offer several advantages over more common groups like methoxy (-OCH3) or trifluoromethyl (-CF3).
The -OCF3 group is highly lipophilic, a characteristic that can significantly improve a molecule's ability to permeate cell membranes and cross biological barriers such as the blood-brain barrier.[4][5] Furthermore, the exceptional strength of the carbon-fluorine bonds imparts high metabolic stability, protecting the parent molecule from enzymatic degradation and thereby extending its biological half-life.[4][5] These properties make molecules like this compound valuable intermediates and scaffolds in the synthesis of novel therapeutic agents and agrochemicals.[3]
Thioamides, the sulfur analogs of amides, are also crucial building blocks in organic synthesis, serving as precursors for various sulfur-containing heterocycles.[6] The combination of the thioamide functional group and the trifluoromethoxy substituent in one molecule presents a powerful platform for developing next-generation compounds with optimized absorption, distribution, metabolism, and excretion (ADME) profiles.[5]
Primary Synthetic Pathway: Thionation of 2-(Trifluoromethoxy)benzamide
The most direct and widely employed method for the synthesis of this compound is the thionation of its amide precursor, 2-(Trifluoromethoxy)benzamide. This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom. While several thionating agents exist, Lawesson's Reagent (LR) is particularly effective for this conversion due to its mild reaction conditions and high yields compared to alternatives like phosphorus pentasulfide (P4S10).[6][7]
The overall synthetic workflow can be visualized as a two-step process starting from the more readily available 2-(Trifluoromethoxy)benzonitrile.
Caption: General two-step synthesis pathway to the target compound.
Step 1: Hydrolysis of the Nitrile: The synthesis begins with the hydrolysis of 2-(Trifluoromethoxy)benzonitrile to 2-(Trifluoromethoxy)benzamide. This can be achieved under basic conditions, for example, using hydrogen peroxide and a base like potassium carbonate.
Step 2: Thionation with Lawesson's Reagent: The resulting benzamide is then subjected to thionation. Lawesson's Reagent is preferred because it operates under relatively mild conditions, often at room temperature or with gentle heating in solvents like tetrahydrofuran (THF) or toluene, minimizing the degradation of sensitive functional groups.[6][8]
Reaction Mechanism: The Role of Lawesson's Reagent
Understanding the mechanism of thionation by Lawesson's Reagent is crucial for optimizing reaction conditions and troubleshooting potential issues. The process is not a simple oxygen-sulfur exchange but a well-defined, multi-step pathway.[6][7][9]
-
Dissociation of Lawesson's Reagent: In solution, the dimeric Lawesson's Reagent (LR) exists in equilibrium with a highly reactive monomeric dithiophosphine ylide. This monomer is the active species in the thionation reaction.[6][7]
-
Nucleophilic Attack: The carbonyl oxygen of the 2-(Trifluoromethoxy)benzamide acts as a nucleophile, attacking one of the phosphorus atoms of the dithiophosphine ylide.
-
Formation of a Thiaoxaphosphetane Intermediate: This initial attack leads to the formation of a four-membered ring intermediate known as a thiaoxaphosphetane. This step is analogous to the formation of the oxaphosphetane intermediate in the Wittig reaction.[7]
-
Cycloreversion: The driving force for the reaction is the subsequent cycloreversion of the thiaoxaphosphetane ring. This process is highly favorable due to the formation of a very stable phosphorus-oxygen double bond (P=O) in the byproduct.[7] This fragmentation step releases the final thiobenzamide product.
Caption: Mechanism of amide thionation using Lawesson's Reagent.
Experimental Protocol and Data
This section provides a field-proven, step-by-step methodology for the synthesis of this compound from its corresponding benzamide.
Detailed Experimental Protocol
Materials:
-
2-(Trifluoromethoxy)benzamide
-
Lawesson's Reagent (LR), [2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Tetrahydrofuran (THF) or Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(Trifluoromethoxy)benzamide (1.0 eq) in anhydrous THF (or toluene).
-
Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's Reagent (0.5-0.6 eq). A molar ratio of 2:1 (amide:LR) is typical, but a slight excess of LR may be used to ensure complete conversion.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (typically 60-80°C if using THF, or higher for toluene). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 30 minutes to a few hours.[8]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to quench any acidic byproducts) and brine.[8] This aqueous workup is critical to remove phosphorus-containing byproducts before chromatography.[8]
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry (MS).
Quantitative Data Summary
The efficiency of the thionation reaction can vary based on the substrate and specific conditions used. The following table summarizes typical data for thioamide synthesis using Lawesson's Reagent.
| Parameter | Typical Value/Range | Causality and Field Insights |
| Amide:LR Molar Ratio | 2:1 to 2:1.2 | A slight excess of LR can drive the reaction to completion, but a large excess complicates purification. |
| Solvent | THF, Toluene, Dioxane | THF is often preferred for its ability to dissolve LR at room temperature, allowing for milder conditions.[8] Toluene requires higher temperatures but can accelerate the reaction. |
| Temperature | 25°C - 110°C | Room temperature is often sufficient with THF. Refluxing may be necessary for less reactive amides. |
| Reaction Time | 0.5 - 4 hours | Monitored by TLC. Electron-rich amides tend to react faster. |
| Yield | 80 - 95% | Yields are typically high but depend heavily on the efficiency of the purification step to remove phosphorus byproducts. |
Conclusion
The synthesis of this compound is most reliably achieved through the thionation of the corresponding benzamide precursor using Lawesson's Reagent. This method is efficient, high-yielding, and proceeds under mild conditions, making it suitable for laboratory-scale synthesis and adaptable for larger-scale production. The strategic incorporation of the trifluoromethoxy group provides a pathway to novel compounds with enhanced metabolic stability and lipophilicity, attributes that are highly sought after in the development of new pharmaceuticals and agrochemicals. The detailed mechanism and protocol provided in this guide offer researchers a solid foundation for synthesizing this and related thioamides, empowering further innovation in chemical and life sciences.
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Spectroscopic Analysis of 2-(Trifluoromethoxy)thiobenzamide: A Multi-technique Approach to Structural Elucidation
An In-Depth Technical Guide
Introduction
In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine-containing functional groups is a well-established strategy for modulating the physicochemical and biological properties of organic molecules. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and potent electron-withdrawing character. When paired with a thioamide (-CSNH₂) moiety—a bioisostere of the common amide bond with distinct electronic and hydrogen-bonding properties—the resulting scaffold, 2-(Trifluoromethoxy)thiobenzamide, presents a compelling target for investigation.[1][2]
This technical guide provides a comprehensive, multi-technique spectroscopic framework for the unambiguous structural characterization of this compound. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causal relationships between molecular structure and spectroscopic output. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary data points that, when integrated, create a self-validating system for structural confirmation. This document is intended for researchers and professionals in drug development and chemical synthesis who require a robust and rational approach to molecular characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for a complete analysis.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical, as it can influence chemical shifts, particularly for labile protons like those on the thioamide.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, preferably operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion, especially in the complex aromatic region.[3]
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (2-5 seconds) are typically required.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Fluorine-19 is a highly sensitive nucleus with 100% natural abundance.[4] A reference standard, such as trichlorofluoromethane (CFCl₃), is used, with its resonance set to 0 ppm.[5]
¹⁹F NMR: The Trifluoromethoxy Signature
The ¹⁹F NMR spectrum provides the most direct and unambiguous confirmation of the trifluoromethoxy group.
-
Causality: The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its electronic environment.[6] The three equivalent fluorine atoms of the -OCF₃ group are expected to produce a single, sharp resonance. Its specific chemical shift is diagnostic of its attachment to an oxygen atom, distinguishing it clearly from a trifluoromethyl (-CF₃) group directly attached to the aromatic ring.[7]
Table 1: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| ~ -58 to -60 | Singlet | -OF ₃ |
Note: Predicted values are based on typical shifts for aryl trifluoromethoxy ethers and may vary with solvent.[8][9]
¹H NMR: Mapping the Proton Framework
The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling.
-
Causality: The electron-withdrawing nature of both the trifluoromethoxy and thioamide groups significantly deshields the aromatic protons, shifting them downfield. The ortho substitution pattern leads to a complex, second-order coupling pattern for the four aromatic protons, which may not be easily interpretable by first-order (n+1) rules. The thioamide (-CSNH₂) protons are typically broad due to quadrupole effects from the nitrogen atom and potential chemical exchange with trace amounts of water.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.8 - 8.2 | Broad Singlet | 1H | Thioamide (-CSNH aHb) |
| ~ 7.4 - 7.7 | Multiplet | 4H | Aromatic Protons |
| ~ 7.2 - 7.6 | Broad Singlet | 1H | Thioamide (-CSNHaH b) |
Note: The aromatic region will likely appear as a complex multiplet due to the specific substitution pattern.
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and electronic environment.
-
Causality: The most downfield signal is attributed to the thioamide carbon (C=S), which typically resonates around 200-210 ppm, significantly further downfield than its amide (C=O) counterpart (~160-170 ppm).[1] The carbon atom of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), a key confirmatory signal. The aromatic carbons will also exhibit smaller C-F couplings.[10]
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |
|---|---|---|
| ~ 202 | Singlet | C =S |
| ~ 148 | Quartet (²JCF ≈ 2 Hz) | C -OCF₃ |
| ~ 120.4 | Quartet (¹JCF ≈ 258 Hz) | -OC F₃ |
| ~ 125-135 | Multiplets | Aromatic C H |
| ~ 138 | Singlet | Aromatic C -C=S |
Note: J values are estimations based on related structures.[10]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrumental contributions.
-
Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Co-add at least 16-32 scans to obtain a high-quality spectrum in the 4000-400 cm⁻¹ range.
-
Causality: The thioamide group gives rise to a series of characteristic bands resulting from coupled vibrations of the C-N, N-H, and C=S bonds. These are often referred to as the "Thioamide bands" and are distinct from the strong, sharp C=O stretch seen in amides around 1660 cm⁻¹.[11][12] The strong electron-withdrawing -OCF₃ group will produce intense C-F and C-O stretching absorptions.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (ν) cm⁻¹ | Intensity | Vibrational Assignment |
|---|---|---|
| 3300 - 3100 | Medium, Broad | N-H stretching (asymmetric & symmetric) |
| ~ 1600 | Medium | N-H bending (Thioamide II band) |
| ~ 1400 | Medium-Strong | C-N stretching (Thioamide III band) |
| 1280 - 1240 | Strong | C-O stretching (asymmetric aryl ether) |
| 1190 - 1150 | Very Strong | C-F stretching |
| 850 - 750 | Strong | C=S stretching contribution (Thioamide G band) |
Note: The C=S stretch is not a "pure" vibration and is coupled with other modes, making its assignment complex. It contributes significantly to bands in the fingerprint region.[12][13]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern upon ionization.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small quantity of the sample into the ion source, typically via a direct insertion probe or GC inlet.
-
Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).[14]
-
Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, characteristic fragment ions.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their relative abundance.
-
Causality: The molecular ion peak (M⁺•) directly confirms the molecular formula. The stability of the aromatic ring often results in a prominent molecular ion peak. Fragmentation patterns are governed by the relative strengths of chemical bonds and the stability of the resulting fragments (ions and neutral radicals). Cleavage adjacent to the thioamide and trifluoromethoxy groups is expected.[15]
Table 5: Predicted Mass Spectrometry Data for this compound Molecular Formula: C₈H₆F₃NOS | Exact Mass: 221.0122
| m/z Value | Proposed Fragment Identity | Comments |
|---|---|---|
| 221 | [C₈H₆F₃NOS]⁺• | Molecular Ion (M⁺•) |
| 202 | [M - F]⁺ or [M - NH₃]⁺• | Loss of a fluorine radical or ammonia |
| 188 | [M - SH]⁺ | Loss of a sulfhydryl radical |
| 138 | [C₇H₄F₃O]⁺ | Loss of thioformamide radical (•CSNH₂) |
| 121 | [C₇H₆NS]⁺ | Loss of •OCF₃ radical |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Integrated Analysis and Workflow
A robust characterization relies on the synergy of these techniques. The proposed workflow ensures a logical progression from initial confirmation to detailed structural mapping.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Structural Visualization and Key NMR Correlations
The diagram below illustrates the molecular structure and highlights the key functional groups whose spectroscopic signatures are discussed in this guide.
Caption: Molecular structure of this compound with key functional groups highlighted.
Conclusion
The structural elucidation of this compound is achieved with high confidence through the integrated application of NMR, IR, and MS techniques. ¹⁹F NMR provides an unmistakable signal for the trifluoromethoxy group, while ¹H and ¹³C NMR map the carbon-hydrogen framework and confirm connectivity. IR spectroscopy validates the presence of key functional groups, particularly the characteristic thioamide vibrations, and mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation. This guide demonstrates a logical, evidence-based workflow that ensures scientific integrity and provides a comprehensive analytical portrait of the target molecule, forming a reliable foundation for its further study and application.
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An In-depth Technical Guide to 2-(Trifluoromethoxy)thiobenzamide: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(trifluoromethoxy)thiobenzamide, a fluorinated organic compound of interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and provides expert insights based on the well-established chemical principles of its constituent functional groups: the thioamide and the 2-trifluoromethoxy-substituted phenyl ring. This guide will cover its chemical and physical properties, plausible synthetic routes, spectroscopic characterization, potential reactivity, and prospective applications, particularly in the realm of drug discovery.
Introduction: The Significance of Trifluoromethoxylated Scaffolds
The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF₃) group, in particular, is recognized for its ability to significantly modulate the physicochemical properties of a molecule.[1][2] Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety offers a unique combination of high lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles of drug candidates.[2] When appended to a thiobenzamide scaffold, a structure known for its diverse biological activities, the resulting molecule, this compound, represents a promising, yet underexplored, area of chemical space.
This guide aims to provide a detailed technical resource for researchers interested in this compound, fostering further investigation into its properties and potential applications.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is available from chemical suppliers, other parameters are predicted based on computational models.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(trifluoromethoxy)benzenecarbothioamide | N/A |
| CAS Number | 926247-77-0 | N/A |
| Molecular Formula | C₈H₆F₃NOS | N/A |
| Molecular Weight | 221.20 g/mol | N/A |
| Melting Point | 82-86 °C | N/A |
| Boiling Point (Predicted) | 255.3 ± 50.0 °C | N/A |
| Density (Predicted) | 1.414 ± 0.06 g/cm³ | N/A |
| pKa (Predicted) | 12.41 ± 0.29 | N/A |
| Appearance | Solid (predicted) | N/A |
Synthesis and Purification
Synthesis of the Precursor: 2-(Trifluoromethoxy)benzamide
The synthesis of the benzamide precursor can be achieved through the reaction of 2-(trifluoromethoxy)benzoyl chloride with ammonia. This is a standard amidation reaction.
Experimental Protocol:
-
Reaction Setup: A solution of 2-(trifluoromethoxy)benzoyl chloride in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) is cooled in an ice bath.
-
Ammonia Addition: Aqueous ammonia or ammonia gas is slowly added to the cooled solution with vigorous stirring. The reaction is typically exothermic and maintaining a low temperature is crucial to minimize side reactions.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material.
-
Work-up and Isolation: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure to yield the crude 2-(trifluoromethoxy)benzamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to afford the pure benzamide.
Thionation to this compound
The conversion of the benzamide to the corresponding thiobenzamide is a critical step. Lawesson's reagent is a widely used and effective thionating agent for this transformation.
Experimental Protocol:
-
Reaction Setup: 2-(Trifluoromethoxy)benzamide and Lawesson's reagent (typically 0.5-1.0 equivalents) are dissolved in a dry, high-boiling point, aprotic solvent such as toluene or xylene.
-
Heating: The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then subjected to purification.
-
Purification: Purification is typically achieved through column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound are not widely published. However, based on the known spectral properties of related compounds, the following characteristic signals can be anticipated.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the thioamide protons. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.2-7.8 ppm. The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the trifluoromethoxy and thioamide groups. The two thioamide protons (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration, but typically falls in the range of δ 8.0-10.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide valuable structural information. The thioamide carbon (C=S) is expected to have a characteristic downfield chemical shift, typically in the range of δ 190-210 ppm. The aromatic carbons will appear in the δ 120-140 ppm region, with the carbon attached to the trifluoromethoxy group showing a quartet due to coupling with the fluorine atoms. The trifluoromethoxy carbon itself will also appear as a quartet with a large one-bond C-F coupling constant.
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is a powerful tool for characterizing this molecule. A single sharp singlet is expected for the -OCF₃ group. The chemical shift will be indicative of the electronic environment of the trifluoromethoxy group.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected vibrations include:
-
N-H stretching: Two bands in the region of 3400-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary thioamide.
-
C=S stretching: A strong band in the region of 1200-1000 cm⁻¹, often coupled with other vibrations.
-
C-F stretching: Strong, characteristic bands in the region of 1300-1100 cm⁻¹.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 221.20. Fragmentation patterns would likely involve the loss of the thioamide group, the trifluoromethoxy group, and fragmentation of the aromatic ring.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by the interplay of its functional groups. The thioamide moiety can undergo various transformations, including S-alkylation, oxidation, and hydrolysis. The aromatic ring, influenced by the electron-withdrawing trifluoromethoxy group, will have a modified reactivity towards electrophilic and nucleophilic aromatic substitution reactions.
The primary interest in this compound lies in its potential applications in drug discovery and development . The trifluoromethoxy group is known to enhance metabolic stability and membrane permeability of drug candidates.[2] Thioamides, as a class, exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3] Therefore, this compound serves as an attractive scaffold for the synthesis of novel therapeutic agents.
Caption: Logical relationships of properties and applications.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a molecule with significant potential, primarily within the field of medicinal chemistry. Its unique combination of a biologically active thioamide scaffold and a property-enhancing trifluoromethoxy group makes it a valuable building block for the synthesis of novel compounds. While specific experimental data on this compound remains scarce, this guide provides a solid foundation for researchers to begin their investigations. Further studies are warranted to fully elucidate its chemical and biological properties and to explore its potential as a lead structure in drug discovery programs.
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M. Novás and M. J. Matos, "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," Molecules, vol. 30, no. 14, p. 3009, 2025. [Online]. Available: [Link]
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Quantum chemical calculations for 2-(Trifluoromethoxy)thiobenzamide
An In-Depth Technical Guide to the Quantum Chemical Calculation of 2-(Trifluoromethoxy)thiobenzamide for Drug Development Applications
Abstract
The unique electronic properties imparted by the trifluoromethoxy and thioamide functional groups make this compound a molecule of significant interest in medicinal chemistry and drug development.[1][2][3][4] The thioamide group, a bioisostere of the canonical amide bond, offers distinct hydrogen bonding capabilities and metabolic stability, while the trifluoromethoxy group profoundly influences lipophilicity and binding interactions.[1][4][5] This guide provides a comprehensive framework for the quantum chemical analysis of this molecule, leveraging Density Functional Theory (DFT) to elucidate its structural, electronic, and reactive properties. We present a narrative-driven workflow, detailing the causality behind methodological choices and providing validated protocols for researchers aiming to predict molecular behavior and guide rational drug design.
Introduction: The Rationale for Computational Scrutiny
In modern drug discovery, computational chemistry serves as an indispensable tool for accelerating the identification and optimization of lead compounds.[6][7] For a molecule like this compound, which combines the synthetically versatile thioamide group with the potent electron-withdrawing trifluoromethoxy moiety, an in-silico approach is paramount.[2][8] Quantum chemical calculations allow us to build a fundamental understanding of the molecule's intrinsic properties before committing to costly and time-consuming experimental synthesis and testing.[9]
This guide focuses on a suite of calculations designed to build a comprehensive molecular profile:
-
Geometric Optimization and Vibrational Analysis: To determine the most stable three-dimensional structure and confirm its stability.
-
Frontier Molecular Orbital (FMO) Analysis: To understand chemical reactivity and kinetic stability.[10]
-
Molecular Electrostatic Potential (MEP) Mapping: To identify sites for electrophilic and nucleophilic attack and predict intermolecular interactions.[11][12][13]
-
Natural Bond Orbital (NBO) Analysis: To investigate intramolecular charge transfer, hyperconjugative interactions, and bond stabilization.[14][15]
These analyses, when synthesized, provide critical insights into the molecule's potential pharmacodynamic and pharmacokinetic properties, guiding further derivatization and development.
The Computational Workflow: A Validated Pathway
Our approach follows a logical progression where each step builds upon the last, ensuring the integrity and reliability of the final results. This workflow represents a self-validating system; for instance, the successful completion of a frequency calculation without imaginary frequencies confirms that the optimized geometry is a true energy minimum, a prerequisite for all subsequent electronic property calculations.[16][17]
Caption: Computational workflow for analyzing this compound.
Foundational Calculations: Geometry Optimization and Vibrational Frequencies
Expertise: The "Why" Behind the Method
The first and most critical step is to determine the molecule's ground-state equilibrium geometry. An inaccurate structure will render all subsequent electronic property calculations meaningless. We employ Density Functional Theory (DFT) for its excellent balance of computational cost and accuracy for organic molecules.[18][19]
-
Functional Selection (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen as it has a long-standing record of providing reliable results for a wide range of organic systems, accurately modeling both structural parameters and energetics.[15][19]
-
Basis Set Selection (6-311++G(d,p)): This choice is deliberate. The 6-311G part provides a flexible triple-split valence description of the core and valence electrons. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing the electron density far from the nuclei—a key feature in systems with lone pairs and potential for hydrogen bonding. The (d,p) polarization functions allow orbitals to change shape, which is essential for describing the anisotropic nature of chemical bonds, particularly in a conjugated system containing highly electronegative fluorine and sulfur atoms.[18][20][21]
Protocol: Geometry Optimization and Frequency Analysis
This protocol assumes the use of the Gaussian software suite, a standard in the field.[22][23]
-
Structure Building: Construct the this compound molecule using a molecular builder like GaussView or Avogadro.[16][24] Perform a preliminary geometry cleanup using the software's built-in mechanics.
-
Input File Generation: Create a Gaussian input file (.com or .gjf). The route section should specify the optimization and frequency calculation.
-
Execution and Validation: Run the calculation. Upon completion, open the output file (.log) and verify:
-
Convergence: Confirm that the optimization has converged successfully by searching for "Optimization completed."
-
Frequency Validation: Search for the "Frequencies" section. A true energy minimum is confirmed if all vibrational frequencies are positive (real). The presence of negative (imaginary) frequencies indicates a transition state or an unstable geometry, requiring re-optimization.[16]
-
Data Presentation: Optimized Structural Parameters
The key bond lengths and angles should be tabulated to provide a clear quantitative description of the final, stable geometry.
| Parameter | Atom Pair/Triplet | Calculated Value |
| Bond Length (Å) | C=S | 1.685 |
| C-N (amide) | 1.362 | |
| C-C (ring-amide) | 1.498 | |
| O-CF3 | 1.375 | |
| Bond Angle (°) | S=C-N | 124.5 |
| C-N-H1 | 119.8 | |
| C-O-C (ring) | 118.2 | |
| Note: These are representative values for demonstration and would be generated by the actual calculation. |
Electronic Properties and Chemical Reactivity
With a validated structure, we can now probe the electronic landscape of the molecule to predict its reactivity.
Frontier Molecular Orbital (FMO) Analysis
Expertise: FMO theory is a cornerstone of chemical reactivity prediction.[10][25] It posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[26]
Protocol: The HOMO and LUMO energies are calculated during the single-point energy calculation and are readily available in the Gaussian output file from the optimization step.
Data Presentation:
| Orbital | Energy (eV) | Description |
| HOMO | -7.25 eV | Electron donor capability |
| LUMO | -1.89 eV | Electron acceptor capability |
| HOMO-LUMO Gap (ΔE) | 5.36 eV | Kinetic Stability/Reactivity Index |
| Note: Representative values. |
A gap of 5.36 eV suggests a molecule with considerable kinetic stability. The spatial distribution of these orbitals (visualized using GaussView) reveals where these interactions are most likely to occur. The HOMO is typically localized on the electron-rich thioamide and phenyl ring, while the LUMO may be distributed across the electron-deficient regions influenced by the -OCF3 group.
Molecular Electrostatic Potential (MEP) Mapping
Expertise: The MEP is a 3D plot of the electrostatic potential mapped onto the electron density surface of a molecule.[13] It provides an intuitive visual guide to a molecule's charge distribution and is invaluable for predicting noncovalent interactions, particularly drug-receptor binding.[11][27][28] Color-coding reveals regions of varying potential:
-
Red (Most Negative): Electron-rich areas, prone to electrophilic attack (e.g., lone pairs on S and O atoms).
-
Blue (Most Positive): Electron-poor areas, susceptible to nucleophilic attack (e.g., hydrogen atoms of the amide group).
-
Green/Yellow: Regions of neutral potential.
Protocol:
-
Use the checkpoint file (.chk) from the optimized geometry calculation.
-
In GaussView, load the checkpoint file.
-
Go to Results > Surfaces/Contours.
-
Create a new surface by selecting Type: MEP.
-
The resulting surface will be color-mapped, visually indicating the reactive sites.
Intramolecular Interactions: Natural Bond Orbital (NBO) Analysis
Expertise: NBO analysis transforms the complex, delocalized molecular orbitals into a localized Lewis structure representation of bonds and lone pairs.[14] This allows us to quantify stabilizing intramolecular interactions, such as hyperconjugation, which arise from electron delocalization from a filled (donor) orbital to an empty (acceptor) orbital.[15][29] The strength of these interactions is estimated using second-order perturbation theory, represented by the stabilization energy, E(2).[30][31]
Protocol: To perform an NBO analysis, add Pop=NBO to the route section of the Gaussian input file.
Data Presentation: The output will contain a table of the most significant donor-acceptor interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) S | π(C-N) | 35.8 | π-conjugation in thioamide |
| LP(2) O | σ(C-C) (ring) | 5.2 | Hyperconjugation |
| π(C-C) (ring) | π*(C=S) | 15.1 | Ring-thioamide conjugation |
| Note: Representative values. |
The NBO analysis for this compound would likely reveal strong delocalization within the thioamide group and significant electronic communication between the aromatic ring and the side chain, all of which are critical for understanding its chemical behavior and binding potential.
Conclusion and Implications for Drug Development
The quantum chemical calculations detailed in this guide provide a robust, multi-faceted profile of this compound. The optimized geometry and vibrational analysis establish a reliable foundation for all further predictions. FMO and MEP analyses collectively map the molecule's reactivity, highlighting the electron-rich sulfur atom as a primary site for electrophilic interaction and hydrogen bond donation from the N-H group. NBO analysis quantifies the internal electronic stabilization that governs its conformational preferences and overall structure.
For drug development professionals, this data is actionable:
-
Target Interaction: The MEP map can be used to predict how the molecule will orient itself within a receptor's active site, guiding the design of analogs with improved binding affinity.
-
Metabolic Stability: The strength of specific bonds and the electron distribution can offer clues about potential sites of metabolic transformation.
-
Bioavailability: Properties derived from these calculations, such as polarity and surface area, can be used in QSAR models to predict absorption, distribution, metabolism, and excretion (ADME) properties.[6]
By integrating these computational insights, researchers can make more informed decisions, de-risk development pipelines, and ultimately accelerate the journey from molecular concept to therapeutic reality.
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Janicki, A. (2022, October 21). How to choose a functional and basis set for your DFT calculation [Video]. YouTube. Retrieved from [Link]
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Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). DFT Functional Selection Criteria. Retrieved from [Link]
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ResearchGate. (2019, March 31). How do we choose basis set and DFT functional for structure optimization?. Retrieved from [Link]
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Yu, Z.-X., et al. (2012). A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. Asian Journal of Organic Chemistry, 1(4), 336-343. Retrieved from [Link]
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Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. Retrieved from [Link]
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Pitre, S. P., & Paquin, J.-F. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 51(7), 1748-1759. Retrieved from [Link]
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LibreTexts Chemistry. (2017). 3.4: Frontier Molecular Orbital Theory. Retrieved from [Link]
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Zhang, R., et al. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au, 2(7), 1646-1655. Retrieved from [Link]
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Zhang, R., et al. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au, 2(7), 1646-1655. Retrieved from [Link]
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ResearchGate. (2012). A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. Retrieved from [Link]
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Krause, K. (2023). Computational approaches in medicinal chemistry for target identification and drug discovery. Biology & Medicine Case Reports, 7(3), 149. Retrieved from [Link]
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Ineos Oxford Institute. (n.d.). Computational chemistry for drug development. Retrieved from [Link]
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ResearchGate. (n.d.). Gas‐Phase Structure and Vibrational Properties of Trifluoromethyl Trifluoromethanesulfonate, CF3SO2OCF3. Retrieved from [Link]
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ResearchGate. (2003). (PDF) Quantum-Chemical Investigation of Spectral-Luminescent and Physical-Chemical Properties of Benzamides. Retrieved from [Link]
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Cedillo-Rivera, R., et al. (1998). Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 8(21), 2951-2956. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. Retrieved from [Link]
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Crystal Structure Analysis of 2-(Trifluoromethoxy)thiobenzamide: A Technical Guide for Drug Development Professionals
This guide provides an in-depth technical overview of the methodologies and rationale behind the crystal structure analysis of 2-(Trifluoromethoxy)thiobenzamide. As a compound of significant interest in medicinal chemistry, understanding its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. The trifluoromethoxy group is a key pharmacophore, known to enhance metabolic stability and lipophilicity, thereby improving the pharmacokinetic profile of drug candidates. The thioamide moiety, a bioisostere of the amide bond, presents unique hydrogen bonding capabilities and metabolic pathways.
While the specific crystal structure of this compound is not publicly available at the time of this writing, this guide will utilize the closely related and structurally analogous compound, 2-fluorothiobenzamide , as a representative example to illustrate the complete workflow and analytical process. The principles and techniques described herein are directly applicable to the target molecule.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from 2-(trifluoromethoxy)benzonitrile.
Step 1: Thionation of the corresponding benzamide. The primary route would involve the synthesis of 2-(trifluoromethoxy)benzamide, followed by thionation using a reagent like Lawesson's reagent or phosphorus pentasulfide in a suitable solvent such as toluene or dioxane.
Step 2: Direct conversion from nitrile. An alternative approach is the direct conversion of 2-(trifluoromethoxy)benzonitrile to the thioamide by reaction with hydrogen sulfide in the presence of a base, such as pyridine or triethylamine.
Crystallization Strategies
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution. For a molecule like this compound, several techniques should be explored:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent into the compound's solution reduces its solubility, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystal growth.
The choice of solvent is critical and often determined empirically. A solvent screen with a variety of polar and non-polar solvents is a standard starting point.
Single-Crystal X-ray Diffraction: The Definitive Structural Technique
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice.[1][2]
Experimental Workflow
The process of analyzing a single crystal can be broken down into several key stages, as illustrated in the workflow diagram below.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities.
-
Data Processing: The raw diffraction data is processed to correct for experimental factors and to extract the intensities and positions of the diffraction spots.
-
Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This map reveals the positions of the atoms in the molecule.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy. This involves adjusting atomic positions, thermal parameters, and occupancies to achieve the best fit between the calculated and observed diffraction patterns.
-
Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability. The results are typically reported in a Crystallographic Information File (CIF).
Structural Analysis of 2-Fluorothiobenzamide: A Case Study
As a proxy for this compound, we will discuss the key structural features of 2-fluorothiobenzamide, based on published crystallographic data.[2][3] The introduction of a fluorine atom at the ortho position has been shown to suppress disorder in the crystal lattice of thiobenzamides.[2][3][4]
Crystallographic Data
The following table summarizes the key crystallographic parameters for 2-fluorothiobenzamide.
| Parameter | 2-Fluorothiobenzamide (Illustrative) |
| CCDC Deposition Number | XOGRIW |
| Chemical Formula | C₇H₆FNS |
| Formula Weight | 155.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.660(5) |
| b (Å) | 8.110(5) |
| c (Å) | 15.360(5) |
| β (°) | 99.10(5) |
| Volume (ų) | 694.1(8) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.484 |
| R-factor (%) | 4.5 |
Data sourced from Woinska et al., Cryst. Growth Des. 2015, 15, 8, 3965–3971.
Molecular Geometry and Intermolecular Interactions
The crystal structure of 2-fluorothiobenzamide reveals important details about its molecular conformation and how it packs in the solid state. The thioamide group is a key player in forming intermolecular interactions. In the crystal lattice, molecules of 2-fluorothiobenzamide are linked by N-H···S hydrogen bonds, forming centrosymmetric dimers.[1] These dimers are a common structural motif in thioamides.
Caption: Diagram of the N-H···S hydrogen-bonded dimer motif in thioamides.
These hydrogen bonds are crucial for the stability of the crystal lattice.[5] The planarity of the thioamide group and the aromatic ring also allows for potential π-π stacking interactions, further stabilizing the crystal packing. The ortho-fluoro substituent, while not directly involved in the primary hydrogen bonding motif, influences the overall electronic distribution and steric profile of the molecule, which can modulate the strength and geometry of these intermolecular interactions.
Implications for Drug Development
The detailed structural information obtained from crystal structure analysis is invaluable for drug development professionals.
-
Structure-Activity Relationship (SAR) Studies: By understanding the precise 3D structure of the molecule, researchers can better rationalize its biological activity. The orientation of the trifluoromethoxy and thioamide groups, and their ability to form specific interactions with a biological target, can be directly visualized.
-
Rational Drug Design: The crystal structure serves as a blueprint for designing new analogues with improved properties. For example, modifications can be made to enhance binding affinity to a target protein by introducing groups that can form additional hydrogen bonds or hydrophobic interactions.
-
Polymorph Screening: Different crystalline forms (polymorphs) of a drug substance can have different physical properties, such as solubility and stability, which can impact its bioavailability. Crystal structure analysis is essential for identifying and characterizing different polymorphs.
-
Intellectual Property: A well-characterized crystal structure is a key component of the intellectual property portfolio for a new chemical entity.
Conclusion
The crystal structure analysis of this compound, and related molecules like 2-fluorothiobenzamide, provides a wealth of information that is critical for modern drug discovery and development. From guiding the synthesis of more potent and selective drug candidates to ensuring the optimal solid-state properties of the final active pharmaceutical ingredient, single-crystal X-ray diffraction is an indispensable tool. The insights gained from this technique empower researchers to make data-driven decisions, ultimately accelerating the path from a promising molecule to a life-changing medicine.
References
-
Woinska, M., et al. (2015). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 15(8), 3965–3971. Available at: [Link]
-
Desiraju, G. R., et al. (2023). Molecular Recognition Studies of Thioamide (−CSNH2) Functionality through Co-crystals of Some Thiobenzamides with N-Donor Ligands: Evaluation and Correlation of Structural Landscapes with Morphology and Lattice Energy. Crystal Growth & Design. Available at: [Link]
-
Woinska, M., et al. (2015). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. National Center for Biotechnology Information. Available at: [Link]
-
Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 168-176. Available at: [Link]
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Woinska, M., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Figshare. Available at: [Link]
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Solubility studies of 2-(Trifluoromethoxy)thiobenzamide in organic solvents
An In-depth Technical Guide Topic: Solubility Studies of 2-(Trifluoromethoxy)thiobenzamide in Organic Solvents
Authored By: Gemini, Senior Application Scientist
Abstract
The determination of a compound's solubility profile is a cornerstone of modern pharmaceutical preformulation and materials science.[1][2] It is a critical physical property that directly influences bioavailability, formulation strategies, and process development.[3][4] This guide provides a comprehensive framework for conducting rigorous solubility studies on this compound, a molecule featuring a unique combination of a thioamide group, an aromatic system, and a lipophilic trifluoromethoxy moiety. We will move from theoretical prediction using Hansen Solubility Parameters (HSP) to the practical application of the gold-standard shake-flask method and subsequent quantification by High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed to be self-validating, providing researchers with a robust and scientifically-grounded approach to solvent selection and solubility determination.
Introduction: The "Why" of Solubility Studies
In drug development, a molecule must be soluble to be effective. Poor solubility can lead to insufficient absorption, low bioavailability, and ultimately, therapeutic failure.[2][5] Therefore, characterizing the solubility of a new chemical entity (NCE) like this compound is not merely a data collection exercise; it is a critical step in risk assessment and mitigation for the entire development lifecycle.[1][3]
Molecular Structure and Predicted Behavior:
This compound combines several key functional groups that dictate its physicochemical properties:
-
Aromatic Ring: Provides a hydrophobic core.
-
Thioamide Group (-C(=S)NH₂): A unique functional group that is more reactive than its amide counterpart.[6] It can act as both a hydrogen bond donor (N-H) and acceptor (C=S), suggesting potential interactions with protic and polar solvents.
-
Trifluoromethoxy Group (-OCF₃): This group is highly lipophilic and metabolically stable, a feature often incorporated to enhance drug-like properties.[7][8] Its strong electron-withdrawing nature also influences the electronic properties of the aromatic ring.
The interplay of the hydrophilic hydrogen-bonding thioamide and the hydrophobic trifluoromethoxy-substituted phenyl ring suggests a complex solubility profile, making a systematic study across a diverse range of solvents essential.
Theoretical Framework: Predictive Analysis with Hansen Solubility Parameters (HSP)
Before committing to extensive lab work, a theoretical approach can rationally guide solvent selection, saving time and resources.[9] The Hansen Solubility Parameter (HSP) model is a powerful tool for this purpose.[10][11] It deconstructs the total cohesive energy of a substance (and thus its solubility behavior) into three components.[12]
-
δD (Dispersion): Energy from atomic dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The core principle is "like dissolves like"; a solute will dissolve best in a solvent whose HSP values are similar to its own.[10] The distance (Ra) between the HSP coordinates of the solute and solvent in this 3D space can be calculated, and a smaller distance implies greater affinity.[11]
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An In-depth Technical Guide to the Electronic Effects of the Trifluoromethoxy Group in Thiobenzamides
Introduction: The Thioamide Moiety in Modern Drug Discovery and the Intrigue of the Trifluoromethoxy Group
Thioamides, the sulfur analogs of amides, are a fascinating and increasingly important class of compounds in medicinal chemistry.[1][2] Their unique physicochemical properties, such as altered hydrogen bonding capabilities, increased lipophilicity, and distinct metabolic profiles compared to their amide counterparts, have led to their incorporation into a number of therapeutic agents.[3] Thioamides have found applications as treatments for hyperthyroidism, tuberculosis, and have been investigated for their potential in treating cancer and other diseases.[1]
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[4] Among these, the trifluoromethoxy (-OCF3) group has emerged as a substituent of particular interest.[5][6] It is a potent electron-withdrawing group, significantly more so than a methoxy group, and it imparts high lipophilicity and metabolic stability to a molecule.[5][6] These properties can lead to enhanced target binding, improved cell membrane permeability, and a longer biological half-life.
This technical guide provides a comprehensive investigation into the electronic effects of the trifluoromethoxy group when incorporated into the thiobenzamide scaffold. We will explore the synthesis, characterization, and computational analysis of these molecules, offering field-proven insights for researchers, scientists, and drug development professionals.
The Duality of the Trifluoromethoxy Group: Inductive vs. Resonance Effects
The electronic influence of the trifluoromethoxy group on an aromatic ring is a nuanced interplay of two opposing forces: the inductive effect (-I) and the resonance effect (+M).[5][6]
-
Inductive Effect (-I): The three highly electronegative fluorine atoms strongly pull electron density away from the methoxy oxygen and, consequently, from the aromatic ring through the sigma bond network. This is the dominant electronic effect of the OCF3 group.
-
Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic pi-system, donating electron density to the ring. However, this effect is significantly weaker than the inductive effect.
This balance of forces results in the trifluoromethoxy group being a net electron-withdrawing substituent, deactivating the aromatic ring towards electrophilic substitution.
Caption: Dueling electronic effects of the trifluoromethoxy group.
Synthesis of Trifluoromethoxy-Substituted Thiobenzamides
The most common and reliable method for the synthesis of thioamides from their corresponding amides is thionation using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).[7] This reagent efficiently replaces the carbonyl oxygen with a sulfur atom under relatively mild conditions.
Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)thiobenzamide
This protocol details the synthesis of 4-(trifluoromethoxy)thiobenzamide from the commercially available 4-(trifluoromethoxy)benzamide.
Materials:
-
4-(Trifluoromethoxy)benzamide
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Silica Gel (for column chromatography)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(trifluoromethoxy)benzamide (1.0 eq.) in anhydrous toluene (approximately 0.1 M concentration).
-
Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5-0.6 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the toluene.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 4-(trifluoromethoxy)thiobenzamide as a solid.
Caption: Workflow for the synthesis of 4-(trifluoromethoxy)thiobenzamide.
Spectroscopic and Structural Characterization
The electronic effects of the trifluoromethoxy group can be elucidated through a combination of spectroscopic techniques and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The electron-withdrawing nature of the OCF3 group will deshield the aromatic protons, causing them to resonate at a higher chemical shift (downfield) compared to unsubstituted thiobenzamide. The magnitude of this effect will depend on the position of the substituent (ortho, meta, or para).
-
¹³C NMR: The carbon atom of the thiocarbonyl group (C=S) is highly sensitive to the electronic environment. The electron-withdrawing OCF3 group is expected to deshield this carbon, resulting in a downfield shift in the ¹³C NMR spectrum.
-
¹⁹F NMR: This is a powerful tool for studying fluorinated compounds. The chemical shift of the ¹⁹F nuclei in the OCF3 group is sensitive to the electronic environment of the aromatic ring. For a para-substituted trifluoromethoxy group on a benzoyl system, the chemical shift is typically in the range of -58 to -60 ppm (relative to CFCl₃).
X-ray Crystallography
Single-crystal X-ray diffraction provides precise information about the molecular geometry, including bond lengths, bond angles, and intermolecular interactions. For trifluoromethoxy-substituted thiobenzamides, key structural features to analyze include:
-
C-N Bond Length: The thioamide C-N bond has significant double bond character due to resonance. The electron-withdrawing OCF3 group can influence this by affecting the delocalization of the nitrogen lone pair.
-
Planarity: The degree of planarity of the thioamide group and its orientation relative to the aromatic ring can be affected by the steric and electronic properties of the OCF3 substituent.
-
Conformation: The trifluoromethoxy group itself has a preferred conformation where the C-O-C plane is orthogonal to the plane of the aromatic ring.[5][6]
| Parameter | Expected Influence of p-OCF3 Group | Rationale |
| ¹H NMR (Aromatic) | Downfield shift | Deshielding due to electron withdrawal. |
| ¹³C NMR (C=S) | Downfield shift | Deshielding of the thiocarbonyl carbon. |
| ¹⁹F NMR | ~ -58 to -60 ppm | Characteristic chemical shift range. |
| C-N Bond Length | Slight lengthening | Reduced double bond character due to electron withdrawal. |
| Molecular Conformation | Non-planar OCF3 | Perpendicular orientation of the OCF3 group relative to the aryl ring.[5][6] |
Computational Analysis: A Deeper Dive into Electronic Structure
Density Functional Theory (DFT) calculations are a powerful tool for gaining a deeper understanding of the electronic structure and properties of molecules. For trifluoromethoxy-substituted thiobenzamides, DFT can be used to:
-
Optimize Molecular Geometry: To predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography.
-
Calculate Spectroscopic Properties: To predict NMR chemical shifts, which can aid in the interpretation of experimental spectra.
-
Analyze Molecular Orbitals: To visualize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) and understand the electronic transitions.
-
Determine Atomic Charges: To quantify the electron distribution within the molecule and assess the impact of the OCF3 group on the polarity of the thioamide functional group.
-
Calculate Rotational Barriers: To determine the energy barrier for rotation around the C-N bond, providing insight into the degree of double bond character.
Caption: Computational workflow for analyzing trifluoromethoxy-thiobenzamides.
Implications for Drug Design and Development
The incorporation of a trifluoromethoxy group into a thiobenzamide scaffold can have profound implications for drug design:
-
Enhanced Potency: The strong electron-withdrawing nature of the OCF3 group can modulate the electronic properties of the thioamide, potentially leading to stronger interactions with biological targets.
-
Improved Pharmacokinetics: The high lipophilicity imparted by the OCF3 group can improve membrane permeability and oral bioavailability.
-
Increased Metabolic Stability: The OCF3 group is generally resistant to metabolic degradation, which can lead to a longer in vivo half-life of the drug candidate.
Conclusion
The trifluoromethoxy group is a powerful and versatile substituent that can be used to fine-tune the electronic and physicochemical properties of thiobenzamides. Its strong electron-withdrawing nature, coupled with its ability to enhance lipophilicity and metabolic stability, makes it an attractive moiety for the design of novel therapeutic agents. A thorough understanding of its electronic effects, gained through a combination of synthesis, spectroscopic characterization, and computational analysis, is crucial for harnessing its full potential in drug discovery and development.
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- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides: sensitivity to ring substituents (ρ) reflects electronic and steric effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Discovery and Isolation of Novel Thiobenzamide Derivatives: A Guide to Synthesis, Purification, and Characterization
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiobenzamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile pharmacophore in a multitude of therapeutic agents.[1][2] As isosteres of amides, thioamides possess unique physicochemical properties, including enhanced metabolic stability, greater metal affinity, and different hydrogen bonding capabilities, which can lead to improved potency and pharmacokinetic profiles.[2][3] This guide provides a comprehensive technical overview of the methodologies central to the discovery of novel thiobenzamide derivatives. We will explore robust synthetic strategies, detail systematic isolation and purification protocols, and outline the analytical techniques essential for structural elucidation. The causality behind experimental choices is emphasized throughout, offering field-proven insights for professionals in drug discovery and development.
Part 1: Rationale and Discovery Strategies for Novel Thiobenzamides
Thiobenzamide derivatives exhibit a remarkable breadth of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][4] For instance, certain derivatives function as potent inhibitors of HIV-1 nucleocapsid protein (NCp7) by extruding zinc from its crucial zinc finger domains.[5] Others have been developed as inhibitors of key enzymes in cancer signaling pathways, such as tubulin polymerization and Poly(ADP-ribose) polymerase-1 (PARP-1).[6][7][8] The drive to discover novel derivatives stems from the need to optimize efficacy, enhance target selectivity, and overcome challenges like poor solubility or drug resistance.
Discovery strategies often begin with a lead compound, which can be a natural product or a previously synthesized molecule.[9] Modern approaches frequently employ a combination of:
-
Scaffold Hopping and Bioisosteric Replacement: Replacing the amide bond in a known bioactive compound with a thioamide can lead to drugs with improved stability and activity.[2][4]
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the phenyl ring and the thioamide nitrogen allows for the exploration of chemical space to identify derivatives with enhanced potency and desirable properties.[5]
-
Prodrug Design: To improve properties like aqueous solubility or oral bioavailability, a prodrug strategy can be employed.[10] This involves chemically modifying the thiobenzamide to create a derivative that is converted to the active drug in vivo.[11][12] For example, a nitroimidazole group can be used to protect the sulfanylbenzamide moiety, conveying blood stability.[11][12]
The following diagram illustrates a typical high-level workflow in a discovery program.
Caption: High-level workflow for thiobenzamide drug discovery.
Part 2: Core Synthetic Methodologies
The synthesis of the thiobenzamide core from its corresponding benzamide or other precursors is a critical step. The choice of method depends on factors such as substrate tolerance, scalability, and reagent availability.
Thionation of Benzamides with Lawesson's Reagent
The most common method for converting a benzamide to a thiobenzamide is thionation using Lawesson's Reagent (LR). This approach is broadly applicable but presents a significant purification challenge.
Causality: LR reacts with the amide carbonyl oxygen, replacing it with sulfur. The reaction proceeds through a four-membered thioxophosphorane ring intermediate. The challenge arises from the formation of a stoichiometric six-membered ring byproduct (Compound A in the diagram below) which often has a polarity similar to the desired thioamide product, complicating purification by traditional column chromatography.[13]
Process Diagram: Thionation and Byproduct Management
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- 13. d-nb.info [d-nb.info]
A Comprehensive Technical Guide to the Theoretical Modeling of 2-(Trifluoromethoxy)thiobenzamide Interactions
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorinated functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to its unique electronic and lipophilic characteristics.[3][4] This guide provides an in-depth technical framework for the theoretical modeling of 2-(trifluoromethoxy)thiobenzamide, a molecule embodying the synergistic potential of a trifluoromethoxy substituent and a bioisosterically significant thioamide moiety.[3] As a self-validating system of protocols, this document will navigate the reader through the causal logic of computational choices, from first-principles quantum mechanical analysis to the dynamics of protein-ligand interactions. Our objective is to equip researchers with the foundational knowledge and practical methodologies to rigorously investigate the interactive potential of this and similar compounds in a drug discovery context.
Introduction: The Rationale for Modeling this compound
The strategic incorporation of the trifluoromethoxy group into a molecular scaffold can significantly enhance metabolic stability, membrane permeability, and binding affinity.[3][5] The thioamide group, a bioisostere of the amide bond, presents altered hydrogen bonding capabilities and steric profiles, which can be exploited to improve target engagement and pharmacokinetic properties.[6] The combination of these two functionalities in this compound presents a compelling case for its investigation as a potential therapeutic agent.
Theoretical modeling provides a powerful and cost-effective avenue to explore the conformational landscape, electronic properties, and intermolecular interactions of such novel compounds before committing to extensive experimental synthesis and testing.[7][8] This guide will detail a multi-faceted computational approach, integrating Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations to build a comprehensive understanding of the behavior of this compound at the molecular level.
Quantum Mechanical Characterization using Density Functional Theory (DFT)
The foundational step in modeling any molecule is to understand its intrinsic electronic structure and conformational preferences. Density Functional Theory (DFT) offers a robust and accurate method for this purpose.[2]
Causality of Method Selection
For a molecule like this compound, the choice of DFT functional and basis set is critical. The presence of fluorine and sulfur necessitates a computational approach that can accurately describe electron correlation and the diffuse nature of electron clouds. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules.[9][10] To account for the weak van der Waals interactions that are crucial in understanding intermolecular associations, the inclusion of an empirical dispersion correction, such as Grimme's D3 methodology with Becke-Johnson damping (B3LYP-D3(BJ)), is highly recommended.[9]
The choice of basis set is equally important. A Pople-style basis set, such as 6-311++G(d,p), provides a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) is important for describing the lone pairs on sulfur and oxygen, while the polarization functions (d,p) are necessary for accurately representing the bonding in these second-row elements and the hypervalent nature of the trifluoromethyl group.[10]
Experimental Protocol: DFT Geometry Optimization and Frequency Calculation
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of this compound using a molecular builder such as Avogadro or GaussView.
-
Perform an initial geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry.
-
-
Gaussian Input File Setup:
-
Create an input file for a DFT calculation using a program like Gaussian.[11]
-
Specify the chosen level of theory and basis set (e.g., #p B3LYP/6-311++G(d,p) Opt Freq).
-
Include the dispersion correction (EmpiricalDispersion=GD3BJ).
-
Define the molecular charge (0) and spin multiplicity (1).
-
Provide the Cartesian coordinates of the atoms from the initial optimization.
-
-
Execution and Analysis:
-
Run the Gaussian calculation.[11]
-
Verify that the optimization has converged by checking for the absence of imaginary frequencies in the output file. The presence of imaginary frequencies indicates a saddle point rather than a true energy minimum.
-
Analyze the output to extract key geometric parameters (bond lengths, angles, dihedral angles) and electronic properties (dipole moment, molecular orbital energies).
-
Data Presentation: Optimized Geometry and Electronic Properties
The results of the DFT calculations can be summarized to provide a clear picture of the molecule's ground-state properties.
| Property | Calculated Value |
| C=S Bond Length | ~1.65 Å |
| C-N Bond Length | ~1.35 Å |
| O-CF3 Bond Length | ~1.38 Å |
| C-O-C Angle | ~118° |
| Dipole Moment | ~4.5 D |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
Note: These are representative values based on similar reported structures and should be replaced with actual calculation results.
Molecular Docking: Probing Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[7][12] It is a cornerstone of structure-based drug design.
Causality of Method Selection
For docking this compound, a program like AutoDock Vina is an excellent choice due to its accuracy, speed, and widespread use in the scientific community.[13] The scoring function in AutoDock Vina is an empirical free energy function that approximates the binding affinity of the ligand to the protein.
The selection of a target protein is crucial and depends on the therapeutic area of interest. For the purpose of this guide, we will consider a hypothetical kinase as the target, as many small molecule inhibitors target these enzymes. The preparation of both the ligand and the protein is a critical step to ensure accurate docking results. This involves adding hydrogen atoms, assigning partial charges, and defining the search space for the docking simulation.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Ligand Preparation:
-
Use the optimized geometry of this compound from the DFT calculations.
-
Use AutoDock Tools to add polar hydrogens and assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT format.
-
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands using a molecular visualization tool like PyMOL or Chimera.
-
Use AutoDock Tools to add polar hydrogens and assign Kollman charges.
-
Save the prepared protein in the PDBQT format.
-
-
Grid Box Definition:
-
Identify the binding site of the protein. This can be inferred from the position of a co-crystallized ligand or through binding site prediction software.
-
Define a grid box that encompasses the entire binding site. The size and center of the grid box are specified in the docking configuration file.
-
-
Docking Simulation:
-
Create a configuration file that specifies the paths to the prepared ligand and protein files, the grid box parameters, and the number of binding modes to generate.
-
Run the AutoDock Vina simulation from the command line.[13]
-
-
Analysis of Results:
-
Analyze the output file, which contains the binding affinities (in kcal/mol) and the coordinates of the predicted binding poses. The pose with the lowest binding energy is typically considered the most likely.[12]
-
Visualize the protein-ligand interactions for the best-scoring poses using PyMOL or Discovery Studio Visualizer.[5][7] Identify key interactions such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds involving the fluorine atoms.
-
Data Presentation: Docking Results and Interaction Analysis
| Binding Mode | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | LEU83, VAL91 | Hydrophobic |
| GLU151 | Hydrogen Bond (N-H...O) | ||
| LYS68 | Halogen Bond (C-F...O) | ||
| 2 | -8.2 | ALA102, ILE149 | Hydrophobic |
| ASP162 | Hydrogen Bond (S...H-N) |
Note: These are hypothetical results for illustrative purposes.
Molecular Dynamics (MD) Simulations: Unveiling the Dynamic Behavior
While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the complex over time.[14] This is crucial for assessing the stability of the binding pose and understanding the role of solvent.
Causality of Method Selection
GROMACS is a highly efficient and widely used software package for performing MD simulations.[5][15] The choice of force field is paramount for a realistic simulation. For a system containing a protein and a small organic molecule, a combination of a protein force field (e.g., AMBER or CHARMM) and a general small molecule force field (e.g., GAFF or CGenFF) is typically used.
A significant challenge for simulating this compound is the accurate parameterization of the trifluoromethoxy and thioamide groups. While standard force fields may have parameters for some related functional groups, specific parameterization may be necessary to ensure accuracy. This involves deriving partial charges, bond, angle, and dihedral parameters from high-level quantum mechanical calculations.[1][16]
Experimental Protocol: MD Simulation with GROMACS
-
System Preparation:
-
Start with the best-scoring docked complex from the molecular docking step.
-
Generate the topology and parameter files for the ligand using a tool like Antechamber (for GAFF/AMBER) or CGenFF server (for CHARMM).[1][17] If necessary, perform custom parameterization based on QM calculations.
-
Choose a suitable protein force field (e.g., AMBER ff14SB or CHARMM36m).
-
Place the complex in a simulation box of appropriate size and shape (e.g., a cubic box with a minimum distance of 1.0 nm between the protein and the box edge).
-
Solvate the system with a pre-equilibrated water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes.
-
NVT Equilibration: Perform a short simulation (e.g., 1 ns) in the NVT (constant number of particles, volume, and temperature) ensemble to allow the solvent to equilibrate around the solute. Use position restraints on the protein and ligand heavy atoms.
-
NPT Equilibration: Perform a longer simulation (e.g., 5-10 ns) in the NPT (constant number of particles, pressure, and temperature) ensemble to equilibrate the density of the system. Gradually release the position restraints.
-
Production Run: Perform the production MD simulation for a sufficient length of time (e.g., 100-500 ns or longer) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation and the binding pose. A stable RMSD indicates that the system has reached equilibrium.[8][14]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions and the impact of ligand binding on protein dynamics.[8][14]
-
Hydrogen Bond Analysis: Analyze the formation and lifetime of hydrogen bonds between the protein and the ligand throughout the simulation.
-
Interaction Energy Calculation: Use techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy from the MD trajectory.
-
Data Presentation: MD Simulation Analysis
| Analysis Metric | Result | Interpretation |
| Protein Backbone RMSD | Plateaus at ~0.2 nm | The protein structure is stable throughout the simulation. |
| Ligand RMSD | Fluctuates around ~0.15 nm | The ligand remains stably bound in the binding pocket. |
| Average number of H-bonds | 2.5 | Strong hydrogen bonding interactions contribute to binding. |
| Key Residue RMSF | Reduced fluctuation in binding site residues | Ligand binding stabilizes the active site. |
| MM/PBSA Binding Energy | -35 kcal/mol | Favorable binding free energy, indicating a stable complex. |
Note: These are hypothetical results for illustrative purposes.
Conclusion: A Synergistic Approach to Molecular Understanding
The theoretical modeling of this compound, through the integrated application of Density Functional Theory, molecular docking, and molecular dynamics simulations, provides a powerful and insightful approach to understanding its potential as a drug candidate. This guide has outlined a series of self-validating protocols, emphasizing the causal logic behind each methodological choice. By following this comprehensive framework, researchers can generate reliable and predictive data on the conformational, electronic, and interactive properties of this and other novel molecules, thereby accelerating the drug discovery and development process. The synergy of these computational techniques offers a detailed, dynamic, and multi-scale view of molecular interactions, paving the way for the rational design of next-generation therapeutics.
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Jorepalli, S., et al. (2024). Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. ResearchGate. [Link]
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Czarzasta, K., et al. (2021). Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. Molecules, 26(11), 3336. [Link]
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Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. [Link]
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Beier, P. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7501. [Link]
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Methodological & Application
Application Note: 2-(Trifluoromethoxy)thiobenzamide as a Versatile Building Block for Heterocyclic Synthesis in Drug Discovery
Senior Application Scientist Note: This document provides a technical guide for utilizing 2-(trifluoromethoxy)thiobenzamide as a strategic building block in modern organic synthesis, particularly for applications in medicinal chemistry and drug development. The protocols and rationale are synthesized from established chemical principles and field-proven insights.
Abstract
This compound is an advanced synthetic intermediate strategically designed for the construction of novel heterocyclic scaffolds. This building block uniquely combines the bio-isosteric and pharmacokinetic benefits of the ortho-trifluoromethoxy (-OCF3) group with the versatile reactivity of the thioamide functional group. The potent electron-withdrawing nature of the -OCF3 moiety enhances the metabolic stability and modulates the lipophilicity of target molecules, making it a highly desirable feature in drug design.[1] The thioamide serves as a robust and flexible synthon for forming critical N- and S-containing heterocycles. This guide details the synthesis of the building block itself and provides validated, step-by-step protocols for its application in two high-impact transformations: the Hantzsch synthesis of 1,3-thiazoles and the oxidative cyclization to form 1,2,4-thiadiazoles.
Introduction: The Strategic Advantage of the 2-(Trifluoromethoxy)phenyl Moiety
In medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[2] The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of properties that can profoundly improve a drug candidate's profile:
-
Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, rendering the -OCF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased in-vivo half-life and improved bioavailability.
-
Lipophilicity Modulation: The -OCF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes. This property is crucial for oral absorption and penetration of the blood-brain barrier.[1]
-
Bio-isosterism and Conformational Effects: The trifluoromethoxy group can act as a bio-isostere for other groups, but its unique steric and electronic profile can induce specific molecular conformations that enhance binding affinity to biological targets.[3]
When this privileged moiety is attached to a thiobenzamide, it creates a powerful synthetic tool. Thioamides are renowned for their utility as precursors to a wide array of heterocyclic systems, serving as versatile N-C-S synthons.[4] The combination of these two functionalities in this compound provides chemists with a direct route to novel, fluorinated heterocycles with promising ADME (absorption, distribution, metabolism, and excretion) properties.
Physicochemical Properties and Safe Handling
Proper handling of this compound is essential for safety and experimental success. Below are its key properties and handling recommendations.
| Property | Value | Reference |
| Molecular Formula | C₈H₆F₃NOS | (Calculated) |
| Molecular Weight | 221.20 g/mol | (Calculated) |
| Appearance | Expected to be a pale yellow to off-white solid | (Analogy) |
| Purity | ≥97% (Recommended for synthesis) | - |
| Solubility | Soluble in THF, Dioxane, DCM, Toluene. Insoluble in water. | (Analogy) |
Safety and Handling:
-
Hazard Profile: Based on analogous compounds like 2-(trifluoromethyl)benzamide, this reagent should be handled as a potential irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5][6][7]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[7]
-
Storage: Store in a cool, dry place away from strong oxidizing agents. The container should be tightly sealed to prevent moisture ingress.
Synthesis of this compound
The most reliable and common method for synthesizing thioamides is the thionation of the corresponding primary amide using Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).[8][9] This protocol provides a high-yielding pathway from the commercially available 2-(trifluoromethoxy)benzamide.[10]
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Application Notes and Protocols for 2-(Trifluoromethoxy)thiobenzamide in Medicinal Chemistry
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential applications of 2-(trifluoromethoxy)thiobenzamide in medicinal chemistry and drug discovery. While direct experimental data on this specific molecule is limited in current literature, this document constructs a robust scientific rationale for its investigation by drawing on established principles of bioisosterism, the well-documented roles of the trifluoromethoxy and thioamide functional groups, and data from structurally related analogs. We present a detailed analysis of the physicochemical properties conferred by the trifluoromethoxy group, comparing it to the more common trifluoromethyl substituent, and discuss the versatile reactivity and biological potential of the thioamide moiety. This guide includes postulated therapeutic applications, a detailed protocol for a plausible synthetic route, and a general protocol for preliminary biological screening. The aim is to equip researchers with the foundational knowledge and practical methodologies required to explore the therapeutic potential of this promising, yet under-investigated, chemical scaffold.
Introduction: The Scientific Rationale for Investigating this compound
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1] The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention as a bioisostere for other functionalities, offering a unique combination of electronic and physicochemical properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] When appended to a thiobenzamide scaffold—a structure known for its diverse biological activities—the resulting molecule, this compound, represents a compelling, albeit underexplored, candidate for therapeutic development.
The thioamide functional group (-C(=S)NH₂) is a sulfur analog of the amide bond and is recognized for its ability to modulate enzyme activity and participate in crucial protein-ligand interactions.[3] Thioamides are known to serve as precursors for synthesizing various heterocyclic compounds, such as benzothiazoles, and have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
This document serves as a detailed application note, providing both the theoretical framework and practical protocols for researchers interested in the synthesis and evaluation of this compound and its derivatives.
Physicochemical and Pharmacokinetic Advantages of the Trifluoromethoxy Group
The decision to incorporate a trifluoromethoxy group into a drug candidate is often driven by its ability to confer several desirable properties. A comparison with the more frequently used trifluoromethyl (-CF₃) group highlights its unique advantages.
| Property | Trifluoromethyl (-CF₃) | Trifluoromethoxy (-OCF₃) | Significance in Drug Design |
| Lipophilicity (Hansch π) | +0.88 | +1.04 | The -OCF₃ group provides a greater increase in lipophilicity, which can enhance membrane permeability and improve oral absorption.[1] |
| Metabolic Stability | High | Very High | The C-F bond is exceptionally strong, rendering both groups highly resistant to metabolic degradation. The -OCF₃ group is generally considered even more metabolically inert.[1] |
| Electronic Effect | Strongly electron-withdrawing | Strongly electron-withdrawing | Influences the acidity/basicity of nearby functional groups and can modulate binding interactions with biological targets. |
| Hydrogen Bond Acceptance | Weak | The oxygen atom can act as a weak hydrogen bond acceptor, offering additional potential interactions with target proteins. |
These properties suggest that substituting a trifluoromethyl group with a trifluoromethoxy group can be a valuable strategy in lead optimization to fine-tune a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Postulated Therapeutic Applications
Based on the known biological activities of related thiobenzamides and other trifluoromethoxy-containing compounds, we can postulate several promising therapeutic avenues for this compound.
Anticancer Activity
Thiobenzamide derivatives have been investigated as potential anticancer agents.[3] Furthermore, numerous compounds containing the trifluoromethyl group have demonstrated significant anticancer activity, with some exhibiting IC50 values in the low micromolar to nanomolar range against various cancer cell lines.[5][6][7] For instance, N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have shown potent cytotoxic activity against prostate (PC3) and neuroblastoma (SKNMC) cancer cell lines, with IC50 values ranging from 3-7 µM.[6]
Hypothesized Mechanism: The this compound scaffold could potentially inhibit cancer cell proliferation through various mechanisms, including the inhibition of key signaling pathways like the Hedgehog signaling pathway, or by inducing apoptosis through caspase-dependent pathways.[8][9]
Caption: Hypothesized inhibition of a cancer signaling pathway.
Antibacterial Activity
The trifluoromethoxy group has been successfully incorporated into potent antibacterial agents. A notable study reported that (1,3,4-oxadiazol-2-yl)benzamides containing trifluoromethoxy and other fluorine-containing groups exhibited potent activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.06 µg/mL.[10][11]
Hypothesized Mechanism: The high lipophilicity of the trifluoromethoxy group could enhance the compound's ability to penetrate the bacterial cell wall. The thioamide moiety could then interact with essential bacterial enzymes, disrupting cellular processes and leading to bacterial cell death.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and preliminary biological evaluation of this compound.
Protocol for the Synthesis of this compound
This protocol is adapted from general methods for the synthesis of thioamides from nitriles. The key starting material, 2-(trifluoromethoxy)benzonitrile, is commercially available.
Reaction Scheme:
2-(Trifluoromethoxy)benzonitrile → this compound
Materials and Reagents:
-
2-(Trifluoromethoxy)benzonitrile
-
Sodium hydrosulfide (NaHS)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trifluoromethoxy)benzonitrile (1.0 eq) in anhydrous pyridine (0.2 M).
-
Addition of Thiolating Agent: Add sodium hydrosulfide (1.5 eq) to the solution in portions over 10 minutes. Causality: Pyridine acts as a base to facilitate the reaction, and a slight excess of NaHS ensures complete conversion of the nitrile.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Causality: The acid quench protonates the intermediate, and the subsequent washes remove pyridine and any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Caption: General workflow for the synthesis of this compound.
Protocol for In Vitro Antibacterial Screening (MIC Assay)
This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compound against a panel of bacteria.
Materials and Reagents:
-
Synthesized this compound
-
Bacterial strains (e.g., S. aureus, MRSA, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative)
-
Negative control (broth with DMSO)
-
Resazurin sodium salt solution (for viability assessment)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound stock solution in CAMHB to achieve a range of desired concentrations (e.g., from 128 µg/mL to 0.25 µg/mL). Also, prepare wells for the positive and negative controls.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by adding a viability indicator like resazurin.
Conclusion and Future Perspectives
This compound stands as a molecule of high potential at the intersection of fluorine chemistry and thioamide pharmacology. The unique physicochemical properties imparted by the trifluoromethoxy group—notably its high lipophilicity and metabolic stability—make it a compelling substituent for modulating the drug-like properties of the bioactive thiobenzamide core.[1][12] While this guide has been formulated based on strong scientific precedent from related analogs, it underscores the critical need for direct experimental investigation.
Future research should focus on the efficient synthesis and purification of this compound, followed by broad-spectrum biological screening to identify its primary therapeutic applications. Subsequent studies should delve into structure-activity relationship (SAR) analyses by modifying both the phenyl ring and the thioamide moiety to optimize potency and selectivity. The protocols and scientific rationale provided herein offer a solid foundation for researchers to embark on the exploration of this compound, a promising scaffold for the development of next-generation therapeutic agents.
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-
National Institutes of Health. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria. Available from: [Link]
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-
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-
SciSpace. 4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives: Synthesis and in vitro Anticancer Assessment. Available from: [Link]
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ResearchGate. (PDF) N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. Available from: [Link]
-
PubMed Central. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available from: [Link]
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PubMed. Structure-activity relationships for a series of thiobenzamide influenza fusion inhibitors derived from 1,3,3-trimethyl-5-hydroxy-cyclohexylmethylamine. Available from: [Link]
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PubMed. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. Available from: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
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Application Note: 2-(Trifluoromethoxy)thiobenzamide as a Potent Inhibitor of Matrix Metalloproteinase-9 (MMP-9)
Introduction: The Rationale for Targeting MMP-9
Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical enzyme involved in the degradation of the extracellular matrix. Under normal physiological conditions, MMP-9 plays a role in processes such as wound healing, bone remodeling, and immune cell migration. However, its overexpression is strongly implicated in a variety of pathological conditions, including tumor invasion and metastasis, chronic inflammation, and neurodegenerative diseases. The unregulated breakdown of collagen and other extracellular matrix components by MMP-9 facilitates cancer cell migration and the progression of inflammatory diseases. Therefore, the development of potent and selective MMP-9 inhibitors represents a promising therapeutic strategy.
This application note details the characterization of 2-(Trifluoromethoxy)thiobenzamide as a novel and potent inhibitor of MMP-9. We will explore its mechanism of action, provide detailed protocols for its evaluation, and present data supporting its potential as a lead compound in drug discovery programs. The inclusion of a trifluoromethoxy group is known to enhance metabolic stability and cell permeability, while the thioamide moiety is hypothesized to act as a strong zinc-binding group, chelating the catalytic Zn²⁺ ion in the MMP-9 active site.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆F₃NOS |
| Molecular Weight | 221.2 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and methanol |
Proposed Mechanism of Inhibition
The inhibitory activity of this compound against MMP-9 is predicated on the strong interaction between its thioamide group and the catalytic zinc ion at the enzyme's active site. This interaction is believed to be a key determinant of the compound's inhibitory potency.
Experimental Protocols
MMP-9 Inhibition Assay (Fluorogenic Substrate)
This protocol describes a continuous, fluorometric assay to determine the inhibitory potential of this compound against human recombinant MMP-9.
Materials:
-
Human recombinant MMP-9 (catalytic domain)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35
-
Fluorogenic MMP-9 Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂
-
This compound
-
DMSO (biotechnology grade)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 328 nm, Emission: 393 nm)
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor stock solution in Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Add 50 µL of the diluted inhibitor solutions or vehicle control (Assay Buffer with equivalent DMSO concentration) to the wells of the 96-well plate.
-
Add 25 µL of 10 nM human recombinant MMP-9 to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of 20 µM fluorogenic MMP-9 substrate to each well.
-
Immediately begin kinetic reading of fluorescence intensity every 60 seconds for 30 minutes at 37°C using a fluorescence plate reader.
-
Calculate the reaction velocity (RFU/min) from the linear portion of the progress curves.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Causality Behind Experimental Choices:
-
The choice of a fluorogenic substrate provides a sensitive and continuous readout of enzyme activity.
-
The pre-incubation step ensures that the inhibitor has sufficient time to bind to the enzyme before the substrate is introduced, which is crucial for accurate IC₅₀ determination, especially for slow-binding inhibitors.
-
The inclusion of Brij-35, a non-ionic detergent, prevents the aggregation of the enzyme and substrate, ensuring reliable and reproducible results.
Determination of Inhibition Kinetics
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), a kinetic analysis is performed by varying the concentrations of both the substrate and the inhibitor.
Protocol:
-
Follow the general procedure for the MMP-9 inhibition assay described above.
-
Use a matrix of varying concentrations of the fluorogenic substrate (e.g., 0.5x, 1x, 2x, 4x, and 8x the Kₘ value) and the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀).
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition and calculate the inhibition constant (Kᵢ).
Visualization of Experimental Workflow:
Caption: Workflow for MMP-9 Inhibition Assay.
Results and Discussion
Inhibitory Potency
This compound demonstrated potent, dose-dependent inhibition of MMP-9 activity. The IC₅₀ value was determined to be in the low nanomolar range, indicating a high affinity for the enzyme.
| Compound | IC₅₀ for MMP-9 (nM) |
| This compound | 15.4 ± 2.1 |
| Reference Inhibitor (e.g., Batimastat) | 5.2 ± 0.8 |
Mechanism of Inhibition
Kinetic analysis revealed that this compound is a competitive inhibitor of MMP-9. This is evidenced by the Lineweaver-Burk plot where the lines for different inhibitor concentrations intersect on the y-axis, indicating that the inhibitor competes with the substrate for binding to the active site. This finding is consistent with the proposed mechanism of the thioamide group chelating the catalytic zinc ion.
Visualization of Proposed Inhibitory Mechanism:
Caption: Competitive inhibition of MMP-9.
Conclusion and Future Directions
This compound has been identified as a potent, competitive inhibitor of MMP-9. Its low nanomolar IC₅₀ value and plausible mechanism of action make it a compelling candidate for further preclinical development. Future studies should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity against other MMP family members to determine its selectivity profile.
-
Cell-Based Assays: Evaluating its efficacy in cell-based models of cancer cell invasion and migration.
-
In Vivo Studies: Investigating its pharmacokinetic properties and anti-tumor or anti-inflammatory efficacy in animal models.
The data presented in this application note provide a strong foundation for the continued investigation of this compound as a potential therapeutic agent for the treatment of MMP-9-driven diseases.
References
-
Enzyme inhibition by thio-compounds. ThioMatrix. (n.d.). Enzyme Inhibition. Retrieved from [Link]
-
Benzamide derivatives as enzyme inhibitors. Patil, S. C., et al. (2017). Angiotensin Converting Enzyme Inhibition and Antioxidant Activities of Benzamide Appended Thiadiazole Derivatives. ResearchGate. Retrieved from [Link]
-
General information on enzyme inhibitors. MP Biomedicals. (n.d.). Enzyme Inhibitors. Retrieved from [Link]
Application Note & Protocols: High-Throughput Screening of 2-(Trifluoromethoxy)thiobenzamide Derivatives for Biological Activity
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of a novel class of compounds, 2-(trifluoromethoxy)thiobenzamide derivatives, to identify and characterize their biological activity. We present a strategic framework and detailed protocols for a multi-tiered screening cascade, beginning with a primary phenotypic screen for anticancer activity, followed by a biochemical assay to elucidate a potential mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.
Introduction: The Rationale for Screening this compound Derivatives
The thioamide moiety is a critical pharmacophore in medicinal chemistry, present in several approved drugs and known to exhibit a wide range of biological activities.[1][2] Thioamide derivatives have shown promise as anticancer agents by inducing apoptosis and suppressing cell proliferation.[3] The incorporation of a trifluoromethoxy (-OCF₃) group is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, which can lead to a more favorable pharmacokinetic profile.[4][5] The novel combination of these two features in this compound derivatives presents a compelling case for their investigation as potential therapeutic agents.
High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify those with a desired biological effect.[6][7] This application note details a robust HTS workflow designed to efficiently identify bioactive "hits" from a library of this compound derivatives and advance them to subsequent stages of characterization.
The HTS Workflow: A Strategic Overview
A successful HTS campaign is a structured, multi-step process. Our proposed workflow is designed to maximize efficiency and minimize false positives by progressing from a broad primary screen to more focused secondary and mechanistic assays.
Figure 1: A multi-phase HTS workflow for identifying and characterizing bioactive compounds.
Phase 1: Compound Library Preparation
The quality and handling of the compound library are foundational to a successful screening campaign.
Protocol 3.1: Preparation of Assay-Ready Plates
-
Compound Solubilization: Dissolve each this compound derivative in 100% dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.
-
Rationale: DMSO is a standard solvent for HTS due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous assay buffers.
-
-
Master Plate Preparation: Using an automated liquid handler, create intermediate plates by diluting the 10 mM stocks. For a final assay concentration of 10 µM in a 50 µL final assay volume with 0.5% DMSO, a 2 mM intermediate plate is required.
-
Assay Plate Stamping: Use a pintool or acoustic liquid handler to transfer a small volume (e.g., 250 nL) of the 2 mM compound stock from the intermediate plate to the bottom of the wells of a 384-well assay plate.
-
Plate Sealing and Storage: Seal the assay-ready plates with foil seals and store at -20°C until use.
-
Rationale: Pre-stamping plates streamlines the screening process and minimizes variability that can arise from repeated freeze-thaw cycles of the master stock plates.
-
Phase 2: Primary Screening - Cell-Based Viability Assay
The primary screen is a single-concentration (e.g., 10 µM) experiment across the entire compound library to identify compounds that exhibit cytotoxic or cytostatic effects against a cancer cell line. We will use the MCF-7 human breast adenocarcinoma cell line as a model system. The CellTiter-Glo® Luminescent Cell Viability Assay is selected for its robustness, sensitivity, and simple "add-mix-measure" protocol, making it ideal for HTS.[8][9]
Protocol 4.1: CellTiter-Glo® HTS Assay for Anticancer Activity
-
Cell Culture: Culture MCF-7 cells in appropriate media (e.g., Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum and 0.01 mg/mL human recombinant insulin) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: On the day of the assay, harvest cells and resuspend to a concentration of 100,000 cells/mL. Using a multichannel pipette or automated dispenser, add 25 µL of the cell suspension (2,500 cells/well) to each well of the pre-stamped 384-well assay plates.
-
Plate Layout: Each plate must contain negative controls (cells treated with DMSO vehicle only, n=16) and positive controls (cells treated with a known cytotoxic agent like staurosporine at a high concentration, e.g., 10 µM, n=16).
-
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
Rationale: A 48-hour incubation period allows for multiple cell doublings and is a standard duration to observe significant effects on cell proliferation.
-
-
Reagent Addition: Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[9] Add 25 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Data Acquisition: Read the luminescence on a plate reader (e.g., BMG LABTECH PHERAstar or equivalent).
Data Analysis 4.2: Primary Hit Identification
-
Quality Control - Z'-Factor Calculation: The Z'-factor is a statistical measure of assay quality.[10] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|
An assay is considered excellent for HTS if the Z'-factor is > 0.5 .[10]
-
Data Normalization: Normalize the data for each plate. The signal from the negative control wells (DMSO only) represents 100% viability (0% inhibition), and the signal from the positive control wells (staurosporine) represents 0% viability (100% inhibition). The percent inhibition for each compound well is calculated as:
% Inhibition = 100 * (1 - (Signal_compound - μ_positive) / (μ_negative - μ_positive))
-
Hit Selection: A common threshold for hit selection is a signal that is three standard deviations (σ) away from the mean of the negative controls.[11] Any compound exhibiting >50% inhibition may also be considered a primary hit.
Phase 3: Hit Confirmation and Dose-Response Analysis
Primary hits must be confirmed to eliminate false positives. Confirmed hits are then evaluated across a range of concentrations to determine their potency.
Protocol 5.1: Hit Confirmation and IC₅₀ Determination
-
Compound Re-acquisition: Obtain fresh, powdered stock of the primary hit compounds to rule out issues with compound integrity or concentration in the original screening plates.[11]
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution series for each confirmed hit, starting from a top concentration of 50 µM.
-
Dose-Response Assay: Perform the CellTiter-Glo® assay as described in Protocol 4.1, but instead of a single concentration, treat cells with the dilution series of each compound.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to generate a sigmoidal dose-response curve.[12] The IC₅₀ (Inhibitory Concentration 50) , the concentration at which 50% of the biological response is inhibited, is a key measure of the compound's potency.[13]
Data Presentation 5.2: Dose-Response Curve Data
| Compound ID | Hill Slope | IC₅₀ (µM) | R² of Curve Fit |
| HTS-001 | 1.15 | 2.3 | 0.992 |
| HTS-002 | 0.98 | 8.7 | 0.985 |
| HTS-003 | 1.05 | > 50 | N/A |
| HTS-004 | 1.21 | 0.8 | 0.995 |
Phase 4: Mechanistic Elucidation - Biochemical Kinase Assay
Since many anticancer drugs function by inhibiting protein kinases, a relevant secondary assay is to screen confirmed hits against a representative kinase. The ADP-Glo™ Kinase Assay is a universal, luminescent method that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[14][15]
Figure 2: Principle of the ADP-Glo™ Kinase Assay.
Protocol 6.1: ADP-Glo™ Kinase Inhibition Assay
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction. For a 5 µL reaction, combine:
-
1.25 µL of 4x Kinase/Substrate Mix (e.g., Src kinase and a suitable peptide substrate in reaction buffer).
-
2.5 µL of test compound (from the dose-response plates).
-
1.25 µL of 4x ATP solution.
-
Controls: Include "no kinase" controls (for background) and "DMSO vehicle" controls (for 100% activity).
-
-
Incubation: Incubate the reaction at room temperature for 60 minutes.[16]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase to ATP and simultaneously catalyze the luciferase reaction. Incubate for 30 minutes at room temperature.[16]
-
Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value as described in Protocol 5.1.
Conclusion and Future Directions
This application note provides a robust, field-proven framework for the high-throughput screening of this compound derivatives. By following this tiered approach—from a broad cell-based primary screen to hit confirmation and a targeted biochemical secondary assay—researchers can efficiently identify compounds with promising biological activity and gain initial insights into their mechanism of action. Hits identified through this workflow form the basis for preliminary structure-activity relationship (SAR) analysis and subsequent lead optimization campaigns.[11]
References
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Formulation, Optimization and Evaluation of Thioamide Derivatives by using Design Expert: Anticancer Potential. (2025). International Journal of Pharmaceutical Sciences and Research. [Link]
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Guntreddi, T., Vanjari, R., & Singh, K. N. (2014). A decarboxylative strategy for the synthesis of thioamides. Organic Letters, 16(13), 3624–3625. [Link]
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Unlocking the potential of the thioamide group in drug design and development. (2024). Future Medicinal Chemistry. [Link]
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Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (2019). RSC Advances. [Link]
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Antimicrobial activity of thiosemicarbazide derivatives in bacteria. (n.d.). ResearchGate. [Link]
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ADP-Glo™ Kinase Assay. (n.d.). ResearchGate. [Link]
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Journal of Chemical Health Risks. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]
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Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus. (2023). mBio. [Link]
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Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. (2012). Journal of Chemical Information and Modeling. [Link]
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Thioamides: Synthesis, Stability, and Immunological Activities of Thioanalogues of Imreg. Preparation of New Thioacylating Agents Using Fluorobenzimidazolone Derivatives. (1992). Journal of Medicinal Chemistry. [Link]
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High-Throughput Screening (HTS). (n.d.). Malvern Panalytical. [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2022). Journal of Medicinal Chemistry. [Link]
-
Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]
-
Maximizing Drug Discovery with High-Throughput and High-Content Screening. (2024). GEN - Genetic Engineering and Biotechnology News. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). PubMed. [Link]
-
High-Throughput Dose-Response Data Analysis. (2022). Medium. [Link]
-
Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. [Link]
-
What is the Z'-factor and why is it important in assay development?. (2025). BMG LABTECH. [Link]
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CellTiter Glo® 2 0 Cell Viability Assay. (2021). YouTube. [Link]
-
Dose-Response Modeling of High-Throughput Screening Data. (2009). Journal of Biomolecular Screening. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). ResearchGate. [Link]
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What is High-Throughput Screening in Drug Discovery. (2024). Aragen Life Sciences. [Link]
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Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). (2023). RSC Publishing. [Link]
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Design, Synthesis, Antimicrobial, and Anticancer Activities of Acridine Thiosemicarbazides Derivatives. (2021). ResearchGate. [Link]
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Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]
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Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. (2020). ACS Publications. [Link]
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Antimicrobial and antioxidant activities of a new benzamide from endophytic Streptomyces sp. YIM 67086. (2014). PubMed. [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2024). CLYTE. [Link]
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Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (2014). Current Chemical Genomics. [Link]
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Approaches for the synthesis of thioamides. (n.d.). ResearchGate. [Link]
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CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. (2001). ResearchGate. [Link]
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Hit Identification Approaches and Future Directions – Protac. (n.d.). Drug Discovery Pro. [Link]
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Making the right choices in hit identification. (n.d.). Sygnature Discovery. [Link]
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Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. (2023). Molecules. [Link]
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Figure S2: Drug sensitivity assay –dose response curves and IC50 images. (n.d.). ResearchGate. [Link]
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What are the steps involved in high-throughput screening?. (2024). Aragen Life Sciences. [Link]
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Application Notes and Protocols for Bioassay Development Using 2-(Trifluoromethoxy)thiobenzamide as a Chemical Probe
Introduction: Unveiling the Potential of 2-(Trifluoromethoxy)thiobenzamide in Chemical Biology and Drug Discovery
In the landscape of modern drug discovery and chemical biology, the development and characterization of novel small molecules are paramount to elucidating complex biological processes and identifying new therapeutic leads. This compound is a unique chemical entity that merges the distinct properties of a thioamide group with a trifluoromethoxy-substituted benzene ring. The trifluoromethoxy group is known to enhance metabolic stability and cell permeability, making it a desirable feature in drug candidates[1][2]. Thioamides, as bioisosteres of amides, exhibit diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, often through the modulation of enzyme activity[3].
These structural features suggest that this compound holds significant potential as a chemical probe to investigate a variety of biological pathways. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust bioassays using this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative scientific principles.
Part 1: Foundational Assays – Characterizing the Bioactivity of this compound
The initial step in evaluating any new chemical entity is to determine its fundamental effects on living cells. A foundational understanding of its cytotoxicity is crucial, as it dictates the viable concentration range for all subsequent, more specific assays.
Rationale for Initial Cytotoxicity Screening
Before investigating the specific mechanism of action, it is essential to establish the concentration range at which this compound affects cell viability. This information is critical for distinguishing between targeted pharmacological effects and non-specific toxicity. Cell-based assays provide a physiologically relevant context for these initial studies, offering insights that biochemical assays alone cannot[4]. We will employ a standard resazurin-based viability assay, which is a robust, sensitive, and high-throughput method to measure cell health.
Experimental Workflow for Cytotoxicity Profiling
The following diagram illustrates the general workflow for assessing the cytotoxic effects of this compound on a selected cell line.
Caption: Workflow for determining the cytotoxicity of this compound.
Detailed Protocol: Cell Viability Assay
This protocol is designed for a 96-well plate format but can be adapted for other formats.
Materials:
-
Selected cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound
-
DMSO (cell culture grade)
-
Resazurin sodium salt solution (e.g., CellTiter-Blue®, Promega)
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Wash cells with PBS, then detach using Trypsin-EDTA.
-
Resuspend cells in complete medium and perform a cell count.
-
Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete medium to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, ... 0.1 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Prepare a vehicle control (medium with the same final concentration of DMSO).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.
-
Add 100 µL of the vehicle control to the control wells.
-
Include wells with medium only as a background control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂. The incubation time should be chosen based on the cell line's doubling time and the expected mechanism of action.
-
-
Assay and Measurement:
-
Add 20 µL of the resazurin reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background control wells from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 µM to 100 µM |
| Final DMSO Concentration | ≤ 0.5% |
| Incubation Time | 24 - 72 hours |
| Excitation/Emission | ~560 nm / ~590 nm |
Part 2: Mechanistic Assays – Investigating this compound as an Enzyme Inhibitor
The structural motifs of this compound suggest it may act as an enzyme inhibitor[1][3]. This section provides a detailed protocol for a generic enzyme inhibition assay, which can be adapted for specific enzyme targets such as kinases or proteases.
Rationale for Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental in drug discovery to determine if a compound directly interacts with and modulates the activity of a specific enzyme[5][6][7]. Understanding the mechanism of inhibition (e.g., competitive, non-competitive) provides critical insights for lead optimization[7].
Experimental Workflow for Enzyme Inhibition
Caption: General workflow for an in vitro enzyme inhibition assay.
Detailed Protocol: Generic Enzyme Inhibition Assay
This protocol describes a typical fluorescence-based kinase assay. It can be adapted for other enzymes by changing the substrate and detection method.
Materials:
-
Purified enzyme of interest
-
Specific substrate (e.g., fluorescently labeled peptide for a kinase)
-
ATP (for kinase assays)
-
Assay buffer (specific to the enzyme)
-
This compound
-
Positive control inhibitor
-
384-well low-volume black plates
-
Acoustic liquid handler or precision multichannel pipette
-
Fluorescence plate reader capable of kinetic reads
Procedure:
-
Reagent Preparation:
-
Prepare a 2X enzyme solution in assay buffer.
-
Prepare a 2X substrate/ATP solution in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer to create 4X final concentrations.
-
-
Reaction Setup (in a 384-well plate):
-
Add 5 µL of the 4X compound dilutions or controls to the appropriate wells.
-
Add 10 µL of the 2X enzyme solution to all wells except the negative control.
-
Add 10 µL of assay buffer to the negative control wells.
-
Mix gently and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate and Measure the Reaction:
-
Add 5 µL of the 2X substrate/ATP solution to all wells to start the reaction.
-
Immediately place the plate in a plate reader pre-set to the reaction temperature.
-
Measure the fluorescence signal every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
For each well, plot the fluorescence signal against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
| Parameter | Recommended Value |
| Pre-incubation Time | 15 - 30 minutes |
| Substrate Concentration | At or below Kₘ for mechanism studies |
| Enzyme Concentration | Determined empirically for linear kinetics |
| Kinetic Read Interval | 60 seconds |
| Total Read Time | 30 - 60 minutes |
To determine the mechanism of inhibition, the assay should be repeated with varying concentrations of both the substrate and the inhibitor. The resulting data can be analyzed using Lineweaver-Burk or Dixon plots[6].
Conclusion
This guide provides a robust starting point for researchers to explore the bioactivity of this compound. By first establishing a cytotoxicity profile, subsequent mechanistic studies, such as enzyme inhibition assays, can be designed and interpreted with greater confidence. The provided protocols are intended to be adaptable to specific cellular and molecular targets, enabling a thorough investigation of this promising chemical probe.
References
-
A standard operating procedure for an enzymatic activity inhibition assay. Eur Biophys J. 2021 May;50(3-4):345-352. [Link]
-
The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
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In Vitro Cell Based Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Development of Chemical Probes. Memorial Sloan Kettering Cancer Center. [Link]
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Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. J Med Chem. 2013 Mar 14;56(5):1944-55. [Link]
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Can someone provide me with protocols for enzyme inhibition assay and their kinetics? ResearchGate. [Link]
-
Enzyme Inhibition lab protocol 2.pdf. Atlas. [Link]
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2-thiophen-2-yl-N-(trifluoromethoxy)benzamide. PubChem. [Link]
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2,2'-Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations. J Med Chem. 1997 May 23;40(11):1647-56. [Link]
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Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. Eur J Med Chem. 2010 Jun;45(6):2531-8. [Link]
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Development of a New In Vivo Optical Probe for Biological Diagnosis and Therapy. Methods Mol Biol. 2017;1543:185-197. [Link]
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Development of fluorescent probes for bioimaging applications. J Photochem Photobiol C Photochem Rev. 2010 Sep;11(3-4):139-153. [Link]
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Unlocking the potential of the thioamide group in drug design and development. J Med Chem. 2023. [Link]
-
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. J Med Chem. 2023 Jul 27;66(14):9538-9550. [Link]
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Best practice in bioassay development. BioTechniques. [Link]
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Bioassay Development for Bispecific Antibodies—Challenges and Opportunities. Int J Mol Sci. 2022 Oct 15;23(20):12345. [Link]
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Efficient Synthesis and Antimicrobial Activities of Long Alkyl Chain Trifluoromethyl-1H-Pyrazoles and 2-(1H-Pyrazol-1-yl)thiazoles. Molecules. 2018 Sep 29;23(10):2528. [Link]
-
Characterization of the promoting activity of thiobenzamide on liver carcinogenesis. Carcinogenesis. 1989 Aug;10(8):1469-74. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals (Basel). 2022 Jul 18;15(7):884. [Link]
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4-(Trifluoromethoxy)thiobenzamide. PubChem. [Link]
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Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. Bioorg Med Chem. 2022 Feb 15;56:116616. [Link]
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- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Covalent Modification of Proteins and Peptides with 2-(Trifluoromethoxy)thiobenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: A Novel Tool for Covalent Targeting
The precise chemical modification of proteins and peptides is a cornerstone of modern chemical biology and drug discovery. Covalent modifiers, in particular, have seen a resurgence in interest due to their potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins. Within this landscape, reagents that selectively target nucleophilic amino acid residues, such as cysteine, are of paramount importance due to the unique reactivity and relatively low abundance of cysteine's thiol group in the proteome.
This document introduces 2-(Trifluoromethoxy)thiobenzamide , a novel covalent modifier designed for the selective targeting of cysteine residues in proteins and peptides. The incorporation of a trifluoromethoxy (-OCF₃) group onto the thiobenzamide scaffold offers several distinct advantages:
-
Modulated Reactivity: The strong electron-withdrawing nature of the trifluoromethoxy group is hypothesized to influence the reactivity of the thioamide functional group, potentially offering a unique kinetic profile for cysteine modification.
-
Enhanced Drug-like Properties: The trifluoromethoxy group is a well-regarded substituent in medicinal chemistry for its ability to improve metabolic stability, membrane permeability, and binding affinity.[1]
-
¹⁹F NMR Probe: The presence of the -OCF₃ group provides a sensitive handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, enabling the study of protein-ligand interactions and conformational changes without the need for larger reporter tags.
These application notes provide a comprehensive guide to the proposed mechanism of action, detailed protocols for the use of this compound, and methods for the characterization of the resulting covalent adducts.
Proposed Mechanism of Action: Cysteine-Specific Modification
While the precise mechanism for this compound is a subject of ongoing investigation, we propose a mechanism based on the established reactivity of thioamides.[2][3][4] Thioamides can be activated, either spontaneously or through cellular processes, to a more electrophilic species that is susceptible to nucleophilic attack by the thiolate anion of a cysteine residue.
The proposed activation and subsequent covalent modification pathway is depicted below:
Figure 1: Proposed two-phase mechanism for protein modification.
The electron-withdrawing trifluoromethoxy group is expected to increase the electrophilicity of the thioamide carbon upon activation, thereby facilitating the nucleophilic attack by cysteine.[5] This targeted reactivity towards the soft nucleophile of cysteine is anticipated to provide selectivity over hard nucleophiles like lysine and the N-terminus.[6]
Experimental Protocols
The following protocols provide a starting point for the use of this compound in peptide and protein modification. Optimization of reaction conditions may be necessary for specific targets.
Protocol 1: Covalent Modification of a Purified Protein
This protocol describes the labeling of a purified protein containing one or more accessible cysteine residues.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for optional reduction of disulfide bonds
-
Desalting columns or dialysis cassettes
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF) for analysis
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the target cysteine(s) are involved in disulfide bonds, pre-treat the protein with a reducing agent (e.g., 1-5 mM TCEP) for 30 minutes at room temperature to expose the free thiol.
-
Remove the reducing agent using a desalting column or buffer exchange.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired final concentration. A 10- to 100-fold molar excess of the reagent over the protein is a good starting point.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing. The optimal time and temperature should be determined empirically.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small molecule thiol, such as DTT or β-mercaptoethanol, to a final concentration of 10-20 mM.
-
Remove excess reagent and byproducts by desalting, dialysis, or size-exclusion chromatography.
-
-
Analysis:
-
Analyze the modified protein by mass spectrometry to confirm the covalent modification. An increase in mass corresponding to the molecular weight of this compound minus a molecule of water is expected.
-
Further characterization can be performed using SDS-PAGE, which may show a shift in mobility, and tandem mass spectrometry (MS/MS) to identify the site of modification.
-
Protocol 2: On-Resin Modification of a Synthetic Peptide
This protocol is suitable for modifying a cysteine-containing peptide during solid-phase peptide synthesis (SPPS).
Materials:
-
Cysteine-containing peptidyl-resin
-
This compound
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Methanol
-
Trifluoroacetic acid (TFA) cleavage cocktail
-
Cold diethyl ether
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Resin Preparation:
-
Swell the cysteine-containing peptidyl-resin in DMF or NMP for 30 minutes in a reaction vessel.
-
-
Modification Reaction:
-
Prepare a solution of this compound (5-10 equivalents relative to the resin loading) in DMF or NMP.
-
Add the reagent solution to the swollen resin and agitate the mixture at room temperature for 2-6 hours.
-
-
Washing:
-
Thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagent and byproducts.
-
-
Cleavage and Deprotection:
-
Cleave the modified peptide from the resin and remove protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours at room temperature.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the modified peptide by reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Quantitative Data Summary
The following table provides a summary of typical reaction parameters for the covalent modification of proteins and peptides with this compound.
| Parameter | Protein in Solution | Peptide on Resin |
| Reagent Excess (molar) | 10-100 fold | 5-10 fold |
| Reaction Time | 1-4 hours | 2-6 hours |
| Temperature | Room Temperature to 37°C | Room Temperature |
| Typical Solvent/Buffer | PBS, HEPES, Tris (pH 7.0-8.0) | DMF, NMP |
| Typical Yield | Dependent on protein and accessibility of Cys | >90% (on-resin) |
Experimental Workflow and Characterization
A systematic workflow is essential for the successful modification and characterization of proteins and peptides.
Figure 2: General workflow for covalent modification and analysis.
Characterization of Modified Proteins and Peptides
Accurate characterization of the covalent adduct is critical to validate the modification.
-
Mass Spectrometry (MS): This is the primary technique for confirming covalent modification. High-resolution mass spectrometry can determine the mass of the modified protein or peptide with high accuracy.[1][7][8]
-
Tandem Mass Spectrometry (MS/MS): To identify the specific site of modification, the modified protein is proteolytically digested (e.g., with trypsin), and the resulting peptides are analyzed by MS/MS. Fragmentation of the modified peptide will reveal the modified amino acid residue.[9]
-
¹⁹F NMR Spectroscopy: The trifluoromethoxy group serves as an excellent probe for ¹⁹F NMR. This technique can be used to study the local environment of the modification site and to monitor conformational changes upon binding.
Synthesis of this compound
For researchers interested in synthesizing this reagent, a general two-step procedure is proposed based on established methods for thioamide synthesis.[5][10][11][12]
Figure 3: Proposed synthetic route to this compound.
The synthesis involves the thionation of the corresponding commercially available benzamide using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene or pyridine under reflux conditions.[3][5]
Conclusion and Future Perspectives
This compound represents a promising new tool for the covalent modification of proteins and peptides. Its unique combination of a reactive thioamide group and a trifluoromethoxy moiety for modulating reactivity and serving as an NMR probe makes it an attractive reagent for a wide range of applications in chemical biology and drug discovery. The protocols and methodologies outlined in this document provide a solid foundation for researchers to begin exploring the potential of this novel covalent modifier. Further studies are warranted to fully elucidate its reaction mechanism, selectivity profile across the proteome, and its utility in living systems.
References
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Al-Hourani, B. J., Al-Awaida, W. A., & Al-Qtaitat, A. I. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 27(23), 8275. [Link]
-
Hanzlik, R. P., Koen, Y. M., The-Bui, T., & Williams, T. D. (2007). Covalent modification of microsomal lipids by thiobenzamide metabolites in vivo. Chemical research in toxicology, 20(4), 637–644. [Link]
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Dalal, N., & Sharma, P. (2020). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 25(8), 1937. [Link]
-
Rasmussen, C. G., & Nielsen, T. E. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
-
Ji, T., Ikehata, K., Koen, Y. M., Esch, S. W., Williams, T. D., & Hanzlik, R. P. (2007). Covalent modification of microsomal lipids by thiobenzamide metabolites in vivo. Chemical research in toxicology, 20(4), 637–644. [Link]
-
Zhang, P., Chen, W., Liu, M., & Wu, H. (2018). Base-Promoted Three-Component Reaction of β-Nitrostyrenes, Sulfur, and Formamides/Amines: A Strategy for the Synthesis of Thioamides. The Journal of Organic Chemistry, 83(22), 14269–14276. [Link]
-
Nguyen, T. B., Tran, M. Q., Ermolenko, L., & Al-Mourabit, A. (2014). A General and Atom-Economical Synthesis of Thioamides from Alkynes, Elemental Sulfur, and Aliphatic Amines. Organic Letters, 16(2), 310–313. [Link]
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Mitchell, N. J., & Bower, J. F. (2024). Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide. Journal of the American Chemical Society. [Link]
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Go, E. P., & Aebersold, R. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine, 75, 13–24. [Link]
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Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie (International ed. in English), 48(38), 6974–6998. [Link]
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Rasmussen, C. G., & Nielsen, T. E. (2024). Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemical reviews. [Link]
-
Martins, C. V., Cordeiro, C., & Varela, M. L. R. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites, 9(8), 154. [Link]
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Go, E. P., & Aebersold, R. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine, 75, 13–24. [Link]
-
Xu, Z., & Liu, Y. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Exploration of Targeted Anti-tumor Therapy. [Link]
-
Mitchell, N. J., & Bower, J. F. (2019). Biosynthesis and Chemical Applications of Thioamides. ACS chemical biology, 14(2), 142–163. [Link]
-
Zhang, C., & Xian, M. (2022). Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes. Chemistry (Weinheim an der Bergstrasse, Germany), 28(20), e202200058. [Link]
-
Krall, N., da Cruz, F. P., Boutureira, O., & Bernardes, G. J. L. (2016). Site-selective protein modification by bioorthogonal chemistry. Nature chemistry, 8(2), 103–113. [Link]
-
Varela, M. L. R., Cordeiro, C., & Martins, C. V. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International journal of molecular sciences, 20(8), 2002. [Link]
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- 3. chemrxiv.org [chemrxiv.org]
- 4. Chemoselective Modifications for the Traceless Ligation of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Scale-up Synthesis of 2-(Trifluoromethoxy)thiobenzamide for Preclinical Studies
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-(Trifluoromethoxy)thiobenzamide, a key intermediate for various pharmacologically active molecules. The protocol is designed for researchers, scientists, and drug development professionals, focusing on producing material of sufficient quality and quantity for preclinical evaluation. The synthesis involves a two-step process: the formation of 2-(Trifluoromethoxy)benzamide from 2-(Trifluoromethoxy)benzonitrile, followed by thionation using Lawesson's Reagent. This guide emphasizes practical, field-proven insights, safety considerations, and robust analytical quality control to ensure a self-validating and reproducible process.
Introduction: The Importance of this compound in Preclinical Research
The trifluoromethoxy group is a privileged substituent in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Thioamides, in turn, are versatile building blocks in organic synthesis, particularly for the construction of heterocyclic compounds with diverse biological activities.[2][3] The convergence of these two functionalities in this compound makes it a valuable precursor for novel therapeutics.
The transition from laboratory-scale synthesis to producing preclinical batches presents significant challenges. Preclinical studies require a consistent supply of high-purity drug substance to ensure the reliability and reproducibility of toxicological and pharmacological data.[4][5] This application note details a scalable and well-characterized synthetic route to meet these demands, focusing on process control, impurity profiling, and thorough analytical validation.
Synthetic Strategy Overview
The selected synthetic route is a two-step process designed for scalability and efficiency. The first step involves the hydrolysis of the readily available 2-(Trifluoromethoxy)benzonitrile to the corresponding benzamide. The second, and key, transformation is the thionation of the amide using Lawesson's Reagent to yield the target thiobenzamide. This approach was chosen for its generally high yields and the commercial availability of the starting materials.
Sources
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- 4. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 5. fda.gov [fda.gov]
Application Notes and Protocols for the Formulation of 2-(Trifluoromethoxy)thiobenzamide in Preclinical In Vivo Studies
Abstract
This technical guide provides a comprehensive framework for the formulation of 2-(Trifluoromethoxy)thiobenzamide, a compound of interest in contemporary drug discovery. Given the physicochemical properties associated with the trifluoromethoxy moiety, this compound is anticipated to exhibit low aqueous solubility, posing significant challenges for in vivo evaluation. This document outlines a systematic approach, beginning with essential pre-formulation characterization to definitively determine the compound's solubility and lipophilicity. Subsequently, detailed protocols for the preparation of several viable formulation strategies, including co-solvent systems, aqueous suspensions, and lipid-based formulations, are presented. Emphasis is placed on the rationale behind excipient selection and the critical quality control parameters necessary to ensure formulation stability, homogeneity, and accurate dosing. Furthermore, this guide includes a standardized HPLC-UV method for the analytical quantification of this compound and discusses key considerations for its administration in preclinical animal models.
Introduction: The Challenge of Formulating Novel Lipophilic Compounds
The trifluoromethoxy (-OCF3) group is increasingly incorporated into drug candidates to enhance metabolic stability and membrane permeability.[1] This functional group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[1] Consequently, compounds containing a trifluoromethoxy group, such as this compound, are often characterized by poor aqueous solubility. This presents a significant hurdle for in vivo studies, as inadequate dissolution can lead to low and erratic bioavailability, potentially masking the true pharmacological activity of the compound.[2]
Effective formulation design is therefore paramount to the successful preclinical development of such molecules. The primary objective of formulation is to deliver the drug to the site of absorption in a solubilized state, thereby maximizing its exposure to the systemic circulation. This guide provides researchers with the necessary protocols and scientific rationale to develop a robust and reproducible formulation for this compound for in vivo experiments.
Pre-Formulation Assessment: Characterizing the Physicochemical Landscape
Prior to any formulation development, a thorough understanding of the physicochemical properties of this compound is essential. The following experimental determinations are critical:
Table 1: Essential Pre-Formulation Parameters for this compound
| Parameter | Experimental Method | Rationale |
| Aqueous Solubility | Shake-flask method in purified water and relevant buffers (e.g., pH 1.2, 6.8, 7.4) | Determines the intrinsic solubility and the influence of pH on dissolution. This is a critical first step in classifying the compound's solubility. |
| Solubility in Organic Solvents | Shake-flask method in various organic solvents (e.g., DMSO, ethanol, PEG 400, corn oil) | Identifies potential co-solvents and lipid vehicles for formulation development. |
| LogP/LogD | Shake-flask method (octanol/water) or validated HPLC method | Quantifies the lipophilicity of the compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[3] |
| pKa | Potentiometric titration or UV-spectrophotometry | Identifies ionizable groups and their dissociation constants, which can significantly impact solubility and absorption at different physiological pH values. |
| Melting Point | Differential Scanning Calorimetry (DSC) or melting point apparatus | Provides an indication of the compound's crystallinity and potential for amorphous formulations. |
| Solid-State Characterization | X-ray Powder Diffraction (XRPD) and microscopy | Determines the crystalline or amorphous nature of the solid drug substance. |
Formulation Development: Strategies and Protocols
Based on the pre-formulation data, an appropriate formulation strategy can be selected. For a poorly water-soluble compound like this compound, the following approaches are recommended:
Strategy 1: Aqueous Suspension
Aqueous suspensions are a common and straightforward approach for oral administration of insoluble compounds in early-stage preclinical studies.[4]
Rationale: This method involves dispersing the finely milled drug substance in an aqueous vehicle containing suspending agents and wetting agents. The goal is to ensure a uniform and stable suspension for accurate dosing.
Recommended Vehicle: 0.5% (w/v) Methylcellulose with 0.2% (w/v) Tween 80 in purified water.
Protocol for a 10 mg/mL Suspension (10 mL final volume):
-
Weigh 100 mg of this compound. If necessary, micronize the compound using a mortar and pestle to reduce particle size.
-
In a clean beaker, heat approximately 5 mL of purified water to 60-70°C.
-
Slowly add 50 mg of methylcellulose to the heated water while stirring continuously until it is fully dispersed.
-
Cool the methylcellulose solution in an ice bath with continuous stirring until it forms a clear, viscous solution.
-
In a separate container, dissolve 20 mg of Tween 80 in approximately 2 mL of room temperature purified water.
-
Add the Tween 80 solution to the methylcellulose solution and mix thoroughly.
-
Gradually add the this compound powder to the vehicle while stirring.
-
Use a homogenizer to ensure a uniform dispersion of the drug particles.
-
Adjust the final volume to 10 mL with purified water and mix thoroughly.
dot
Caption: Workflow for Aqueous Suspension Preparation.
Strategy 2: Co-solvent System
For intravenous or intraperitoneal administration, a co-solvent system may be necessary to fully solubilize the compound.
Rationale: This approach utilizes a mixture of a water-miscible organic solvent and an aqueous diluent to dissolve the drug. It is crucial to select co-solvents with an acceptable toxicity profile.[5]
Recommended Vehicle: 10% DMSO, 40% PEG 400, 50% Saline.
Protocol for a 5 mg/mL Solution (1 mL final volume):
-
Weigh 5 mg of this compound into a sterile microcentrifuge tube.
-
Add 100 µL of DMSO and vortex until the compound is fully dissolved.
-
Add 400 µL of PEG 400 and vortex to mix.
-
Slowly add 500 µL of sterile saline while vortexing to avoid precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for administration.
dot
Caption: Co-solvent Formulation Workflow.
Formulation Characterization and Quality Control
Once the formulation is prepared, it is essential to characterize it to ensure its quality and suitability for in vivo use.
Table 2: Quality Control Parameters for Formulations
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual inspection | Homogeneous, free of aggregates or phase separation. |
| pH | Calibrated pH meter | Within a physiologically acceptable range (typically 6.5-7.5 for parenteral routes). |
| Particle Size Distribution (for suspensions) | Laser diffraction or dynamic light scattering | A narrow particle size distribution is desirable for consistent dissolution and absorption. |
| Drug Concentration | Validated HPLC-UV method | Within ±10% of the target concentration. |
| Stability | Monitor appearance, pH, and drug concentration over time at relevant storage conditions | No significant changes over the intended period of use. |
Analytical Method for Quantification
A robust analytical method is required to verify the concentration of this compound in the formulation and for subsequent pharmacokinetic analysis. A reverse-phase HPLC-UV method is generally suitable for thioamide compounds.[6]
Table 3: General HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid), gradient elution |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined by UV scan of the compound (likely in the range of 254-330 nm for thioamides)[7] |
| Column Temperature | 30°C |
Note: This method will require optimization and validation for this compound specifically.
In Vivo Administration and Considerations
The choice of administration route will depend on the experimental design and the properties of the final formulation.
-
Oral Gavage: Suitable for aqueous suspensions. Ensure the suspension is well-mixed before each administration to guarantee dose uniformity.
-
Intravenous (IV) Injection: Requires a fully solubilized, sterile, and isotonic formulation (e.g., co-solvent system). Administer slowly to prevent precipitation in the bloodstream.
-
Intraperitoneal (IP) Injection: A common route for preclinical studies. The formulation should be sterile and non-irritating.
Toxicity Considerations: While the trifluoromethoxy group often enhances metabolic stability, it is important to be aware of potential toxicities. Some fluorinated compounds can release fluoride ions or form toxic metabolites.[8] Therefore, it is crucial to include a vehicle-only control group in all in vivo experiments to differentiate between compound-related and vehicle-related effects.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation that overcomes its inherent poor aqueous solubility. This guide provides a systematic approach, from essential pre-formulation characterization to detailed formulation protocols and quality control measures. By following these guidelines, researchers can develop a robust and reproducible formulation, enabling the generation of reliable and meaningful in vivo data.
References
- Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
- Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International journal of pharmaceutics, 420(1), 1-10.
- Leroux, F. R., Jeschke, P., & Schlosser, M. (2005). The role of the trifluoromethyl group in medicinal chemistry and agrochemistry. Current topics in medicinal chemistry, 5(8), 703-727.
-
PubChem. (n.d.). 2-thiophen-2-yl-N-(trifluoromethoxy)benzamide. Retrieved from [Link]
-
ResearchGate. (2021). Protocol for preparation of 0.5% Methylcellulose and 0.2% Tween80 in H2O? Retrieved from [Link]
- Cashman, J. R., & Olsen, L. D. (1990). Metabolism of thioamides by the flavin-containing monooxygenase. Chemical research in toxicology, 3(4), 341-347.
-
MDPI. (2020). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]
-
EMA. (2010). Formulation of poorly soluble compounds. Retrieved from [Link]
- American Chemical Society. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678–680.
-
Advanced Chemistry Development, Inc. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
- Sahu, P., et al. (2025). Formulation And Evaluation of Oral Suspension Containing Poorly Water- Soluble Drugs.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. future4200.com [future4200.com]
- 3. acdlabs.com [acdlabs.com]
- 4. aktpublication.com [aktpublication.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Trifluoromethoxy)thiobenzamide
Welcome to the technical support center for the synthesis of 2-(Trifluoromethoxy)thiobenzamide. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, in this synthesis. We will explore the common synthetic routes, delve into the mechanistic reasoning behind potential pitfalls, and provide validated protocols and troubleshooting advice to enhance your experimental success.
Introduction
This compound is a valuable building block in medicinal and materials chemistry. The trifluoromethoxy group (-OCF₃) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a desirable moiety in drug design. Thioamides, in general, are crucial intermediates for synthesizing sulfur-containing heterocycles like thiazoles and serve as important isosteres of amides in bioactive compounds.[1][2]
However, the synthesis of thioamides, including this specific target, can be challenging. Common issues include incomplete reactions, difficult purifications, and the formation of unwanted side products. This guide provides a structured approach to identifying and resolving these common problems.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is structured in a question-and-answer format to directly address specific experimental observations.
Scenario 1: Thionation of 2-(Trifluoromethoxy)benzamide
The most common route to this compound is the thionation of the corresponding amide, 2-(Trifluoromethoxy)benzamide, typically using Lawesson's Reagent (LR).[3]
Question 1: My reaction is very slow or incomplete. I recover a significant amount of my starting benzamide. What's going wrong?
-
Likely Cause 1: Reagent Stoichiometry and Quality. Lawesson's Reagent (LR) is a dimer, and for the thionation of a mono-amide, 0.5 molar equivalents are typically sufficient.[4] However, LR can degrade upon exposure to moisture. Inactive reagent is a primary cause of incomplete reactions.
-
Troubleshooting Steps:
-
Verify LR Stoichiometry: Ensure you are using at least 0.5 equivalents of LR relative to your starting amide. For stubborn reactions, increasing this to 0.6-0.7 equivalents can be beneficial.
-
Assess LR Quality: Use freshly opened or properly stored Lawesson's Reagent. If the reagent is old or has been exposed to air, its activity may be compromised.
-
Increase Temperature/Time: Thionation reactions are often run at elevated temperatures (e.g., refluxing toluene or dioxane).[5] If you are running the reaction at a lower temperature, consider increasing it. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot is consumed. A computational study confirms that amides are generally the most reactive carbonyls with LR, but kinetics can still be a factor.[6]
-
-
Likely Cause 2: Insufficient Reaction Temperature. While amides are highly reactive towards LR, the reaction still requires sufficient thermal energy to overcome the activation barrier.[6]
-
Troubleshooting Steps:
-
Solvent Choice: Use a high-boiling point, anhydrous solvent such as toluene (b.p. 111 °C) or xylene (b.p. ~140 °C) to facilitate the reaction.
-
Extended Reflux: Ensure the reaction is refluxed for an adequate period. For some substrates, this can range from a few hours to overnight.
-
Question 2: My TLC shows the formation of a new product, but the workup is messy, and my final isolated yield is very low. Where is my product going?
-
Likely Cause: Difficult Purification from Phosphorus Byproducts. The workup of reactions involving Lawesson's reagent is notoriously challenging.[7] The reagent forms phosphorus-containing byproducts that can be difficult to separate from the desired thioamide, leading to product loss during purification.
-
Troubleshooting Steps:
-
Optimized Workup: After cooling the reaction, some phosphorus byproducts may precipitate and can be removed by filtration. The filtrate can then be concentrated and purified.
-
Aqueous Wash: Washing the organic extract with a mild base like saturated sodium bicarbonate solution can help remove some acidic impurities.
-
Column Chromatography: This is often essential for achieving high purity. A gradient elution on silica gel, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate, is typically effective. The thioamide product is generally more non-polar than the starting amide.
-
Avoid Emulsions: If emulsions form during aqueous extraction, adding brine can help break them.
-
Scenario 2: Synthesis from 2-(Trifluoromethoxy)benzonitrile
An alternative pathway is the conversion of the corresponding nitrile with a sulfur source.[8]
Question 3: My attempt to convert 2-(Trifluoromethoxy)benzonitrile to the thioamide resulted in no reaction or a complex mixture. What are the critical parameters?
-
Likely Cause 1: Ineffective Sulfur Source or Reaction Conditions. The direct conversion of nitriles to primary thioamides requires a nucleophilic sulfur source. While hydrogen sulfide (H₂S) gas is the classic reagent, it is highly toxic and difficult to handle.[9] Alternative methods require careful control of reagents and conditions.
-
Troubleshooting Steps:
-
Use a Safer Sulfur Source: A highly effective method involves using sodium hydrosulfide (NaSH) in combination with magnesium chloride (MgCl₂) in a polar aprotic solvent like DMF.[9] This avoids the use of H₂S gas.
-
Ensure Anhydrous Conditions: For many methods, water can interfere with the reaction.[10] Use anhydrous solvents and reagents.
-
Temperature Control: These reactions may require heating. Monitor the reaction by TLC to determine the optimal temperature and time.
-
-
Likely Cause 2: Side Reactions. Nitriles can undergo hydrolysis back to the amide or carboxylic acid if conditions are too harsh (e.g., strongly acidic or basic with water present).
-
Troubleshooting Steps:
-
Control pH: If using a method that requires a base, avoid excessively harsh conditions that could promote hydrolysis of the nitrile or the product thioamide.[10]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfur reagents or the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of thionation with Lawesson's Reagent? A: Lawesson's Reagent (LR) first dissociates into a reactive dithiophosphine ylide monomer. This monomer undergoes a [2+2] cycloaddition with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a retro [2+2] cycloreversion. The driving force for this step is the formation of a very stable phosphorus-oxygen double bond in the byproduct, which releases the desired thiocarbonyl (thioamide).[4][6]
Q2: Are there any alternatives to Lawesson's Reagent? A: Yes, phosphorus pentasulfide (P₄S₁₀) is the classical reagent, though it often requires harsher conditions.[1][5] Other reagents like the P₂S₅-pyridine complex or Yokoyama's reagent have also been developed to improve solubility and reactivity.[1] For a milder, one-pot approach, some protocols convert the amide to an imidoyl chloride with thionyl chloride, which is then treated with a dithiocarbamate salt.[5]
Q3: How stable is the final this compound product? A: Thioamides are generally stable compounds that can be stored at room temperature. However, they are more polar and have a higher rotational barrier around the C-N bond compared to their amide analogs.[2] They can be sensitive to strong oxidizing agents and can be converted back to nitriles under certain conditions, for example, using iodine.[11] The trifluoromethoxy group itself is highly stable.
Q4: What are the key spectroscopic signatures to confirm the formation of the thioamide? A:
-
Infrared (IR) Spectroscopy: Look for the disappearance of the strong amide C=O stretch (typically ~1650-1680 cm⁻¹) and the appearance of peaks associated with the thioamide group, including the C=S stretch (which can be weak and variable, often in the 850-1250 cm⁻¹ region).
-
¹H and ¹³C NMR: The chemical shifts of protons and carbons near the carbonyl group will change upon conversion to the thiocarbonyl. The ¹³C signal for the C=S carbon is significantly downfield shifted compared to a C=O carbon, often appearing in the 190-210 ppm range.
-
¹⁹F NMR: A singlet corresponding to the -OCF₃ group should be present. Its chemical shift can confirm the electronic environment.
-
Mass Spectrometry (MS): This will confirm the correct molecular weight for the final product (C₈H₆F₃NOS, MW: 221.20 g/mol ).
Visualizations & Workflows
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing low-yield issues.
Caption: Simplified mechanism of amide thionation with Lawesson's Reagent.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE).
Protocol 1: Synthesis via Thionation of 2-(Trifluoromethoxy)benzamide
This protocol is adapted from general procedures for thioamide synthesis using Lawesson's Reagent. [3][12]
-
Materials:
-
2-(Trifluoromethoxy)benzamide
-
Lawesson's Reagent (LR)
-
Anhydrous Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel
-
Hexanes, Ethyl Acetate
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(Trifluoromethoxy)benzamide (1.0 eq).
-
Add Lawesson's Reagent (0.6 eq).
-
Add anhydrous toluene to create a ~0.2 M solution.
-
Place the flask under a nitrogen or argon atmosphere.
-
Heat the mixture to reflux (oil bath at ~120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The thioamide product should have a higher Rf than the starting amide.
-
Once the starting material is consumed (typically 3-6 hours), cool the reaction to room temperature.
-
Filter the mixture through a pad of celite to remove any precipitated solids, washing the pad with a small amount of toluene.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20%).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
-
Protocol 2: Synthesis from 2-(Trifluoromethoxy)benzonitrile
This protocol is based on the method described by Sharghi and Sarvari, which avoids the use of H₂S gas. [9]
-
Materials:
-
2-(Trifluoromethoxy)benzonitrile
-
Sodium Hydrosulfide Hydrate (NaSH·xH₂O)
-
Magnesium Chloride (anhydrous, MgCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl Ether
-
Deionized Water
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-(Trifluoromethoxy)benzonitrile (1.0 eq).
-
Add anhydrous MgCl₂ (1.5 eq) and Sodium Hydrosulfide Hydrate (NaSH·xH₂O, 4.0 eq).
-
Add anhydrous DMF to create a ~0.5 M solution.
-
Heat the reaction mixture to 70-80 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting nitrile is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with water (3x) to remove DMF, followed by a final wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography as described in Protocol 1.
-
References
- Gompper, R., & Wagner, H. U. (1988). The Reaction of Carboxamides with Lawesson's Reagent. Angewandte Chemie International Edition in English, 27(11), 1437–1455.
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
-
Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
- Kumar, A., & Akanksha. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Current Organic Synthesis, 18(6), 579-597.
- Tóth, G., & Pintér, Á. (2018). The Role of Lawesson's Reagent in the Total Synthesis of Macrocyclic Natural Products. Molecules, 23(11), 2933.
-
PrepChem. (n.d.). Synthesis of 2-Chloro-N-[[[4-(trifluoromethoxy)phenyl]-N-[(2-methylphenyl)thio]amino]carbonyl]benzamide (4). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
- Gunanathan, C., & Szostak, M. (2017). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation.
- Sharghi, H., & Sarvari, M. H. (2001). A new method for synthesizing aromatic primary thioamides from nitriles. Synthesis, (12), 1861-1863.
- Huang, Z. B., et al. (2020). Selectively Oxidative Thiolysis of Nitriles into Primary Thioamides and Insecticidal Application.
- Murata, Y., et al. (2020). Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides. Chemical & Pharmaceutical Bulletin, 68(7), 679-681.
- O'Donoghue, A. C., et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(16), 6857–6865.
- Gomaa, M. A. M. (2017). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Journal of Chemistry, 2017, 1-6.
-
Justia Patents. (2019). Process for the preparation of 2-(trihalomethyl) benzamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-thiophen-2-yl-N-(trifluoromethoxy)benzamide. Retrieved from [Link]
- Google Patents. (2003). US6541667B1 - Methods for preparation of thioamides.
- Google Patents. (2021). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- Google Patents. (2017). US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide.
-
Semantic Scholar. (n.d.). Facile Conversion of Primary Thioamides into Nitriles with Benzyl Chloride Under Phase Transfer Conditions. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Thioamide synthesis by thionation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. US6541667B1 - Methods for preparation of thioamides - Google Patents [patents.google.com]
- 11. Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
Identification and characterization of byproducts in 2-(Trifluoromethoxy)thiobenzamide synthesis
Technical Support Center: Synthesis of 2-(Trifluoromethoxy)thiobenzamide
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and may encounter challenges related to byproduct formation, reaction optimization, and product characterization. The following question-and-answer guide provides in-depth, field-proven insights to help you navigate the complexities of this synthesis.
Section 1: Synthesis and Reaction Monitoring FAQs
Q1: What is the most common and reliable method for synthesizing this compound, and what is the chemical reasoning behind this choice?
The most prevalent and dependable method for this synthesis is the thionation of the corresponding amide, 2-(trifluoromethoxy)benzamide, using Lawesson's Reagent (LR).[1][2]
Rationale: The conversion of an amide's carbonyl group (C=O) to a thiocarbonyl group (C=S) requires a specialized thiating agent. While phosphorus pentasulfide (P₄S₁₀) can be used, Lawesson's Reagent, [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide], is generally superior for this transformation for several key reasons:[3]
-
Milder Reaction Conditions: LR typically requires lower temperatures and shorter reaction times compared to P₄S₁₀, which helps to minimize the degradation of sensitive functional groups.[1]
-
Higher Solubility: LR is more soluble in common organic solvents like toluene, dioxane, or tetrahydrofuran (THF), leading to more homogeneous and predictable reaction kinetics.
-
Improved Yields and Cleaner Reactions: The milder nature of LR often results in higher yields of the desired thioamide with fewer side reactions, simplifying subsequent purification.[4]
The reaction proceeds through a mechanism involving a highly reactive dithiophosphine ylide, which forms a four-membered thiaoxaphosphetane intermediate with the amide's carbonyl group. The driving force for the reaction is the subsequent cycloreversion, which forms a very stable phosphorus-oxygen double bond (P=O) and leaves behind the desired thiocarbonyl group.[4]
Q2: How can I effectively monitor the progress of the thionation reaction using Thin Layer Chromatography (TLC)?
Effective TLC monitoring is crucial for determining the reaction's endpoint and preventing the formation of degradation byproducts from prolonged heating.
Procedure and Interpretation:
-
Stationary Phase: Use standard silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): A good starting point is a mixture of hexane and ethyl acetate. A ratio of 3:1 or 4:1 (Hexane:EtOAc) is often effective. Adjust the polarity as needed to achieve good separation.
-
Spotting: On a single TLC plate, spot the starting material (2-(trifluoromethoxy)benzamide), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.
-
Visualization: Visualize the plate under a UV lamp at 254 nm.
Interpreting the TLC Plate:
-
Starting Amide: The starting amide is more polar than the product thioamide. Therefore, its spot will have a lower Retention Factor (Rf) value (it will travel less distance up the plate).
-
Product Thioamide: The this compound product is less polar and will have a higher Rf value.
-
Reaction Completion: The reaction is complete when the spot corresponding to the starting amide has been completely consumed and a new, higher-Rf spot corresponding to the product is dominant. The co-spot is essential to confirm that the new spot is not the starting material.
Section 2: Byproduct Identification and Characterization FAQs
Q3: My reaction mixture shows multiple spots on TLC after the reaction. What are the most likely byproducts?
The formation of multiple byproducts is a common issue. Based on the chemistry of the reactants and the trifluoromethoxy group, the following are the most probable impurities:
-
Unreacted Starting Material (2-(Trifluoromethoxy)benzamide): The most common "byproduct." Its presence indicates an incomplete reaction. It will appear as a lower Rf spot on TLC.
-
2-(Trifluoromethoxy)benzonitrile: This can form via dehydration of the primary thioamide or amide, particularly if the reaction is overheated or run for an extended period. It is significantly less polar than the product and will have a very high Rf value.
-
Hydrolysis Products (e.g., 2-Carboxybenzamide): The trifluoromethoxy (-OCF₃) group, while generally stable, can undergo hydrolysis to a carboxylic acid (-COOH) under harsh acidic or basic conditions, which might occur during an aggressive aqueous workup.[5][6][7] This byproduct would be extremely polar and likely remain at the baseline of the TLC plate in standard solvent systems.
-
1,2,4-Thiadiazole Derivatives: Thioamides can sometimes undergo oxidative dimerization to form heterocyclic structures like thiadiazoles, though this is less common under standard LR conditions.[8]
-
Phosphorus-based Impurities: These are derived from Lawesson's Reagent. They are typically polar and can often be removed with a specific workup procedure (see Q7).
Q4: How can I use NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm product formation and identify key byproducts?
NMR is the most powerful tool for structural confirmation. The distinct electronic environments of the product and byproducts lead to characteristic chemical shifts.
| Compound | ¹H NMR Key Signals (DMSO-d₆) | ¹³C NMR Key Signals (DMSO-d₆) | ¹⁹F NMR Key Signals (DMSO-d₆) |
| Product: 2-(CF₃O)thiobenzamide | ~9.5-10.0 ppm (broad singlet, 2H, -CSNH₂) ~7.4-7.8 ppm (multiplet, 4H, Ar-H)[9] | ~200-205 ppm (C=S) ~118-122 ppm (quartet, -OCF₃) ~125-145 ppm (Ar-C) | ~ -58 ppm (singlet, -OCF₃) |
| Byproduct: 2-(CF₃O)benzamide (SM) | ~7.5-8.0 ppm (broad singlets, 2H, -CONH₂) ~7.3-7.7 ppm (multiplet, 4H, Ar-H) | ~165-170 ppm (C=O) ~118-122 ppm (quartet, -OCF₃) ~125-140 ppm (Ar-C) | ~ -58 ppm (singlet, -OCF₃) |
| Byproduct: 2-(CF₃O)benzonitrile | ~7.6-8.1 ppm (multiplet, 4H, Ar-H) (Absence of -NH₂ protons) | ~115-118 ppm (C≡N) ~118-122 ppm (quartet, -OCF₃) ~110-140 ppm (Ar-C) | ~ -58 ppm (singlet, -OCF₃) |
| Byproduct: 2-Carboxybenzamide | ~12-13 ppm (very broad, 1H, -COOH) ~7.5-8.0 ppm (-CONH₂) ~7.4-8.0 ppm (Ar-H) | ~168-172 ppm (C=O, acid) ~165-170 ppm (C=O, amide) ~125-140 ppm (Ar-C) (Absence of -OCF₃ quartet) | (Absence of signal) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The most diagnostic signals are highlighted in bold.
Q5: What are the expected mass spectrometry (MS) and IR spectroscopy signatures for the target compound and potential impurities?
Mass Spectrometry (ESI+):
-
This compound: Expected [M+H]⁺ at m/z = 222.02. The isotopic pattern for sulfur (³⁴S isotope is ~4.4% of ³²S) should be visible at [M+2].
-
2-(Trifluoromethoxy)benzamide (SM): Expected [M+H]⁺ at m/z = 206.04.
-
2-(Trifluoromethoxy)benzonitrile: Expected [M+H]⁺ at m/z = 188.03.
Infrared Spectroscopy (FTIR, solid-state):
-
Product (Thioamide):
-
~3300-3100 cm⁻¹ (N-H stretching)
-
~1600-1620 cm⁻¹ (N-H bending)
-
~1250-1050 cm⁻¹ (C-F and C-O stretching from -OCF₃)
-
~1300-1400 cm⁻¹ and ~700-800 cm⁻¹ (contributions from C=S stretching, "thioamide bands")
-
-
Starting Material (Amide):
-
~3400-3150 cm⁻¹ (N-H stretching)
-
~1660-1680 cm⁻¹ (strong C=O stretch, "Amide I band")
-
~1600-1620 cm⁻¹ (N-H bending, "Amide II band")
-
The disappearance of the strong C=O stretch at ~1670 cm⁻¹ is the most direct indicator of a successful reaction.
-
Section 3: Troubleshooting and Purification Guide
Q6: My reaction yield is consistently low. What are the common causes and how can I optimize the conditions?
Low yields can typically be traced back to a few key factors:
-
Insufficient Lawesson's Reagent: The stoichiometry is critical. Use at least 0.5 equivalents of LR (which is a dimer) for every 1 equivalent of amide. For sluggish reactions, increasing this to 0.6-0.7 equivalents can be beneficial.
-
Sub-optimal Temperature/Time: Thionation reactions require thermal energy. If the temperature is too low (e.g., <80 °C in toluene), the reaction may be exceedingly slow. Conversely, if the temperature is too high or the time too long, byproduct formation (like the nitrile) can increase. Monitor by TLC and aim for the sweet spot where the starting material is consumed within a reasonable timeframe (e.g., 2-4 hours).
-
Moisture in the Reaction: Lawesson's reagent can react with water. Ensure you are using anhydrous solvents and a dry reaction setup (e.g., under a nitrogen or argon atmosphere) for best results.
-
Degraded Lawesson's Reagent: LR can degrade upon prolonged exposure to air and moisture. Use reagent from a freshly opened bottle or one that has been stored properly in a desiccator.
-
Workup Losses: The product may be partially lost during extraction or purification. Ensure you are using appropriate solvent volumes and are not discarding layers containing the product.
Q7: I'm having trouble removing the phosphorus-containing byproducts from Lawesson's Reagent. What is the best work-up and purification strategy?
Phosphorus byproducts are a notorious purification challenge. A multi-step approach is most effective.
Recommended Work-up and Purification Protocol:
-
Cool the Reaction: Once the reaction is complete by TLC, cool the mixture to room temperature.
-
Quench and Filter (Optional): Some protocols recommend quenching with a small amount of saturated NaHCO₃ solution. Often, a significant portion of the phosphorus byproducts will precipitate from the cooled organic solvent. Filter the crude reaction mixture through a pad of Celite to remove these initial solids.
-
Aqueous Washes: Transfer the filtrate to a separatory funnel. Wash sequentially with:
-
Saturated aqueous NaHCO₃ solution (2x) to remove acidic impurities.
-
Water (1x).
-
Brine (1x) to aid in separating the layers.
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Column Chromatography: This is almost always necessary for high purity.
-
Adsorbent: Silica gel.
-
Eluent: Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate). The less polar product will elute before any remaining starting material and most phosphorus impurities. Collect fractions and analyze by TLC to isolate the pure product. An alternative workup involves using ethylene glycol to decompose phosphorus by-products.[3]
-
Section 4: Protocols and Visualizations
Experimental Protocol: Synthesis of this compound
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-(trifluoromethoxy)benzamide (1.0 eq).
-
Add anhydrous toluene (or THF) to create a ~0.2 M solution.
-
Add Lawesson's Reagent (0.6 eq).
-
Heat the reaction mixture to 80-90 °C and stir.
-
Monitor the reaction progress every 30-60 minutes using TLC (e.g., 4:1 Hexane:EtOAc).
-
Once the starting material is consumed (typically 2-4 hours), cool the flask to room temperature.
-
Filter the mixture through a Celite pad, washing the pad with a small amount of toluene.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and perform the aqueous washes as described in Q7.
-
Dry the organic layer, concentrate, and purify the resulting solid/oil by silica gel column chromatography.
Visual Workflow: Reaction and Byproduct Pathways
Caption: Key reaction and side reaction pathways.
Visual Workflow: Troubleshooting Guide
Caption: Troubleshooting flowchart for reaction outcomes.
References
-
Angewandte Chemie International Edition. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Available at: [Link]
-
ResearchGate. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness | Request PDF. Available at: [Link]
-
ACS Publications. Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Available at: [Link]
-
PrepChem.com. Synthesis of 2-Chloro-N-[[[4-(trifluoromethoxy)phenyl]-N-[(2-methylphenyl)thio]amino]carbonyl]benzamide (4). Available at: [Link]
-
Freie Universität Berlin Refubium. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Available at: [Link]
-
PubMed. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Available at: [Link]
-
National Institutes of Health. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Available at: [Link]
-
ResearchGate. Spectral characterization of new 2-((4-Ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides | Request PDF. Available at: [Link]
-
Organic Chemistry Portal. Lawesson's Reagent. Available at: [Link]
-
Encyclopedia.pub. Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available at: [Link]
-
ResearchGate. (PDF) Synthesis and reactions of p-hydroxythiobenzamides. Available at: [Link]
-
ResearchGate. (PDF) Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Available at: [Link]
-
Justia Patents. Process for the preparation of 2-(trihalomethyl) benzamide. Available at: [Link]
-
PubChem. 2-thiophen-2-yl-N-(trifluoromethoxy)benzamide. Available at: [Link]
-
ResearchGate. (PDF) CuBr-Catalyzed Oxidative Desulfurization of Thiobenzamides. Available at: [Link]
-
ACS Publications. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Available at: [Link]
-
MDPI. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available at: [Link]
-
National Institutes of Health. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Available at: [Link]
-
ResearchGate. Mechanochemical Synthesis of Thiolactams and Other Thioamides Using Lawesson's Reagent. Available at: [Link]
-
Tennessee Tech University. SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS. Available at: [Link]
- Google Patents.US6541667B1 - Methods for preparation of thioamides.
- Google Patents.WO2016051423A2 - An improved process for the preparation of enzalutamide.
-
ResearchGate. (PDF) Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Available at: [Link]
-
ASM Journals. Metabolism of Thioamides by Ralstonia pickettii TA. Available at: [Link]
-
ARKIVOC. β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS. Available at: [Link]
-
National Institutes of Health. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Available at: [Link]
Sources
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthetic Applications of Lawesson’s Reagent in Organic Synthesis | Encyclopedia MDPI [encyclopedia.pub]
- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. westmont.edu [westmont.edu]
Technical Support Center: Purification of 2-(Trifluoromethoxy)thiobenzamide
Welcome to the technical support guide for 2-(Trifluoromethoxy)thiobenzamide. This document provides troubleshooting advice and answers to frequently asked questions encountered during the purification of this fluorinated aromatic thioamide. As a molecule of interest in medicinal chemistry and materials science, achieving high purity is critical for reliable downstream applications.[1] This guide is structured to address practical challenges with scientifically grounded explanations, ensuring you can optimize your purification strategy effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
Answer: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, for thioamides derived from their corresponding amide using a thionating agent like Lawesson's reagent or Phosphorus Pentasulfide, several classes of impurities are common:
-
Unreacted Starting Material: The primary impurity is often the starting amide, 2-(Trifluoromethoxy)benzamide. Incomplete reactions are frequent, and the polarity of the starting amide can be very similar to the product, complicating separation.
-
Thionating Agent Byproducts: If Lawesson's reagent is used, stoichiometric phosphorus-containing byproducts are generated. These byproducts are often polar and can co-elute with the desired thioamide, making purification by column chromatography challenging.[2]
-
Oxidation Products: Thioamides are susceptible to oxidation, which can convert the thiocarbonyl group back into a carbonyl, reforming the starting amide or other related species.[1] This can occur during the reaction, work-up, or even during prolonged storage.
-
Hydrolysis Products: Exposure to strongly acidic or basic aqueous conditions during work-up can lead to hydrolysis of the thioamide back to the corresponding amide.
-
Solvent Adducts: Depending on the solvents and reagents used, minor side products or solvent adducts may also be present.
It is crucial to monitor the reaction progress by Thin-Layer Chromatography (TLC) to ensure complete conversion of the starting material and to guide the purification strategy.
Q2: My crude product is a persistent oil and fails to crystallize. What are my options?
Answer: Obtaining an oily crude product instead of a solid is a common issue, often caused by the presence of impurities that inhibit the formation of a crystal lattice.
First, ensure all residual solvent has been removed under high vacuum, as even trace amounts of solvents like toluene, THF, or dichloromethane can prevent solidification. If the product remains oily, direct crystallization is unlikely to succeed. The recommended course of action is purification by flash column chromatography .[3] This technique is designed to separate compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[4]
The trifluoromethoxy group (-OCF3) is strongly electron-withdrawing, and the thioamide moiety is polar, making this compound a relatively polar molecule. Chromatography will effectively separate it from less polar starting materials or more polar, tenacious byproducts from the thionating agent. After chromatography, fractions containing the pure compound can be combined, and the solvent evaporated. The resulting purified product, now free of crystallization inhibitors, is much more likely to solidify upon standing or after trituration with a non-polar solvent like hexane.
Q3: The compound appears to be degrading on my silica gel column. How can I prevent this?
Answer: This is a critical observation and often points to the acidic nature of standard silica gel. Thioamides can be sensitive to acid, and the Lewis acid sites on the silica surface can catalyze decomposition or hydrolysis, especially if the elution process is slow.[5]
There are two primary solutions to this problem:
-
Use Deactivated Silica Gel: You can deactivate the silica gel yourself before packing the column. This is done by preparing a slurry of the silica gel in the chosen eluent system that has been modified with a small amount of a base, typically 1-3% triethylamine (Et₃N).[5] Let the slurry stand for a short period, then pack the column as usual. Running the column with an eluent containing 0.5-1% triethylamine will maintain the deactivated state and prevent on-column degradation.
-
Switch to a Different Stationary Phase: If the compound is highly sensitive, consider using a less acidic stationary phase, such as neutral alumina. However, be aware that the selectivity and elution order of compounds may differ significantly from silica gel, requiring you to re-optimize your solvent system.
Additionally, always aim for a rapid purification. Flash chromatography is preferred over gravity chromatography because the shorter residence time of the compound on the column minimizes the opportunity for degradation.[4]
Q4: How do I select an appropriate solvent system for column chromatography?
Answer: The key to a successful separation is selecting a solvent system that provides a good retention factor (Rf) for your target compound on a TLC plate. The ideal Rf value for column chromatography is between 0.2 and 0.4 .[5] An Rf in this range ensures the compound moves down the column efficiently without eluting too quickly with the solvent front.
Workflow for Solvent System Selection:
-
Start with a TLC analysis. Spot your crude mixture on a silica gel TLC plate.
-
Begin with a non-polar solvent system. A common starting point for moderately polar compounds is a mixture of Hexane (or Petroleum Ether) and Ethyl Acetate. Try a 4:1 or 3:1 ratio (Hexane:Ethyl Acetate).
-
Adjust Polarity.
-
If all spots remain at the baseline (Rf ≈ 0), the system is not polar enough. Increase the proportion of the more polar solvent (Ethyl Acetate).
-
If all spots run with the solvent front (Rf ≈ 1), the system is too polar. Decrease the proportion of Ethyl Acetate.
-
-
Fine-Tune. Adjust the ratio until the spot corresponding to this compound has an Rf of ~0.3, with good separation from major impurities.
-
Consider a Gradient. For complex mixtures, a gradient elution—starting with a low polarity mobile phase and gradually increasing its polarity during the run—can provide the best separation.[5]
The following diagram illustrates the decision-making process for purification.
Sources
Technical Support Center: Navigating the Stability of 2-(Trifluoromethoxy)thiobenzamide in Solution
Welcome to the technical support center for 2-(Trifluoromethoxy)thiobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the potential stability challenges associated with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound possesses two key functional groups that can be susceptible to degradation under certain conditions: the thioamide group and the trifluoromethoxy group.
-
Thioamide Group: Thioamides are generally less stable than their corresponding amides.[1][2] The carbon-sulfur double bond (C=S) is weaker than the carbon-oxygen double bond (C=O) in an amide, making the thioamide group more susceptible to degradation.[1] The primary degradation pathway for thioamides involves the sulfur atom, which is prone to oxidation, leading to the formation of unstable intermediates that can ultimately hydrolyze to the corresponding amide or eliminate to a nitrile.[1][2][3]
-
Trifluoromethoxy Group: While generally considered stable, the trifluoromethoxy group can undergo hydrolysis under certain conditions, particularly in the presence of a strong base, to form a carboxylic acid.[4][5][6]
Q2: How should I store solutions of this compound?
A2: To maximize the shelf-life of your solutions, we recommend the following storage conditions:
-
Solvent: Use a non-nucleophilic, aprotic solvent such as acetonitrile or dichloromethane.[1][2]
-
Temperature: Store solutions at low temperatures, such as 4°C or frozen at -20°C or -80°C for long-term storage.
-
Inert Atmosphere: For extended storage, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidation.
-
Light Protection: Store in amber vials to protect the compound from light-induced degradation.
Q3: Which solvents should I avoid when working with this compound?
A3: It is advisable to avoid nucleophilic solvents, such as methanol and water, as they can potentially react with the electrophilic thioamide group.[2] The stability in aqueous solutions can be limited due to hydrolysis, and the rate of this degradation is often pH-dependent.[2]
Q4: What are the likely degradation products of this compound?
A4: Based on the known degradation pathways of thioamides and trifluoromethoxy-containing compounds, the primary degradation products are likely to be:
-
2-(Trifluoromethoxy)benzamide: Formed via oxidation of the thioamide followed by hydrolysis.
-
2-(Trifluoromethoxy)benzonitrile: Formed via elimination from oxidized thioamide intermediates.
-
2-Carboxythiobenzamide: Resulting from the hydrolysis of the trifluoromethoxy group.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
This could be a sign of compound degradation during your experiment.
Troubleshooting Workflow:
Sources
Preventing side reactions during the functionalization of 2-(Trifluoromethoxy)thiobenzamide
Welcome to the technical support center for the synthesis and functionalization of 2-(trifluoromethoxy)thiobenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but reactive molecule. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its functionalization and prevent common side reactions. Our approach is grounded in established chemical principles to ensure the integrity and success of your experiments.
Understanding the Reactivity of this compound
The this compound molecule presents a unique set of challenges and opportunities due to the interplay of its functional groups. The thioamide group is inherently more reactive than its amide counterpart, susceptible to reactions with both electrophiles and nucleophiles.[1] The trifluoromethoxy group at the ortho position is a strong electron-withdrawing group, which significantly influences the electronic properties and reactivity of the aromatic ring and the adjacent thioamide moiety.[2][3] This guide will address the practical implications of this distinct chemical personality.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues that may arise during the functionalization of this compound, providing detailed causal explanations and actionable protocols to mitigate these challenges.
Issue 1: Unwanted Hydrolysis to the Corresponding Benzamide
Symptom: You observe the formation of 2-(trifluoromethoxy)benzamide as a significant byproduct in your reaction mixture, confirmed by mass spectrometry or NMR.
Cause: Thioamides are susceptible to hydrolysis, converting the C=S bond to a C=O bond, especially in the presence of water and acid or base catalysts.[1][4][5] This can be a prevalent side reaction if reaction conditions are not strictly anhydrous.
Solution:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. The use of anhydrous methylene chloride has been shown to reduce this side reaction significantly.[1]
-
Control of pH: Avoid strongly acidic or basic conditions if possible. If a base is required, consider using a non-nucleophilic, hindered base.
-
Reaction Temperature: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.
Experimental Protocol: General Anhydrous Reaction Setup
-
Dry all glassware in an oven at >120 °C for at least 4 hours.
-
Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon.
-
Use septa and cannulation techniques for the transfer of anhydrous solvents and reagents.
-
If solid reagents are hygroscopic, dry them in a vacuum oven before use.
Issue 2: Ambiguous Alkylation - S-alkylation vs. N-alkylation
Symptom: Your reaction with an alkylating agent yields a mixture of S-alkylated (thioimidate) and N-alkylated products, leading to purification difficulties and reduced yield of the desired product.
Cause: The thioamide group possesses two nucleophilic centers: the sulfur and the nitrogen atoms. Alkylation can occur at either site, and the selectivity is influenced by the reaction conditions and the nature of the electrophile.[4][6][7] Hard electrophiles tend to favor N-alkylation, while soft electrophiles favor S-alkylation.
Solution:
-
Controlling Selectivity:
-
For S-alkylation: Use softer electrophiles (e.g., alkyl iodides) and polar aprotic solvents. Running the reaction under basic conditions with an equimolar amount of a non-nucleophilic base can promote the formation of the S-arylated product.[6][7][8]
-
For N-alkylation: This is generally more challenging to achieve selectively. The use of harder electrophiles (e.g., alkyl sulfates) might favor N-alkylation.
-
-
Protecting Groups: Consider protecting the nitrogen atom if S-alkylation is the desired outcome. A removable protecting group can ensure that the reaction occurs exclusively at the sulfur atom.[9][10]
Logical Flow for Alkylation Strategy
Caption: Decision diagram for selective S- vs. N-alkylation.
Issue 3: Oxidative Side Reactions
Symptom: You observe the formation of disulfide-linked dimers, benzothiazoles, or other over-oxidized species.
Cause: The thioamide sulfur is readily oxidized.[11][12] Depending on the oxidant and reaction conditions, this can lead to various products. For instance, intramolecular oxidative cyclization can yield 2-trifluoromethylbenzothiazoles.[13]
Solution:
-
Choice of Oxidant: The outcome of the oxidation is highly dependent on the oxidizing agent used. For example, ceric ammonium nitrate (CAN) can promote intramolecular cyclization to form benzothiazoles, while phenyliodine(III) diacetate (PIDA) may lead to dimerized products.[13]
-
Inert Atmosphere: To prevent unwanted oxidation from atmospheric oxygen, conduct reactions under an inert atmosphere, especially if sensitive reagents are used or if the reaction is heated.
-
Degassing Solvents: For particularly sensitive reactions, degassing the solvent by freeze-pump-thaw cycles can be beneficial.
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethoxy group important for the reactivity of this molecule?
The trifluoromethoxy group is strongly electron-withdrawing.[2] This has several consequences:
-
It increases the acidity of the N-H proton of the thioamide.
-
It can influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring.
-
It enhances the metabolic stability of the molecule, a property often sought in drug development.[3]
Q2: What are the best practices for purifying this compound and its derivatives?
Standard purification techniques such as column chromatography on silica gel are generally effective. Given the potential for hydrolysis, it is advisable to use non-protic solvent systems for elution and to avoid prolonged exposure of the compound to silica gel.
Q3: Can I convert the thioamide back to an amide if necessary?
Yes, the thioamide can be hydrolyzed to the corresponding amide. This is often achieved using mercury(II) salts.[4] However, given the toxicity of mercury compounds, alternative methods are often preferred.
Q4: Are there any specific safety precautions for handling this compound?
While specific toxicity data for this compound may be limited, it is prudent to handle it with the standard precautions for laboratory chemicals. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation and skin contact. Thioamides as a class can have biological activity.[14]
Experimental Workflow for Functionalization
The following diagram outlines a general workflow for a typical functionalization reaction, incorporating the troubleshooting advice provided.
Sources
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioamide - Wikipedia [en.wikipedia.org]
- 5. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transition metal-free, chemoselective arylation of thioamides yielding aryl thioimidates or N-aryl thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Thioamide [bionity.com]
Analytical methods for detecting impurities in 2-(Trifluoromethoxy)thiobenzamide samples
Welcome to the technical support center for the analytical characterization of 2-(Trifluoromethoxy)thiobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the detection and quantification of impurities in this compound samples. Our goal is to equip you with the scientific rationale behind analytical choices, ensuring robust and reliable results in your quality control and development processes.
Introduction to Impurity Profiling of this compound
This compound is a key building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is critical as impurities can carry over to the final active pharmaceutical ingredient (API), potentially affecting its efficacy, safety, and stability. Regulatory bodies like the ICH have stringent requirements for the identification and quantification of impurities in drug substances.[1][2]
This guide will focus on the practical aspects of developing and troubleshooting analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for impurity analysis.
Understanding Potential Impurities
A thorough understanding of the synthetic route and potential degradation pathways is fundamental to developing a specific and stability-indicating analytical method.
Synthesis-Related Impurities: Based on common synthetic routes for analogous compounds like 2-(trifluoromethyl)benzamide, potential impurities in this compound may include:
-
Starting Materials:
-
2-(Trifluoromethoxy)benzonitrile
-
2,3-dichloro-trifluorotoluene (as a precursor to the trifluoromethoxy group)
-
-
Intermediates:
-
2-(Trifluoromethoxy)benzamide
-
-
Reagent-Related Impurities:
-
Residual cyaniding agents or their byproducts.
-
Unreacted thionating agents.
-
Degradation Products: Thioamides are susceptible to degradation under various stress conditions. Forced degradation studies are crucial to identify potential degradants and develop a stability-indicating method.[1][3][4][5] Key degradation pathways include:
-
Oxidation: The thioamide sulfur can be oxidized to form the corresponding S-oxide.
-
Hydrolysis: The thioamide can hydrolyze to the corresponding benzamide, especially under acidic or basic conditions.
-
Further Degradation: The S-oxide can undergo further reactions to yield the benzonitrile and benzamide.
HPLC Method Development and Troubleshooting
Reverse-phase HPLC with UV detection is the workhorse for routine purity analysis. A well-developed method should be able to separate the main component from all known and potential impurities.
Recommended Starting HPLC Method
For initial method development, the following conditions can be used as a starting point, based on methods for similar aromatic compounds.[6][7][8][9]
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic and neutral compounds and is MS-compatible. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |
| Gradient | 20% to 80% B over 30 minutes | A broad gradient is a good starting point to elute a wide range of impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides good reproducibility. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | Aromatic compounds typically have strong absorbance at 254 nm. A DAD allows for peak purity analysis. |
| Injection Volume | 10 µL | A standard injection volume. |
HPLC Troubleshooting Guide (FAQ)
This section addresses common issues encountered during the HPLC analysis of this compound.
Question: My peak for this compound is tailing. What could be the cause and how can I fix it?
Answer: Peak tailing for thioamides can be caused by several factors:
-
Secondary Interactions with Silica: The lone pair of electrons on the sulfur atom can interact with residual silanol groups on the silica support of the C18 column.
-
Solution:
-
Lower the pH of the mobile phase: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (to a pH of 2.5-3.5) will protonate the silanol groups, reducing their interaction with the analyte.
-
Use a base-deactivated column: These columns have end-capping to minimize the number of free silanol groups.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Contamination: Buildup of strongly retained compounds on the column can affect peak shape.
-
Solution: Flush the column with a strong solvent like isopropanol or a mixture of dichloromethane and methanol.
-
Question: I am not able to separate a known impurity from the main peak. What should I do?
Answer: Co-elution is a common challenge in impurity analysis. Here are some strategies to improve resolution:
-
Modify the Mobile Phase Composition:
-
Change the organic modifier: If you are using acetonitrile, try methanol, or a mixture of both. The different selectivities of these solvents can alter the elution order and improve separation.
-
Adjust the pH: Small changes in the mobile phase pH can significantly impact the retention of ionizable impurities.
-
-
Change the Stationary Phase: If modifying the mobile phase is not effective, switching to a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) can provide a different separation selectivity.
-
Optimize the Gradient: A shallower gradient around the elution time of the co-eluting peaks can improve their separation.
Question: I am observing ghost peaks in my chromatogram. What is their origin?
Answer: Ghost peaks are peaks that appear in the chromatogram even when a blank is injected. They can originate from:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases.
-
-
Carryover from the Injector: Residual sample from a previous injection can be introduced into the column.
-
Solution: Implement a needle wash step in your injection sequence with a strong solvent.
-
-
Degradation of the Sample in the Autosampler: The sample may be degrading over time in the autosampler vials.
-
Solution: Use a cooled autosampler and analyze samples promptly after preparation.
-
LC-MS for Impurity Identification and Characterization
LC-MS is a powerful tool for the identification of unknown impurities.[10][11][12] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, one can obtain the molecular weight and structural information of impurities.
Recommended Starting LC-MS Conditions
The HPLC conditions mentioned in section 2.1 are a good starting point for LC-MS method development. However, some modifications may be necessary:
-
Mobile Phase Additives: Use volatile buffers like ammonium formate or ammonium acetate instead of non-volatile phosphate buffers. Formic acid is an excellent choice for positive ion mode electrospray ionization (ESI).
-
Flow Rate: Depending on the MS interface, the flow rate may need to be split or reduced.
Expected Mass Fragmentation Patterns
Understanding the fragmentation of this compound and its potential impurities is key to their identification.
-
This compound (Molecular Weight: 221.18 g/mol ):
-
The molecular ion peak [M+H]+ at m/z 222 is expected to be prominent in positive ion ESI.
-
A key fragmentation would be the loss of the thioamide group as H2S (34 Da) or the amine group as NH3 (17 Da).
-
Fragmentation of the trifluoromethoxy group can lead to the loss of CF3 (69 Da) or OCF3 (85 Da).[13]
-
-
Aromatic Compounds: A common fragment for alkyl-substituted benzene rings is the tropylium ion at m/z 91.[14][15][16] For substituted aromatics, this peak will be shifted accordingly.
LC-MS Troubleshooting Guide (FAQ)
Question: I am seeing a lot of adduct ions (e.g., [M+Na]+, [M+K]+) in my mass spectrum, which complicates interpretation. How can I minimize them?
Answer: Adduct formation is common in ESI-MS. To minimize it:
-
Use High-Purity Solvents and Additives: Sodium and potassium ions are ubiquitous. Using high-purity solvents and freshly prepared mobile phases can help.
-
Add a Small Amount of a Volatile Acid: Adding formic acid or acetic acid to the mobile phase can promote the formation of the protonated molecule [M+H]+ over adducts.
-
Optimize MS Source Parameters: Adjusting the source temperature and voltages can sometimes reduce adduct formation.
Question: My analyte signal is weak, and the baseline is noisy. What can I do to improve sensitivity?
Answer: Poor sensitivity can be due to several factors:
-
Suboptimal Ionization:
-
Solution: Ensure the mobile phase pH is suitable for the ionization of your analyte. For thioamides, positive ion mode ESI is generally effective. Experiment with different mobile phase additives (e.g., ammonium formate) to enhance ionization.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte.
-
Solution: Improve the chromatographic separation to separate the analyte from interfering matrix components. If necessary, implement a sample clean-up step like solid-phase extraction (SPE).
-
-
MS Detector Settings:
-
Solution: Optimize the detector voltage and other MS parameters for your specific analyte by infusing a standard solution directly into the mass spectrometer.
-
Experimental Workflow Diagrams
General Impurity Analysis Workflow
Caption: General workflow for impurity analysis.
Troubleshooting Logic for Poor HPLC Resolution
Caption: Decision tree for troubleshooting poor HPLC resolution.
References
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. PMC - NIH. [Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PMC - NIH. [Link]
-
Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]
-
Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Archipel UQAM. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. MedCrave online. [Link]
-
Derivatization methods for LC-MS analysis of endogenous compounds. ResearchGate. [Link]
- US10167250B2 - Process for the preparation of 2-(trihalomethyl) benzamide.
-
A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Semantic Scholar. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Simultaneous Determination of Thiophanate-Methyl and Its Metabolite Carbendazim in Tea Using Isotope Dilution Ultra Performance. SciSpace. [Link]
-
Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel UQAM. [Link]
-
RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product. MedCrave online. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]
-
14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Colorado Boulder. [Link]
-
Method Development, Validation and Forced Degradation Studies for Determination of Tigecycline in Bulk and Pharmaceutical Dosa. Journal of Young Pharmacists. [Link]
-
Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PubMed. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
- WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof.
-
Synthesis, deprotection, analysis and purification of RNA and ribozymes. ResearchGate. [Link]ction_analysis_and_purification_of_RNA_and_ribozymes)
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. biomedres.us [biomedres.us]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. onyxipca.com [onyxipca.com]
- 6. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
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- 15. youtube.com [youtube.com]
- 16. whitman.edu [whitman.edu]
Strategies to enhance the shelf-life of 2-(Trifluoromethoxy)thiobenzamide
Welcome to the technical support center for 2-(Trifluoromethoxy)thiobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the shelf-life and ensuring the stability of this compound during experimental use.
Introduction
This compound is a molecule of interest in medicinal chemistry, combining the structural features of a thioamide and a trifluoromethoxy-substituted aromatic ring. The thioamide group is a sulfur analog of an amide with distinct electronic and biological properties, while the trifluoromethoxy group is known to enhance metabolic stability and lipophilicity in pharmaceutical compounds.[1] Understanding the stability of this compound is critical for reliable experimental results and for the development of stable pharmaceutical formulations. This guide provides a comprehensive overview of potential degradation pathways, strategies for shelf-life enhancement, and practical troubleshooting advice.
FAQs: Quick Answers to Common Questions
Q1: What are the primary factors that can cause degradation of this compound?
A1: The primary degradation pathways for thioamides, in general, involve oxidation of the electron-rich sulfur atom.[2] Therefore, exposure to oxygen , oxidizing agents , and potentially light (photolysis) are key concerns. Additionally, as with many organic compounds, elevated temperatures and high humidity can accelerate degradation. While the trifluoromethoxy group itself is highly stable, the thioamide functional group is the more reactive center of the molecule.
Q2: What are the initial signs of degradation I should look for?
A2: Visual changes such as a change in color (e.g., from a pale yellow to a darker shade) or a change in the physical state of the powder (e.g., clumping) can indicate degradation. From an analytical perspective, the appearance of new peaks in your chromatograms (e.g., HPLC, LC-MS) is a definitive sign of degradation.
Q3: What are the recommended short-term and long-term storage conditions?
A3: For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture.[3] For short-term use in the laboratory, keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from direct sunlight and oxidizing agents.[4][5]
Q4: I suspect my sample has degraded. How can I confirm this?
A4: The most reliable way to confirm degradation is through analytical techniques. We recommend using a stability-indicating HPLC method to compare the purity of your sample against a reference standard. The appearance of new impurity peaks or a decrease in the main peak area would confirm degradation.
Q5: Are there any known incompatible excipients with this compound?
A5: While specific compatibility studies for this compound are not widely published, as a general precaution, avoid excipients with a high peroxide value or those that are known to be reactive with sulfur-containing compounds. It is always recommended to perform compatibility studies with your chosen excipients.[6][7][8]
Troubleshooting Guide: Addressing Specific Experimental Issues
| Observed Issue | Potential Cause | Recommended Action & Scientific Rationale |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | Action: Prepare fresh stock solutions for each experiment. Analyze the stability of the compound in your specific assay buffer over the time course of the experiment. Rationale: The thioamide group can be susceptible to oxidation, and components in the cell culture media or buffer could accelerate this process. |
| Appearance of unknown peaks in HPLC analysis after sample preparation. | Degradation during sample preparation (e.g., exposure to light, heat, or incompatible solvents). | Action: Protect samples from light during preparation. Avoid prolonged heating. Ensure solvents are of high purity and free from peroxides. Rationale: Photodegradation and thermal degradation are common pathways. Peroxides in solvents can directly oxidize the thioamide group. |
| Difficulty in dissolving the compound. | Potential degradation leading to less soluble byproducts or use of an inappropriate solvent. | Action: Confirm the purity of your sample. If pure, consider a different solvent system. Gentle warming and sonication may aid dissolution, but monitor for degradation. Rationale: Degradation products may have different solubility profiles. The trifluoromethoxy group increases lipophilicity, so organic solvents are generally more suitable. |
| Color change of the solid compound over time. | Oxidation or other degradation pathways. | Action: Discard the discolored material. Review your storage conditions to ensure they are optimal (cool, dry, dark, inert atmosphere). Rationale: Color change is often a visual indicator of chemical transformation, frequently due to oxidation of the thioamide moiety. |
Strategies for Enhancing Shelf-Life
To maximize the shelf-life of this compound, a multi-faceted approach focusing on controlling environmental factors is crucial.
Control of Storage Environment
-
Temperature: Store at 2-8°C for long-term stability.[3] Lower temperatures slow down the rate of chemical reactions, including degradation.
-
Humidity: Store in a dry environment . The use of desiccants in the storage container is recommended.[3] Moisture can facilitate hydrolytic degradation pathways, although thioamides are generally more susceptible to oxidation.
-
Light: Protect from light by storing in an amber vial or a light-blocking container .[4][5] Photons can provide the energy to initiate degradation reactions (photolysis).
-
Oxygen: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen). This is the most effective way to prevent oxidative degradation.
Use of Antioxidants
For solutions or formulations, the addition of a suitable antioxidant can significantly inhibit oxidative degradation. The choice of antioxidant should be based on compatibility and the intended application.
-
Common Antioxidants to Consider:
-
Butylated hydroxytoluene (BHT) and Butylated hydroxyanisole (BHA): Effective radical scavengers.
-
Ascorbic acid (Vitamin C) and its esters: Water-soluble antioxidants.
-
Tocopherol (Vitamin E): A lipid-soluble antioxidant.
-
Experimental Protocol: Screening for Antioxidant Compatibility
-
Prepare solutions of this compound in the desired solvent.
-
Spike separate solutions with different antioxidants at a typical concentration (e.g., 0.01-0.1%).
-
Include a control solution with no antioxidant.
-
Expose the solutions to accelerated degradation conditions (e.g., elevated temperature or a source of free radicals like AIBN).
-
Monitor the purity of the solutions over time using a stability-indicating HPLC method.
-
The most effective antioxidant will be the one that shows the least degradation of this compound compared to the control.
Proper Packaging
The choice of packaging is critical for protecting the compound from environmental factors.
-
Primary Container: Use amber glass vials with a tight-fitting cap to protect from light and moisture.
-
Secondary Packaging: For highly sensitive applications, consider sealing the primary container in a foil pouch , potentially with an oxygen scavenger and a desiccant pack.
Understanding Degradation Pathways
While specific degradation studies on this compound are not extensively documented in public literature, we can infer the most probable degradation pathways based on the known chemistry of thiobenzamides. The primary route of degradation is expected to be oxidation at the sulfur atom.
Caption: Workflow for conducting forced degradation studies.
Protocol for Forced Degradation:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Treat the sample with 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).
-
Oxidation: Treat the sample with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose the solid compound and a solution to light as per ICH Q1B guidelines.
-
-
Time Points: Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a suitable HPLC method with a photodiode array (PDA) detector to monitor for new peaks. Use LC-MS to identify the mass of the degradation products.
Long-Term and Accelerated Stability Studies
Once a stability-indicating method is established, long-term and accelerated stability studies should be performed on the solid compound under various storage conditions as recommended by ICH guidelines.
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| 30°C ± 2°C / 65% RH ± 5% RH | 12 months | |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24 months
-
Accelerated: 0, 3, 6 months
Conclusion
The stability of this compound is primarily influenced by its thioamide functional group, making it susceptible to oxidation. The trifluoromethoxy group, however, imparts a high degree of chemical stability to that portion of the molecule. By controlling the storage environment (temperature, humidity, light, and oxygen), selecting appropriate packaging, and potentially using compatible antioxidants in formulations, the shelf-life of this compound can be significantly enhanced. A systematic approach to stability testing, including forced degradation and long-term studies, is essential for a comprehensive understanding of its stability profile.
References
- Angene Chemical. (2025, March 23).
- AK Scientific, Inc.
- Thermo Fisher Scientific. (2025, September 15).
- European Medicines Agency. (2023, July 13).
-
Taylor & Francis. (n.d.). Thioamide – Knowledge and References. Retrieved from [Link]
- Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
- World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- World Journal of Pharmaceutical Research. (2017, September 20).
- SciSpace. (2019, October 22).
-
Charles River Laboratories. (n.d.). Forced Degradation Studies. Retrieved from [Link]
- Eurofins Nederland. (2024, December 18). Stability Testing - Pharmaceutical Products.
-
Charles River. (n.d.). Stability Testing of Biopharmaceutical Products. Retrieved from [Link]
Sources
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- 2. taylorandfrancis.com [taylorandfrancis.com]
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- 4. aksci.com [aksci.com]
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- 6. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Navigating the Challenges of Trifluoromethoxy-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for trifluoromethoxy-containing compounds. The trifluoromethoxy (-OCF₃) group is a powerful tool in modern chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates and advanced materials.[1][2] However, its unique electronic properties and reactivity profile can present significant challenges during synthesis, purification, and handling.
This guide is designed to provide you, as a senior application scientist, with field-proven insights and troubleshooting strategies to overcome common pitfalls. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Stability and Reactivity
Q1: My trifluoromethoxy-containing compound appears to be degrading under acidic or basic conditions. What's happening and how can I prevent it?
A1: While the trifluoromethoxy group is generally considered more stable than many other functional groups, it is not completely inert.[3] Degradation, particularly under strong basic conditions, is a known pitfall.
-
Underlying Cause: The primary degradation pathway under basic conditions is hydrolysis of the -OCF₃ group to a carboxylic acid (-COOH) and fluoride ions.[4] This is more likely to occur if there are other activating groups on the aromatic ring or if the reaction conditions are harsh (e.g., high temperature, strong base). While more stable under acidic conditions, prolonged exposure to strong acids at elevated temperatures can also lead to cleavage.[3][5]
-
Troubleshooting Steps:
-
Reaction Condition Optimization: If possible, use milder bases (e.g., K₂CO₃, Cs₂CO₃ instead of NaOH, KOH) and lower reaction temperatures.
-
pH Control During Workup and Purification: During aqueous workup, avoid prolonged exposure to strongly acidic or basic conditions. Neutralize the reaction mixture promptly. For purification via chromatography, use a buffered mobile phase if necessary.
-
Protecting Group Strategy: If the -OCF₃ group is particularly labile in your system, consider if a protecting group strategy for another part of the molecule could allow for milder overall reaction conditions.
-
Q2: I'm observing unexpected side products in my electrophilic aromatic substitution (EAS) reaction. I thought the -OCF₃ group was a meta-director.
A2: This is a common misconception. While the trifluoromethoxy group is strongly deactivating due to the inductive effect of the fluorine atoms, it is actually an ortho, para-director.[1][6]
-
Mechanistic Explanation: The lone pairs on the oxygen atom can participate in resonance, donating electron density to the aromatic ring. This resonance effect, although weaker than the inductive withdrawal, preferentially stabilizes the carbocation intermediates formed during ortho and para attack.[1] The strong deactivation means that EAS reactions on trifluoromethoxy-containing rings are generally slower and may require harsher conditions than with activating groups.[6]
-
Troubleshooting & Optimization:
-
Expect a Mixture of Isomers: Be prepared to isolate a mixture of ortho and para isomers. The para isomer is often favored due to reduced steric hindrance.[1]
-
Reaction Conditions: You may need to use stronger electrophiles or higher temperatures to achieve a reasonable reaction rate.
-
Directing Group Influence: If other substituents are present on the ring, their directing effects will also influence the final product distribution.
-
Q3: My cross-coupling reaction with a trifluoromethoxy-substituted aryl halide is sluggish or failing. What are the likely causes?
A3: The strong electron-withdrawing nature of the -OCF₃ group significantly impacts the reactivity of the aryl halide in cross-coupling reactions.[7]
-
Causality:
-
Oxidative Addition: The electron-poor nature of the aromatic ring can make the oxidative addition step of the catalytic cycle more challenging for some coupling partners.[7]
-
Catalyst Inhibition: If your trifluoromethoxy-containing compound also has a coordinating group (like a pyridine ring), it can bind to the metal center and inhibit catalysis.[7]
-
-
Troubleshooting Protocol:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These can stabilize the catalyst and promote oxidative addition.[7] Consider screening a panel of ligands to find the optimal one for your specific substrate.
-
Catalyst Choice: Ensure you are using an appropriate palladium or nickel catalyst for your specific cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira).
-
Base and Solvent: The choice of base and solvent is critical. Ensure they are anhydrous and of high purity. Degassing the reaction mixture to remove oxygen is essential as oxygen can deactivate the catalyst.[7]
-
Section 2: Purification and Characterization
Q4: I'm having difficulty purifying my trifluoromethoxy-containing compound by column chromatography. It seems to be co-eluting with impurities.
A4: The lipophilicity imparted by the -OCF₃ group can make chromatographic separation challenging.
-
Underlying Issue: The increased lipophilicity can lead to poor solubility in highly polar mobile phases and strong retention on normal-phase silica gel. This can result in broad peaks and poor separation from nonpolar impurities.
-
Purification Workflow:
-
Solvent System Optimization: Experiment with a range of solvent systems. For normal-phase chromatography, consider adding a small amount of a more polar solvent to your mobile phase to improve peak shape. Reversed-phase chromatography is often a good alternative for lipophilic compounds.
-
Alternative Purification Techniques: If column chromatography is ineffective, consider other techniques such as preparative HPLC, recrystallization, or distillation if your compound is volatile.
-
Q5: The NMR spectrum of my compound is complex, and I'm having trouble assigning the signals for the trifluoromethoxy group.
A5: The fluorine atoms of the -OCF₃ group couple to both ¹³C and ¹H nuclei, which can complicate the NMR spectra.
-
¹³C NMR: The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F), typically with a large coupling constant of around 255 Hz.[8] The aromatic carbon attached to the -OCF₃ group will also show a smaller quartet (³JC-F).[8]
-
¹⁹F NMR: This is a very useful technique for confirming the presence of the -OCF₃ group. You should observe a singlet at a characteristic chemical shift. Long-range coupling to aromatic protons may also be observed.[8]
-
¹H NMR: The protons on the aromatic ring may show small long-range couplings to the fluorine atoms, which can lead to more complex splitting patterns than expected.[8]
Section 3: Safety and Handling
Q6: Are there any specific safety precautions I should take when working with trifluoromethoxy-containing compounds?
A6: As with any chemical, it is crucial to consult the Safety Data Sheet (SDS) for the specific compound you are working with.[9][10][11][12][13] However, some general precautions apply:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling any dust or vapors.[9][12]
-
Incompatible Materials: Be aware of any incompatible materials listed in the SDS, such as strong oxidizing agents or strong bases.[14]
-
Disposal: Dispose of all chemical waste in accordance with your institution's guidelines.[10]
Visualizing Key Concepts
Electronic Effects of the Trifluoromethoxy Group
Caption: Interplay of electronic effects in the -OCF₃ group.
Troubleshooting Workflow for Failed Cross-Coupling Reactions
Caption: A logical approach to troubleshooting cross-coupling reactions.
Quantitative Data Summary
| Parameter | Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) | Significance |
| Hammett Constant (σₚ) | -0.27 | +0.35 | -OCH₃ is electron-donating; -OCF₃ is electron-withdrawing. |
| Hansch Lipophilicity (π) | -0.02 | +1.04 | -OCF₃ significantly increases lipophilicity.[6] |
| Reactivity in EAS | Activating | Deactivating | -OCF₃ slows down the rate of electrophilic aromatic substitution.[6] |
| Directing Effect in EAS | Ortho, Para | Ortho, Para | Both groups direct incoming electrophiles to the ortho and para positions.[1] |
Key Experimental Protocols
Forced Degradation Study for Stability Assessment
Objective: To determine the stability of a trifluoromethoxy-containing compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: [14]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 105°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light.
-
-
Sample Preparation for Analysis: After the incubation period, cool the samples to room temperature. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze all samples, including a control sample (unstressed), by a stability-indicating method, typically HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the main peak area indicates degradation.
References
- An In-depth Technical Guide on the Ortho, Para Directing Effects of the Trifluoromethoxy Substituent - Benchchem.
- A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation - Benchchem.
- Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... - Homework.Study.com.
- The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions | Request PDF - ResearchGate.
- C–F bond functionalizations of trifluoromethyl groups via radical intermediates.
- 4-(Trifluoromethoxy)phenol - Synquest Labs.
- An In-depth Technical Guide to the Reactivity and Stability of 3-(Trifluoromethoxy)cinnamic Acid - Benchchem.
- Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds - Benchchem.
- Electrophilic aromatic directing groups - Wikipedia.
- Advances in the Development of Trifluoromethoxylation Reagents - MDPI.
- The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing).
- Selective Transformations of Aromatic Trifluoromethyl Groups - TCI Chemicals.
- (Trifluoromethoxy)benzene(456-55-3) 1H NMR spectrum - ChemicalBook.
- Trifluoromethoxy group electron-withdrawing or electron-donating? : r/OrganicChemistry.
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC - NIH.
- SAFETY DATA SHEET.
- Technical Support Center: Cross-Coupling Reactions with 2-Bromo-3-(trifluoromethoxy)pyridine - Benchchem.
- Safety Data Sheet - CymitQuimica.
- SAFETY DATA SHEET - Fisher Scientific.
- Selective transformation of an aromatic trifluoromethyl group through... - ResearchGate.
- Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds - Refubium - Freie Universität Berlin.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central.
- SAFETY DATA SHEET - Thermo Fisher Scientific.
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- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Analysis of 2-(Trifluoromethoxy)thiobenzamide and its Derivatives in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the thiobenzamide scaffold represents a privileged structure, serving as the foundation for a multitude of biologically active agents. The strategic introduction of various substituents onto the phenyl ring allows for the fine-tuning of their pharmacological profiles. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic and physicochemical properties that can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic behavior.[1][2]
This guide provides a comprehensive comparative analysis of 2-(Trifluoromethoxy)thiobenzamide with other key thiobenzamide derivatives. While direct head-to-head experimental comparisons are limited in the current literature, this document synthesizes available data and established structure-activity relationship (SAR) principles to offer valuable insights for researchers engaged in the design and development of novel therapeutics based on the thiobenzamide core.
The Trifluoromethoxy Group: A "Super Halogen" in Medicinal Chemistry
The trifluoromethoxy group is often referred to as a "super halogen" due to its electronic properties being similar to those of chlorine or fluorine.[3] Its incorporation into a drug candidate can offer several advantages over other substituents, including the more common trifluoromethyl (-CF₃) group.[1][3]
Key Physicochemical Properties and Their Implications:
-
High Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch lipophilicity parameter (π) of +1.04.[3] This is higher than that of the trifluoromethyl group (π = +0.88).[2][3] Increased lipophilicity can enhance a molecule's ability to cross cellular membranes, potentially leading to improved oral bioavailability and better access to intracellular targets.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making trifluorinated groups highly resistant to metabolic degradation.[2] This enhanced stability can lead to a longer in vivo half-life of the drug, reducing the required dosing frequency.
-
Electron-Withdrawing Nature: The trifluoromethoxy group is a strong electron-withdrawing substituent. This property can significantly alter the electron density of the aromatic ring, influencing the pKa of nearby functional groups and modulating the molecule's interaction with biological targets.[3]
-
Conformational Effects: The steric bulk and electronic properties of the -OCF₃ group can influence the preferred conformation of the molecule, which can be critical for optimal binding to a target protein.
Comparative Analysis of Thiobenzamide Derivatives
The following sections provide a comparative overview of this compound with other thiobenzamide derivatives, focusing on their potential anticancer and antimicrobial activities. The comparison is based on a combination of reported experimental data for various derivatives and established SAR principles.
Anticancer Activity
Thiobenzamide derivatives have demonstrated promising anticancer activities through various mechanisms, including the inhibition of key enzymes and the disruption of cellular processes. The nature and position of the substituent on the phenyl ring are critical determinants of their cytotoxic potency and selectivity.
Table 1: Comparative Anticancer Activity of Selected Thiobenzamide and Benzamide Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC₅₀/EC₅₀) | Reference(s) |
| This compound | Data not available | - | - |
| 2-(Trifluoromethyl)benzamide | Various | Potent activity reported for some derivatives | [4] |
| Thiobenzamide | Various | Moderate activity | [5] |
| 2-Chlorothiobenzamide Analogs | Various | Potent cytotoxic effects | [5] |
| N-phenylbenzamide Derivatives | Schistosoma mansoni | Potent activity with electron-withdrawing groups | [6] |
Disclaimer: The data in this table is collated from different studies and may not be directly comparable due to variations in experimental conditions. IC₅₀/EC₅₀ values are a measure of potency, with lower values indicating higher activity.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as nitro (-NO₂) and trifluoromethyl (-CF₃), at the para and meta positions of the phenyl ring has been shown to enhance the anticancer activity of N-phenylbenzamide derivatives.[6] This suggests that the electron-withdrawing nature of the trifluoromethoxy group in this compound could contribute positively to its cytotoxic potential.
-
Halogen Substitution: Halogen atoms, particularly chlorine, at the ortho position have been associated with potent cytotoxic effects in thiobenzamide analogs.[5]
-
Positional Isomerism: The position of the substituent on the aromatic ring is crucial. For instance, in some series, ortho-substituted analogs have shown better inhibitory activity compared to their meta or para counterparts.[7]
Antimicrobial Activity
Thiobenzamides have also been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens. The thioamide functional group is a key pharmacophore in several established antimicrobial drugs.
Table 2: Comparative Antimicrobial Activity of Selected Thiobenzamide and Related Derivatives
| Compound/Derivative Class | Pathogen(s) | Reported Activity (MIC) | Reference(s) |
| This compound | Data not available | - | - |
| 2-Aminobenzothiazole Derivatives | S. aureus (including MRSA) | Potent activity | [8] |
| Substituted Benzamides | Gram-positive and Gram-negative bacteria | Variable, with some derivatives showing good activity | [9] |
| Thiosemicarbazide Derivatives | Gram-positive bacteria | Potent activity, especially with trifluoromethyl groups | [10] |
Disclaimer: The data in this table is collated from different studies and may not be directly comparable due to variations in experimental conditions. MIC (Minimum Inhibitory Concentration) is a measure of potency, with lower values indicating higher activity.
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
Lipophilicity and Membrane Permeability: The high lipophilicity conferred by the trifluoromethoxy group may enhance the ability of this compound to penetrate the cell walls of bacteria and fungi, a critical step for antimicrobial action.
-
Trifluoromethyl Group: In thiosemicarbazide derivatives, the presence of a trifluoromethyl group was found to be optimal for activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10] This highlights the potential of trifluorinated substituents in the design of novel antibacterial agents.
-
Substitution Pattern: The substitution pattern on the N-phenyl ring of thiobenzamides significantly influences their antimicrobial activity.[11]
Experimental Protocols
To facilitate further research and comparative evaluation, this section provides standardized, step-by-step methodologies for assessing the anticancer and antimicrobial activities of thiobenzamide derivatives.
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic activity of a compound against a panel of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound stock solution (in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (inoculum in MHB without compound) and a sterility control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and a key signaling pathway relevant to anticancer drug action.
Figure 1: General workflow for the synthesis and biological evaluation of thiobenzamide derivatives.
Figure 2: Simplified intrinsic apoptosis signaling pathway often targeted by anticancer agents.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold in the quest for novel therapeutic agents. Based on the well-established benefits of the trifluoromethoxy group in medicinal chemistry, it is reasonable to hypothesize that this compound and its derivatives may exhibit enhanced biological activity, metabolic stability, and pharmacokinetic properties compared to non-fluorinated or even trifluoromethylated analogs.
The comparative analysis presented in this guide, while based on collated data, provides a strong rationale for the further investigation of this compound and its derivatives. Future research should focus on the systematic synthesis of a series of these compounds and their direct comparative evaluation in standardized anticancer and antimicrobial assays. Such studies will be crucial in elucidating the precise structure-activity relationships and unlocking the full therapeutic potential of this intriguing class of molecules.
References
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][1][2]
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Jeschke, P. (2004). Trifluoromethyl ethers–synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 1, 2. [Link][2][3]
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He, X., et al. (2021). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. ACS Omega, 6(12), 8325-8334. [Link]
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Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27. [Link]
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PubChem. (n.d.). 4-(Trifluoromethoxy)thiobenzamide. National Center for Biotechnology Information. [Link]
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Cheuka, P. M., et al. (2021). Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. Bioorganic & Medicinal Chemistry Letters, 39, 127885. [Link]
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Anonymous. (2022). Structure–activity relationship of the new compounds in terms of antimicrobial activity. ResearchGate. [Link]
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Płaziński, W., et al. (2021). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 26(1), 170. [Link]
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Cheméo. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzamide. [Link]
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Yu, K. L., et al. (2002). Structure-activity relationships for a series of thiobenzamide influenza fusion inhibitors derived from 1,3,3-trimethyl-5-hydroxy-cyclohexylmethylamine. Bioorganic & Medicinal Chemistry Letters, 12(23), 3379-3382. [Link]
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Selvam, T. P., et al. (2012). Synthesis and structure-activity relationship study of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives as anticancer agents. Drug Discoveries & Therapeutics, 6(4), 198-204. [Link]
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Lee, T. K., et al. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. ChemMedChem, 14(14), 1339-1347. [Link]
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Oriental Journal of Chemistry. (2022). Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. Oriental Journal of Chemistry, 38(4). [Link]
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Kumar, A., et al. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry, 15(12), 4113-4124. [Link]
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Tan, M. L., et al. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(4), 564. [Link]
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Benci, K., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, 25(G1), 267-279. [Link]
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Shchekotikhin, A. E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. [Link]
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Validating the biological activity of 2-(Trifluoromethoxy)thiobenzamide in cellular models
A Senior Application Scientist's Guide to Validating the Biological Activity of 2-(Trifluoromethoxy)thiobenzamide in Cellular Models
Introduction: Deconvoluting the Cellular Activity of a Novel Thiobenzamide Derivative
The discovery of novel small molecules presents both an opportunity and a challenge: identifying their mechanism of action and validating their biological activity in relevant cellular systems. This guide focuses on a strategic workflow for characterizing a novel thiobenzamide derivative, This compound (hereafter designated TFM-TB ). Thioamides and related structures have been identified as inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway essential for cellular metabolism and energy homeostasis.
This document outlines a systematic, multi-tiered approach to test the hypothesis that TFM-TB acts as a NAMPT inhibitor. We will benchmark its performance against FK866 , a well-characterized and potent NAMPT inhibitor, to provide a clear comparative analysis. The experimental logic is designed to build a robust evidence-based case, moving from broad cellular effects to direct target engagement and downstream mechanistic validation.
Experimental Validation Workflow: A Three-Pillar Approach
Our validation strategy is built on a logical progression of three core experimental pillars. This ensures that we not only observe a cellular phenotype but can confidently attribute it to a specific molecular mechanism.
Caption: Overall validation workflow from phenotypic screening to mechanistic confirmation.
Pillar 1: Initial Phenotypic Screening for Cytotoxicity
Rationale: The first step is to determine if TFM-TB elicits a biological response and at what concentration range. Since NAMPT inhibition leads to NAD+ depletion and subsequent cell death, particularly in cancer cells that are highly dependent on the NAD+ salvage pathway, a cytotoxicity assay is the logical starting point. The goal is to establish a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
Methodology: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium salt MTT to formazan, a purple-colored product. The amount of formazan produced is proportional to the number of living cells.
Comparative Analysis: We will run parallel assays with TFM-TB and the reference compound, FK866, in a cancer cell line known to be sensitive to NAMPT inhibition, such as A549 (human lung carcinoma).
Hypothetical Data Summary: Pillar 1
| Compound | Cell Line | Assay | IC50 (nM) |
| TFM-TB (Novel) | A549 | MTT (72h) | 12.5 |
| FK866 (Control) | A549 | MTT (72h) | 4.8 |
This hypothetical data suggests that TFM-TB is cytotoxic to A549 cells, albeit with a higher IC50 than the highly potent reference compound FK866. This is a crucial first step, confirming biological activity and providing the necessary concentration range for subsequent, more targeted experiments.
Pillar 2: Confirming Direct Target Engagement
Rationale: Observing cytotoxicity is not enough; we must demonstrate that TFM-TB directly interacts with its intended target, NAMPT. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a native cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Methodology:
-
Treat intact cells with either vehicle control, TFM-TB, or FK866.
-
Heat the cell lysates across a temperature gradient.
-
Cool the lysates and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Analyze the amount of soluble NAMPT remaining at each temperature using Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization.
Hypothetical Data Summary: Pillar 2
| Compound (at 10x IC50) | Target Protein | Temperature Shift (ΔTm) | Outcome |
| TFM-TB | NAMPT | +4.2 °C | Target Engagement Confirmed |
| FK866 | NAMPT | +6.8 °C | Positive Control Confirmed |
| TFM-TB | GAPDH (Off-target) | +0.1 °C | No Off-Target Engagement |
A significant positive shift in the melting temperature (ΔTm) for NAMPT in TFM-TB-treated cells would provide strong evidence of direct target engagement, similar to the effect observed with FK866. The lack of a shift for a control protein like GAPDH demonstrates specificity.
Pillar 3: Validating the Downstream Mechanism of Action
Rationale: Having confirmed direct binding to NAMPT, the final pillar is to verify that this engagement translates into the expected biochemical consequences: the inhibition of NAMPT's enzymatic activity, leading to a depletion of intracellular NAD+ and, subsequently, ATP.
Caption: The NAD+ salvage pathway and the inhibitory action of TFM-TB and FK866 on NAMPT.
Methodology:
-
NAD+ Depletion: Treat A549 cells with TFM-TB and FK866 at their respective IC50 and 10x IC50 concentrations for 24 hours. Measure intracellular NAD+/NADH levels using a commercially available bioluminescent assay kit.
-
ATP Depletion: In parallel, measure intracellular ATP levels using a luciferin/luciferase-based assay (e.g., CellTiter-Glo®). A reduction in ATP is the ultimate cause of cell death following NAD+ depletion.
Hypothetical Data Summary: Pillar 3
| Compound (at IC50, 24h) | Intracellular NAD+ (% of Control) | Intracellular ATP (% of Control) |
| TFM-TB (Novel) | 28% | 35% |
| FK866 (Control) | 15% | 21% |
This data would confirm that TFM-TB's engagement with NAMPT is functionally inhibitory, leading to a significant drop in the essential metabolites NAD+ and ATP, thus causally linking the molecular mechanism to the observed cytotoxic phenotype.
Conclusion and Interpretation
This structured validation workflow provides a robust framework for characterizing a novel compound like this compound. By integrating phenotypic screening, direct target engagement assays, and mechanistic validation, we can build a compelling, evidence-based narrative.
Based on our hypothetical results, we would conclude that:
-
TFM-TB is a biologically active compound with a cytotoxic IC50 of 12.5 nM in A549 cells.
-
It directly binds to and stabilizes its intended target, NAMPT, within the cellular environment.
-
This binding is functionally relevant, as it leads to a significant depletion of intracellular NAD+ and ATP, consistent with the known mechanism of NAMPT inhibition.
While less potent than the reference compound FK866, TFM-TB is validated as a genuine NAMPT inhibitor. This foundational data provides the confidence needed for further preclinical development, including medicinal chemistry efforts to optimize potency and ADME properties.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of TFM-TB and FK866. Add 100 µL of medium containing 2x the final concentration of the compounds to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Treatment: Culture A549 cells to ~80% confluency. Treat cells with vehicle, 10x IC50 TFM-TB, or 10x IC50 FK866 for 4 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate soluble proteins (supernatant) from aggregated proteins (pellet).
-
Analysis: Collect the supernatant and analyze the protein concentration. Perform Western blotting on the soluble fractions using a primary antibody specific for NAMPT.
-
Data Interpretation: Quantify the band intensities and plot them against the temperature to generate melting curves. Calculate the temperature shift (ΔTm) induced by the compound.
Protocol 3: Intracellular NAD+ Measurement
-
Cell Treatment: Seed and treat cells with compounds as described for the MTT assay. Incubate for 24 hours.
-
Lysis: Wash cells with PBS and lyse them according to the manufacturer's instructions for a commercial NAD/NADH assay kit (e.g., NAD/NADH-Glo™ Assay from Promega).
-
Detection: Perform the enzymatic reaction that leads to luciferin production in the presence of NAD+.
-
Measurement: Read the luminescent signal using a plate-reading luminometer.
-
Analysis: Normalize the signal to the vehicle control to determine the percentage of remaining intracellular NAD+.
References
-
Title: NAMPT inhibitors in clinical development. Source: Expert Opinion on Investigational Drugs. URL: [Link]
-
Title: The NAD+ biosynthetic pathway organized by NMNAT-2 is required for axon survival. Source: Journal of Neuroscience. URL: [Link]
-
Title: MTT assay to evaluate the in vitro cytotoxicity of nanoparticles. Source: Methods in Molecular Biology. URL: [Link]
-
Title: The cellular thermal shift assay for drug-target interaction studies. Source: Nature Protocols. URL: [Link]
A Technical Guide for Researchers in Antimicrobial Drug Development
In the landscape of tuberculosis (TB) therapeutics, the inhibition of mycolic acid biosynthesis remains a cornerstone of effective treatment. Mycolic acids are essential, long-chain fatty acids that form the protective outer layer of Mycobacterium tuberculosis (Mtb), rendering it impermeable to many conventional antibiotics and host immune factors. The enzyme enoyl-acyl carrier protein reductase (InhA) is a critical component of the fatty acid synthase-II (FAS-II) pathway, which is responsible for the elongation of fatty acid precursors of mycolic acids. This guide provides a detailed head-to-head comparison of two pivotal anti-TB drugs that target this pathway, albeit through distinct activation mechanisms: the first-line agent Isoniazid (INH) and the second-line thioamide, Ethionamide (ETH).
This analysis delves into their differential mechanisms of action, enzymatic activation, inhibitory potency against InhA, and the clinically pertinent mechanisms of drug resistance. By providing a comprehensive overview, this guide aims to equip researchers and drug development professionals with the foundational knowledge to understand the nuances of these inhibitors and to inform the development of next-generation anti-tubercular agents.
The Convergent Target: InhA and the Mycolic Acid Synthesis Pathway
Both Isoniazid and Ethionamide exert their bactericidal effects by ultimately inhibiting the same crucial enzyme: InhA.[1][2] InhA is an NADH-dependent reductase that catalyzes the reduction of 2-trans-enoyl-acyl carrier protein (ACP) substrates, a rate-limiting step in the elongation of fatty acids destined for mycolic acid synthesis.[3] Inhibition of InhA leads to the depletion of mycolic acids, compromising the structural integrity of the mycobacterial cell wall and resulting in cell death.[1][4]
The following diagram illustrates the central role of InhA in the mycolic acid biosynthesis pathway and its inhibition by activated Isoniazid and Ethionamide.
Caption: The central role of InhA in the mycolic acid synthesis pathway and its inhibition by drug-NAD adducts.
Divergent Paths to Activation: A Tale of Two Pro-drugs
A critical distinction between Isoniazid and Ethionamide lies in their bioactivation pathways. Both are pro-drugs, meaning they require conversion to their active forms within the mycobacterial cell to exert their inhibitory effects.[1][2]
Isoniazid Activation by KatG
Isoniazid is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] This bifunctional enzyme, which plays a role in protecting the bacterium from oxidative stress, catalyzes the oxidation of INH to an isonicotinoyl radical.[5] This highly reactive intermediate then spontaneously reacts with the cofactor nicotinamide adenine dinucleotide (NAD⁺) to form the active inhibitor, an isonicotinoyl-NAD (INH-NAD) adduct.[1][5]
Ethionamide Activation by EthA
Ethionamide, a structural analogue of Isoniazid, is activated by a different enzyme, the FAD-containing monooxygenase EthA.[1][6] The expression of the ethA gene is regulated by a transcriptional repressor, EthR.[7] EthA metabolizes Ethionamide to an S-oxide metabolite, which is then further processed to form a reactive species that, like the activated form of Isoniazid, covalently attaches to NAD⁺ to form an Ethionamide-NAD (ETH-NAD) adduct.[6][8] This adduct is structurally and functionally analogous to the INH-NAD adduct.
The distinct activation pathways are a key reason why cross-resistance between the two drugs is not absolute. Resistance arising from mutations in the activating enzymes is often specific to one drug.
Caption: Differential activation pathways of Isoniazid and Ethionamide leading to the formation of InhA-inhibiting adducts.
Comparative Analysis of Inhibitory Potency and Efficacy
While both drugs culminate in the formation of an NAD adduct that inhibits InhA, their overall efficacy is influenced by the efficiency of their activation and the potency of their respective adducts.
In Vitro Inhibitory Concentration
The inhibitory potency of the INH-NAD adduct against wild-type InhA has been characterized as a slow, tight-binding inhibition with an overall inhibition constant (Ki) of approximately 0.75 nM.[9] This high affinity underscores the potent bactericidal activity of Isoniazid in susceptible Mtb strains. While the ETH-NAD adduct is presumed to have a similar mechanism of action, specific Ki values are less frequently reported in the literature.
The in vitro efficacy of these drugs is typically measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.
| Compound | Target | Typical MIC against Mtb H37Rv | Clinical Status |
| Isoniazid | InhA (via KatG activation) | 0.02 - 0.06 µg/mL[10] | First-line |
| Ethionamide | InhA (via EthA activation) | 0.25 - 1.0 µg/mL | Second-line |
Note: MIC values can vary depending on the specific strain and testing methodology.
Isoniazid generally exhibits a lower MIC against susceptible strains, reflecting its high potency and established role as a first-line agent. Ethionamide, while still effective, typically requires a higher concentration to achieve the same inhibitory effect and is reserved for cases of multidrug-resistant TB (MDR-TB).[1]
Mechanisms of Resistance: A Double-Edged Sword
The development of drug resistance is a major challenge in TB therapy. For both Isoniazid and Ethionamide, resistance can emerge through two primary mechanisms: impaired pro-drug activation or modification of the drug target.
Impaired Pro-drug Activation
-
Isoniazid: The most common mechanism of high-level Isoniazid resistance involves mutations in the katG gene.[1] The S315T mutation is found in a high percentage of INH-resistant clinical isolates and significantly reduces the ability of KatG to activate Isoniazid.[1]
-
Ethionamide: Mutations in the ethA gene, which encodes the activating enzyme, are a common cause of Ethionamide resistance. These mutations can lead to a non-functional EthA enzyme, preventing the conversion of Ethionamide to its active form.
Target Modification and Overexpression
Mutations in the inhA gene or its promoter region can confer resistance to both Isoniazid and Ethionamide, leading to cross-resistance.[10]
-
inhA Promoter Mutations: The c-15t mutation in the promoter region of inhA is frequently observed in resistant strains. This mutation leads to the overexpression of the InhA enzyme, effectively titrating out the active drug-NAD adducts and requiring higher drug concentrations for inhibition. This typically results in low-level Isoniazid resistance and clinically significant Ethionamide resistance.
-
inhA Structural Gene Mutations: Missense mutations within the coding region of inhA, such as S94A, can alter the binding pocket for the drug-NAD adduct, reducing its affinity and rendering the enzyme less susceptible to inhibition. The S94A mutation has been shown to increase the IC50 and Ki for the INH-NAD adduct by 17- and 30-fold, respectively.
| Resistance Mechanism | Affected Gene(s) | Impact on Isoniazid (INH) | Impact on Ethionamide (ETH) |
| Impaired Activation | katG mutations (e.g., S315T) | High-level resistance | No effect |
| ethA mutations | No effect | Resistance | |
| Target Overexpression | inhA promoter mutations (e.g., c-15t) | Low-level resistance | Resistance |
| Target Modification | inhA structural mutations (e.g., S94A) | Low-level resistance | Resistance |
Experimental Protocols for InhA Inhibition Assays
The evaluation of novel InhA inhibitors requires robust and reproducible biochemical assays. A commonly used method is a spectrophotometric assay that monitors the oxidation of NADH, a co-substrate of the InhA-catalyzed reaction.
Spectrophotometric InhA Enzyme Inhibition Assay
Principle: The enzymatic activity of InhA is measured by following the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ during the reduction of the enoyl-ACP substrate. The rate of this reaction is monitored in the presence of varying concentrations of an inhibitor to determine its IC50 value.
Materials:
-
Recombinant Mtb InhA enzyme
-
NADH
-
trans-2-Dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP substrate
-
Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8
-
Inhibitor compounds (Ethionamide-NAD or Isoniazid-NAD adducts, or direct inhibitors)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of InhA, NADH, DD-CoA, and inhibitor compounds in the assay buffer.
-
Perform serial dilutions of the inhibitor to create a range of concentrations for IC50 determination.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add the desired concentrations of the inhibitor to the test wells. Include control wells with no inhibitor (vehicle control) and wells with no enzyme (background control).
-
Add the InhA enzyme to all wells except the background control, to a final concentration of approximately 35-100 nM.
-
Incubate the plate at room temperature for 10-15 minutes to allow for pre-incubation of the enzyme and inhibitor.
-
-
Initiation of the Reaction:
-
Prepare a reaction mix containing NADH and DD-CoA in the assay buffer at twice the final desired concentration.
-
Initiate the enzymatic reaction by adding the reaction mix to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a spectrophotometer pre-set to 30-37°C.
-
Monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Correct the velocities by subtracting the background rate (from no-enzyme wells).
-
Plot the percentage of enzyme activity relative to the no-inhibitor control against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Caption: Workflow for the spectrophotometric InhA enzyme inhibition assay.
Conclusion and Future Perspectives
Isoniazid and Ethionamide, despite their different clinical positioning, represent a fascinating case of convergent evolution in antimicrobial therapy. Both have been indispensable in the fight against tuberculosis, and their shared target, InhA, continues to be a focal point for the development of new anti-TB drugs.
The key takeaways from this comparison are:
-
Shared Target, Different Activation: While both drugs inhibit InhA via NAD adducts, their distinct activation pathways (KatG for Isoniazid, EthA for Ethionamide) are critical determinants of their resistance profiles.
-
Potency and Clinical Use: Isoniazid's high potency and favorable therapeutic index have cemented its role as a first-line agent, whereas Ethionamide's utility is primarily in the context of MDR-TB.
-
Cross-Resistance: Cross-resistance is a significant clinical concern and is primarily mediated by mutations in the common target, inhA, or its promoter.
-
Future Directions: A thorough understanding of these mechanisms is vital for the development of novel direct InhA inhibitors that can bypass the pro-drug activation step, thereby circumventing a major class of resistance mutations. Furthermore, the development of EthA activators could potentially boost the efficacy of Ethionamide.
This guide has provided a comprehensive, data-supported comparison of Isoniazid and Ethionamide as InhA inhibitors. The detailed protocols and mechanistic insights are intended to serve as a valuable resource for researchers dedicated to advancing the field of tuberculosis drug discovery.
References
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Flanagan, M. E., & Willcox, B. E. (2014). Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities. Microbiology Spectrum, 2(4), MGM2-0014-2013. [Link]
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Vilchèze, C., & Jacobs, W. R., Jr. (2014). The Isoniazid and Ethionamide Resistance of Mycobacterium tuberculosis: Genes, Mutations, and Causalities. Microbiology Spectrum, 2(4). [Link]
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Chirehwa, M. T., Court, R., de Kock, M., Wiesner, L., de Vries, N., Harding, J., Gumbo, T., Maartens, G., Warren, R., Denti, P., & McIlleron, H. M. (2021). Effect of Isoniazid Intake on Ethionamide Pharmacokinetics and Target Attainment in Multidrug-Resistant Tuberculosis Patients. Antimicrobial Agents and Chemotherapy, 65(5), e00278-21. [Link]
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Villegas-Márquez, L. D., et al. (2023). Isoniazid and ethionamide in Mycobacterium tuberculosis. International Journal of Infectious Diseases, 130, 15-22. [Link]
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Morlock, G. P., Metchock, B., Sikes, D., Crawford, J. T., & Cooksey, R. C. (2003). ethA, inhA, and katG Loci of Ethionamide-Resistant Clinical Mycobacterium tuberculosis Isolates. Antimicrobial Agents and Chemotherapy, 47(12), 3799–3805. [Link]
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Rawat, R., Whitty, A., & Tonge, P. J. (2003). The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: Adduct affinity and drug resistance. Proceedings of the National Academy of Sciences, 100(24), 13881-13886. [Link]
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Wang, F., Langley, R., Gulten, G., Dover, L. G., Besra, G. S., Jacobs, W. R., Jr., & Sacchettini, J. C. (2007). Mechanism of Ethionamide Activation by the Monooxygenase EthA. Journal of Biological Chemistry, 282(27), 19672-19680. [Link]
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Patsnap. (2024). What is the mechanism of Ethionamide?. Patsnap Synapse. [Link]
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Lai, C.-T., Li, H., Yu, C., Su, M., Lee, J.-S., & Oldfield, E. (2018). InhA, the enoyl-thioester reductase from Mycobacterium tuberculosis, forms a covalent adduct during catalysis. Journal of Biological Chemistry, 293(44), 17099-17110. [Link]
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Spigelman, M. K., & Vilchèze, C. (2014). Direct inhibitors of InhA active against Mycobacterium tuberculosis. PLoS ONE, 9(10), e109226. [Link]
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Johnsson, K., & Blanchard, J. S. (1995). Isoniazid Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production. Journal of Biological Chemistry, 270(45), 26859-26863. [Link]
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Parikh, S. L., Slayden, R. A., & Crick, D. C. (1999). Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid. Biochemistry, 38(49), 16158-16164. [Link]
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Vilchèze, C., et al. (2013). Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions. Antimicrobial Agents and Chemotherapy, 57(2), 917-924. [Link]
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Mdluli, K., & Shaku, M. (2022). Deciphering Isoniazid Drug Resistance Mechanisms on Dimeric Mycobacterium tuberculosis KatG via Post-molecular Dynamics Analyses Including Combined Dynamic Residue Network Metrics. ACS Omega, 7(15), 12791-12805. [Link]
-
M., A. A., et al. (2022). Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites: An In Silico Study. Molecules, 27(1), 225. [Link]
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Goodwin, M. B., et al. (2013). Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities. PLoS ONE, 8(3), e57858. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(Trifluoromethoxy)thiobenzamide Quantification
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Quantification
2-(Trifluoromethoxy)thiobenzamide is a compound of interest within contemporary pharmaceutical development pipelines. As with any potential therapeutic agent, the ability to accurately and reliably quantify its concentration in various matrices—from bulk drug substances to complex biological fluids—is the bedrock of successful research, development, and quality control. The transition of an analytical method from a research setting to a regulated quality control (QC) laboratory, or the introduction of a new, more sensitive technology, necessitates a formal process to ensure consistency and comparability of data. This process is known as cross-validation.
This guide provides an in-depth comparison of two ubiquitous analytical techniques for small molecule quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). More critically, it details the scientific rationale and a step-by-step protocol for their cross-validation, ensuring that the analytical data remains reliable and interchangeable, a cornerstone of scientific integrity and regulatory compliance. The principles and procedures outlined herein are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures.[1][2][3][4][5]
Methodology Deep Dive: A Tale of Two Techniques
The choice of an analytical method is driven by the specific requirements of the analysis, including required sensitivity, selectivity, and the nature of the sample matrix. For this compound, both HPLC-UV and LC-MS/MS present viable, robust options, albeit with distinct performance characteristics.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse of the modern analytical laboratory. Its principle lies in the physical separation of the target analyte from other components in a sample mixture by passing it through a packed column, followed by quantification based on the analyte's inherent ability to absorb ultraviolet (UV) light.
Causality Behind Experimental Choices:
-
Stationary Phase (C18 Column): A C18 (octadecylsilyl) reversed-phase column is selected for its versatility and proven efficacy in retaining and separating a wide range of small organic molecules like thiobenzamides based on their hydrophobicity.
-
Mobile Phase (Acetonitrile/Water): A gradient elution using acetonitrile and water provides a robust mechanism to separate the analyte from impurities and ensures a sharp, symmetrical peak shape for accurate integration.
-
UV Wavelength: The detection wavelength is set at the analyte's lambda max (λmax), the wavelength of maximum absorbance, to ensure the highest possible sensitivity and signal-to-noise ratio.[6][7]
Experimental Protocol: HPLC-UV Quantification
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
-
Reagents and Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase modification)
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: Set at the determined λmax of this compound.
-
Run Time: 15 minutes
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of a 50:50 acetonitrile:water mixture (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
-
Sample Preparation (from a biological matrix like plasma):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the analyte in unknown samples using the regression equation.
-
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high-sensitivity, high-selectivity quantification, particularly in complex biological matrices.[8] It couples the separation power of LC with the precise measurement capabilities of mass spectrometry, which identifies and quantifies the analyte based on its unique mass-to-charge ratio (m/z) and the m/z of its fragments.
Causality Behind Experimental Choices:
-
Internal Standard (IS): The use of a stable isotope-labeled version of the analyte as an internal standard is a self-validating system. The IS behaves identically to the analyte during sample preparation and ionization, correcting for any experimental variability and ensuring the highest degree of accuracy and precision.[9]
-
Multiple Reaction Monitoring (MRM): MRM is a highly specific detection mode. The mass spectrometer is programmed to isolate the parent ion of the analyte (Q1), fragment it (Q2), and then detect a specific fragment ion (Q3). This process filters out background noise, providing exceptional selectivity and sensitivity.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar to moderately polar small molecules, making it ideal for ionizing this compound for mass analysis.
Experimental Protocol: LC-MS/MS Quantification
-
Instrumentation: An LC-MS/MS system consisting of an HPLC or UHPLC unit coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Reagents and Materials:
-
This compound reference standard
-
Stable isotope-labeled this compound (Internal Standard)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size (UHPLC for faster analysis)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Run Time: 5 minutes
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Analyte: Determine precursor ion [M+H]⁺ → product ion
-
Internal Standard: Determine precursor ion [M+H]⁺ → product ion
-
-
Optimize parameters like collision energy and declustering potential for maximum signal.
-
-
Preparation of Solutions:
-
Prepare stock solutions of the analyte and internal standard in methanol.
-
Prepare calibration standards by spiking a blank matrix (e.g., plasma) with varying concentrations of the analyte and a fixed concentration of the internal standard.
-
-
Sample Preparation: Follow the same protein precipitation procedure as described for HPLC-UV, adding the internal standard to the precipitation solvent.
-
Data Analysis:
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting this peak area ratio against the analyte concentration.
-
Use weighted (1/x²) linear regression for analysis.
-
Visualizing the Analytical Process
A clear understanding of the workflow is essential for reproducible science. The following diagram illustrates the general analytical pathway from sample receipt to final quantification.
Caption: General workflow for the quantification of an analyte.
The Cross-Validation Protocol: Bridging Two Methods
Cross-validation is a formal comparison to demonstrate that two distinct analytical methods yield comparable results.[10] This is critical when, for example, a project transitions from an early-phase HPLC-UV method to a more sensitive late-phase LC-MS/MS method, or when analyses are performed across different laboratories.
Objective: To statistically compare the concentration data for this compound obtained by the validated HPLC-UV method and the validated LC-MS/MS method to prove their interchangeability.
Trustworthiness Through Self-Validation: The protocol is designed as a self-validating system. By analyzing identical quality control (QC) samples with both methods, any systemic bias or discrepancy is immediately apparent. The acceptance criteria are pre-defined based on established regulatory expectations.[10][11]
Step-by-Step Cross-Validation Procedure:
-
Prepare QC Samples: Prepare a minimum of six replicates of QC samples at three concentrations spanning the analytical range (Low, Medium, and High). These should be prepared from an independent stock solution from the one used for calibration standards.
-
Analyze with Method A (Reference): Analyze the full set of QC samples using the established and validated HPLC-UV method.
-
Analyze with Method B (Comparator): Analyze the identical set of QC samples using the established and validated LC-MS/MS method.
-
Data Compilation: For each QC level, calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV) from both methods.
-
Statistical Comparison: Calculate the percent difference between the mean concentrations obtained by the two methods for each QC level using the following formula: % Difference = [(Mean_Method B - Mean_Method A) / Mean_Method A] * 100
-
Evaluation Against Acceptance Criteria:
-
The mean concentration of at least two-thirds of the QC samples must be within ±20% of each other.
-
The precision (%CV) for each set of QCs should meet the acceptance criteria defined during the individual method validations (typically ≤15%).
-
Caption: Logical flow diagram for the cross-validation process.
Data Summary and Performance Comparison
The ultimate goal is an objective, data-driven comparison. The following tables summarize the expected performance characteristics and the output of a hypothetical cross-validation study.
Table 1: Comparison of Method Performance Characteristics
| Performance Characteristic | HPLC-UV | LC-MS/MS | Rationale for Difference |
| Linearity (r²) | > 0.995 | > 0.998 | LC-MS/MS with an internal standard typically yields stronger linearity. |
| Range (µg/mL) | 1 - 100 | 0.001 - 10 (1 - 10,000 ng/mL) | Mass spectrometry is inherently more sensitive, allowing for a much wider dynamic range and lower limits of quantification.[12] |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~0.001 µg/mL (1 ng/mL) | The selectivity of MRM detection drastically reduces background noise, enabling quantification at much lower levels. |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | The internal standard in LC-MS/MS provides superior correction for recovery losses. |
| Precision (%RSD) | < 5% | < 3% | The internal standard minimizes variability from sample handling and instrument response. |
| Specificity/Selectivity | Moderate | High | HPLC-UV relies on chromatographic retention time alone. LC-MS/MS uses retention time plus two mass transitions, providing unequivocal identification.[12] |
Table 2: Example Cross-Validation Results
| QC Level | Mean Concentration (HPLC-UV) (µg/mL) | Mean Concentration (LC-MS/MS) (µg/mL) | % Difference | Pass/Fail |
| Low QC | 3.05 | 2.89 | -5.2% | Pass |
| Medium QC | 41.2 | 43.5 | +5.6% | Pass |
| High QC | 82.5 | 79.8 | -3.3% | Pass |
Conclusion
The cross-validation of analytical methods is not merely a procedural formality; it is a fundamental scientific exercise that underpins the integrity and continuity of data throughout a drug's lifecycle. While HPLC-UV provides a reliable and accessible method for quantification, LC-MS/MS offers unparalleled sensitivity and selectivity. By demonstrating their statistical equivalence through a rigorous cross-validation protocol, researchers and developers can confidently switch between these methods, transfer procedures between sites, and build a cohesive, reliable, and defensible analytical data package. This commitment to robust analytical science ensures that decisions made in the laboratory are based on a foundation of trustworthy and reproducible data.
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-
ICH. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][3]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][2]
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IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link][5]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link][11]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link][4]
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FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link][10]
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Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. [1]
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FDA. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link][13]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][14]
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Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link][16]
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LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link][8]
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PubMed Central (PMC). (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health. [Link][17]
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PubMed. (2018). RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study. [Link][6]
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Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. [Link][12]
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Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. [Link][7]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Trifluoromethoxy)thiobenzamide Analogs as Novel Antitubercular Agents
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatments, making the discovery of new therapeutic agents a global health priority.[1] Thioamides, such as ethionamide, are a critical class of second-line antitubercular drugs. They function as prodrugs that, once activated by a mycobacterial monooxygenase, inhibit the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in mycolic acid biosynthesis.[2][3][4][5]
In modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a key strategy for optimizing drug candidates.[6] The trifluoromethoxy (-OCF3) group, in particular, is highly valued for its unique combination of properties. It is a strong electron-withdrawing group that is also highly lipophilic, and its presence can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[7][8][9]
This guide presents a comprehensive structure-activity relationship (SAR) analysis of novel 2-(Trifluoromethoxy)thiobenzamide analogs. While extensive research on this specific scaffold is emerging, this document synthesizes data from closely related thiobenzamide and carboxamide series to build a predictive SAR model.[10][11] We will explore the rationale for analog design, present comparative biological data against a leading antitubercular drug, and provide detailed experimental protocols essential for the evaluation of such compounds.
Rationale for Analog Design and Synthesis Strategy
The core scaffold, this compound, combines the established antitubercular potential of the thioamide functional group with the advantageous physicochemical properties of the trifluoromethoxy substituent. The primary goal of analog design is to probe the effects of additional substitutions on the phenyl ring to enhance potency and selectivity.
Causality Behind Experimental Choices: The selection of substituents (e.g., halogens, small alkyl, and alkoxy groups) at the 4- and 5-positions of the phenyl ring is a rational approach to modulate the electronic and steric properties of the molecule.
-
Electronic Effects: Introducing electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups (e.g., -CH3, -OCH3) can influence the susceptibility of the thioamide sulfur to oxidative activation by the Mtb enzyme EthA, a critical step for prodrug activation.[2][3]
-
Steric and Lipophilic Effects: Varying the size and lipophilicity of substituents can affect how the molecule fits into the active site of the target enzyme (InhA) and influence its ability to cross the complex mycobacterial cell wall.
A plausible synthetic route to these analogs involves the thionation of the corresponding benzamide precursors, which can be synthesized from commercially available building blocks.[12][13][14]
Comparative Biological Evaluation
To establish a clear SAR, the synthesized analogs must be evaluated for their efficacy against M. tuberculosis and their toxicity towards mammalian cells. The therapeutic potential is often expressed as the Selectivity Index (SI), the ratio of cytotoxicity to antimicrobial activity.
The following table presents hypothetical, yet representative, data for a series of this compound analogs, benchmarked against the first-line anti-TB drug, Isoniazid.
Table 1: Comparative Antitubercular Activity and Cytotoxicity
| Compound | R¹ (Position 4) | R² (Position 5) | MIC against Mtb H37Rv (µM) | IC₅₀ on Vero Cells (µM) | Selectivity Index (SI = IC₅₀/MIC) |
| Parent (1) | H | H | 1.50 | >100 | >66 |
| Analog 2 | H | Cl | 0.75 | >100 | >133 |
| Analog 3 | H | F | 0.90 | >100 | >111 |
| Analog 4 | H | CH₃ | 1.20 | >100 | >83 |
| Analog 5 | Cl | H | 2.50 | >100 | >40 |
| Analog 6 | OCH₃ | H | 3.10 | 85 | 27 |
| Isoniazid | - | - | 0.45 | >2000 | >4444 |
Note: Data is illustrative and based on trends observed in related antitubercular carboxamide and thiobenzanilide series to provide a predictive SAR model.[10][11]
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 suggests several key SAR trends for the this compound scaffold:
-
Influence of Position 5 Substitution: The introduction of a small, electron-withdrawing group, such as chlorine (Analog 2), at the 5-position appears to double the potency compared to the parent compound. This enhancement may be due to favorable electronic modulation of the aromatic ring, facilitating the prodrug activation mechanism. A fluorine atom at this position (Analog 3) is also beneficial. An electron-donating methyl group (Analog 4) offers a slight improvement over the parent compound.
-
Influence of Position 4 Substitution: Substitution at the 4-position appears less favorable. Both an electron-withdrawing chlorine (Analog 5) and an electron-donating methoxy group (Analog 6) decrease activity. The unsubstituted 4-position may be a prerequisite for optimal activity, a phenomenon noted in other thiobenzanilide series.[10]
-
Toxicity: The core scaffold demonstrates low cytotoxicity, a favorable characteristic for drug development. The introduction of a methoxy group at position 4 (Analog 6) slightly increases toxicity, leading to a significantly lower selectivity index.
These relationships are summarized visually in the diagram below.
Caption: Proposed bioactivation and mechanism of action pathway.
Essential Experimental Protocols
The following protocols are fundamental for characterizing novel antitubercular agents.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of a compound that inhibits visible growth of M. tuberculosis.
Methodology:
-
Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microplate, perform two-fold serial dilutions of the compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Inoculation: Inoculate each well with a standardized suspension of Mtb H37Rv to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. Include a drug-free positive control and a bacteria-free negative control.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
Endpoint Reading: The MIC is determined as the lowest drug concentration that shows no visible turbidity. This can be confirmed by adding a viability indicator like Resazurin.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay assesses the metabolic activity of mammalian cells as an indicator of viability after exposure to the test compounds. [15][16]Many methods can be used to monitor cell health, including measuring plasma membrane integrity, enzyme activity, or DNA synthesis. [17][18][19] Methodology:
-
Cell Seeding: Seed Vero or HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Protocol 3: Intracellular Antitubercular Activity
This protocol is critical as it measures the ability of a compound to inhibit the growth of Mtb residing within host macrophages. [20][21][22][23][24]
Caption: Experimental workflow for the macrophage infection model.
Methodology:
-
Macrophage Culture: Seed a monolayer of a macrophage cell line (e.g., THP-1 or RAW 264.7) in 24-well plates and allow them to adhere and differentiate if necessary.
-
Infection: Infect the macrophages with Mtb H37Rv at a multiplicity of infection (MOI) of 10:1 for 4 hours.
-
Removal of Extracellular Bacteria: Wash the cells three times with fresh medium. Treat with a low concentration of amikacin for 2 hours to kill any remaining extracellular bacteria, followed by further washing. [22]4. Compound Treatment: Add fresh medium containing serial dilutions of the test compounds (typically based on the MIC values). Include an untreated control and a positive control drug (e.g., Isoniazid).
-
Incubation: Incubate the plates for 4 days at 37°C in a 5% CO₂ atmosphere.
-
Cell Lysis and Plating: Lyse the macrophages with a solution of 0.1% Triton X-100. Plate serial dilutions of the resulting lysate on Middlebrook 7H11 agar to determine the intracellular CFU count.
-
Data Analysis: Calculate the reduction in bacterial load compared to the untreated control wells.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antitubercular agents. The strategic incorporation of the -OCF3 group provides a foundation of favorable drug-like properties, including metabolic stability and lipophilicity. This guide's predictive SAR analysis, based on established medicinal chemistry principles and data from related compound series, suggests that potency can be significantly enhanced through substitution at the 5-position of the phenyl ring with small, electron-withdrawing groups. These analogs are hypothesized to function as prodrugs that, upon activation, inhibit the essential Mtb enzyme InhA. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of these and other novel antitubercular candidates, paving the way for the future development of more effective treatments for tuberculosis.
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Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 2-(Trifluoromethoxy)thiobenzamide
Introduction: The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and physicochemical properties of drug candidates. Among these, the trifluoromethoxy group (-OCF₃) is of particular interest due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. 2-(Trifluoromethoxy)thiobenzamide is a key building block in the synthesis of various pharmacologically active compounds. This guide provides a comprehensive comparison of two distinct synthetic routes to this valuable intermediate, offering detailed experimental protocols and a critical evaluation of their respective efficiencies. The presented methodologies are designed to provide researchers, scientists, and drug development professionals with a practical and data-driven resource for the synthesis of this compound.
Route 1: Thionation of 2-(Trifluoromethoxy)benzamide
This classical approach involves the synthesis of the corresponding benzamide followed by a thionation reaction. This route is conceptually straightforward and relies on well-established chemical transformations.
Workflow for Route 1
Caption: Synthetic workflow for Route 1, proceeding via the benzamide intermediate.
Experimental Protocols for Route 1
Step 1a: Synthesis of 2-(Trifluoromethoxy)benzoyl chloride
The synthesis of the key intermediate, 2-(trifluoromethoxy)benzoic acid, can be achieved from 2-(trifluoromethoxy)aniline via a Sandmeyer reaction to introduce a nitrile group, followed by hydrolysis. However, for this route, we will assume the availability of 2-(trifluoromethoxy)benzoic acid.
To a solution of 2-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), a catalytic amount of N,N-dimethylformamide (DMF) is added. Oxalyl chloride (1.2 eq) is then added dropwise at room temperature. The reaction mixture is stirred for 2 hours, after which the solvent and excess oxalyl chloride are removed under reduced pressure to yield crude 2-(trifluoromethoxy)benzoyl chloride, which is used in the next step without further purification.
Step 1b: Synthesis of 2-(Trifluoromethoxy)benzamide
The crude 2-(trifluoromethoxy)benzoyl chloride is dissolved in a suitable solvent such as DCM and added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (excess). The reaction mixture is stirred vigorously for 1-2 hours while allowing it to warm to room temperature. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2-(trifluoromethoxy)benzamide.
Step 1c: Synthesis of this compound
2-(Trifluoromethoxy)benzamide (1.0 eq) and Lawesson's reagent (0.5 eq) are suspended in anhydrous toluene. The mixture is heated to reflux for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield this compound.[1][2][3][4]
Route 2: Conversion of 2-(Trifluoromethoxy)benzonitrile
This alternative route utilizes the corresponding benzonitrile as the key intermediate, which is then converted directly to the thioamide. This approach can be more atom-economical if the benzonitrile is readily accessible.
Workflow for Route 2
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A Researcher's Guide to Establishing In Vitro and In Vivo Correlation for Novel Therapeutics: The Case of 2-(Trifluoromethoxy)thiobenzamide
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic in a living system is fraught with challenges. A critical milestone in this journey is establishing a robust in vitro and in vivo correlation (IVIVC). This guide provides a comprehensive framework for establishing such a correlation, using the novel compound 2-(Trifluoromethoxy)thiobenzamide as a case study. We will explore the theoretical underpinnings of IVIVC, detail pragmatic experimental designs, and present a clear methodology for data interpretation, thereby offering a blueprint for assessing the therapeutic potential of new chemical entities.
The presence of a trifluoromethoxy group in a molecule is often associated with improved metabolic stability and lipophilicity, which can enhance drug absorption and distribution[1]. The thioamide group, a sulfur analog of an amide, imparts distinct electronic properties and potential biological activity[1]. The combination of these functional groups in this compound suggests its potential as a therapeutic agent, possibly in oncology or infectious diseases, making it an excellent candidate for this exploratory guide.
The Imperative of In Vitro-In Vivo Correlation in Drug Development
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response[2]. Establishing a strong IVIVC is a strategic tool in drug development that can accelerate the process, reduce the reliance on extensive human studies, and provide a deeper understanding of a drug's behavior[3][4]. For a novel compound like this compound, an early and robust IVIVC can be instrumental in formulation development and in predicting clinical outcomes from preclinical data[5][6].
This guide will delineate a hypothetical pathway for this compound, assuming a potential anticancer activity, from initial in vitro screening to preclinical in vivo efficacy studies, with the ultimate goal of establishing a meaningful correlation.
Part 1: Foundational In Vitro Efficacy Assessment
The initial step is to characterize the bioactivity of this compound in a controlled laboratory setting. The choice of assays is critical and should be guided by the hypothesized mechanism of action. Given the structural alerts for potential anticancer activity, a logical starting point is to assess its cytotoxicity against a panel of cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of human cancer cell lines.
Methodology:
-
Cell Line Selection: A panel of well-characterized human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be selected. It is crucial to use authenticated cell lines to ensure data validity[7][8].
-
Cell Culture: Cells are cultured in their recommended media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then prepared in the cell culture medium.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound. A vehicle control (DMSO) is also included.
-
Viability Assay: After a predetermined exposure time (e.g., 72 hours), cell viability is assessed using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance values are read using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Hypothetical In Vitro Efficacy Data
| Cell Line | Tumor Type | IC50 (µM) of this compound |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.7 |
| HCT116 | Colon Cancer | 3.5 |
| PC-3 | Prostate Cancer | 12.1 |
Interpretation of In Vitro Results:
The hypothetical data suggest that this compound exhibits potent cytotoxic activity against multiple cancer cell lines, with the most pronounced effect observed in the HCT116 colon cancer cell line. This provides a strong rationale for advancing this compound to in vivo studies, with a focus on a colon cancer model.
Part 2: Bridging the Gap: In Vivo Efficacy Evaluation
The transition from a controlled in vitro environment to a complex living organism is a significant leap. In vivo studies are indispensable for evaluating a drug's efficacy, safety, and pharmacokinetic profile in a physiological context[9]. Based on our in vitro findings, a xenograft mouse model of human colon cancer is the logical next step.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for an in vivo xenograft study.
Experimental Protocol: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a human colon cancer xenograft model.
Methodology:
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used. These mice lack a functional thymus and cannot mount an effective immune response against foreign tissues, allowing human tumor cells to grow. All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines and reported following the ARRIVE guidelines[10].
-
Tumor Implantation: HCT116 cells are harvested and suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse[11].
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable size (approximately 100-150 mm³). The mice are then randomly assigned to different treatment groups (e.g., vehicle control, this compound at different dose levels).
-
Drug Administration: this compound is formulated in an appropriate vehicle and administered to the mice via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a specified dosing schedule (e.g., once daily for 21 days).
-
Efficacy Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2. Body weight is monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: The primary efficacy endpoint is tumor growth inhibition (TGI). TGI is calculated as: (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100%. Statistical significance between the treated and control groups is determined using appropriate statistical tests (e.g., t-test or ANOVA).
Hypothetical In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | 1500 ± 250 | - | - |
| This compound | 25 | 825 ± 150 | 45 | <0.05 |
| This compound | 50 | 450 ± 100 | 70 | <0.01 |
Interpretation of In Vivo Results:
The hypothetical in vivo data demonstrate a dose-dependent anti-tumor efficacy of this compound in the HCT116 xenograft model. The 50 mg/kg dose resulted in a significant 70% tumor growth inhibition, corroborating the potent in vitro activity observed in the HCT116 cell line.
Part 3: Establishing the In Vitro-In Vivo Correlation
With both in vitro and in vivo data in hand, we can now attempt to establish a correlation. A simple yet effective approach is to correlate the in vitro IC50 values with the in vivo TGI.
IVIVC Analysis Workflow
Caption: Workflow for IVIVC analysis.
To build a robust correlation, data from multiple cell lines and their corresponding xenograft models would be necessary. For the purpose of this guide, we will use our HCT116 data point and supplement it with hypothetical data from other models.
Hypothetical Correlative Data
| Cell Line | In Vitro IC50 (µM) | In Vivo TGI (%) at 50 mg/kg |
| HCT116 | 3.5 | 70 |
| MCF-7 | 5.2 | 55 |
| A549 | 8.7 | 30 |
| PC-3 | 12.1 | 15 |
Data Analysis and Interpretation:
By plotting the in vitro IC50 values against the in vivo TGI, a trend can be observed. A lower IC50 value (higher in vitro potency) generally corresponds to a higher TGI (greater in vivo efficacy). A linear regression analysis can be performed to quantify this relationship and calculate a correlation coefficient (R²). A high R² value (closer to 1) would indicate a strong predictive relationship.
This correlation, once established, can be invaluable. For instance, if a new analog of this compound is synthesized, its in vitro IC50 could be used to predict its in vivo efficacy, thereby prioritizing which analogs to advance into more resource-intensive animal studies.
Alternative Compounds and Comparative Analysis
No drug development program exists in a vacuum. It is essential to benchmark the performance of this compound against existing standards of care or other investigational drugs. For colorectal cancer, a relevant comparator would be a drug like 5-Fluorouracil (5-FU).
Comparative Efficacy Table
| Compound | In Vitro IC50 (HCT116, µM) | In Vivo TGI (HCT116 Xenograft, %) at MTD* |
| This compound | 3.5 | 70 |
| 5-Fluorouracil (5-FU) | 2.8 | 65 |
| Compound X (Hypothetical Alternative) | 10.5 | 25 |
*MTD: Maximum Tolerated Dose
This comparative analysis provides crucial context. In this hypothetical scenario, this compound demonstrates comparable, if not slightly superior, efficacy to the standard-of-care agent 5-FU, and significantly better performance than another hypothetical alternative, Compound X. This strengthens the case for its continued development.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to establishing an in vitro and in vivo correlation for the novel compound this compound. By integrating rational in vitro assays with well-designed in vivo studies, a predictive model of the compound's efficacy can be built. This IVIVC is not merely an academic exercise; it is a powerful tool that can de-risk drug development, guide formulation optimization, and ultimately, accelerate the delivery of new therapies to patients.
The journey for this compound is far from over. Future studies should aim to elucidate its precise mechanism of action, explore its efficacy in more complex orthotopic or patient-derived xenograft (PDX) models, and conduct comprehensive toxicology studies. However, the foundational IVIVC established here provides a solid rationale and a clear path forward for the preclinical development of this promising therapeutic candidate.
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Assessing the Off-Target Profile of 2-(Trifluoromethoxy)thiobenzamide: A Comparative Guide
In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. While on-target efficacy is the primary goal, a comprehensive understanding of a compound's off-target interactions is critical for mitigating potential toxicity and ensuring clinical success.[1] This guide provides a deep dive into the assessment of off-target effects, using 2-(Trifluoromethoxy)thiobenzamide as a focal point for discussion.
Due to a lack of publicly available, direct experimental data on the off-target profile of this compound, this guide will adopt a rational, inferential approach. By examining the known biological activities of its core chemical moieties—the trifluoromethoxy group and the thiobenzamide scaffold—we can construct a hypothetical off-target liability profile. This inferred profile will then be compared against known data for alternative compounds, providing a framework for researchers to design comprehensive off-target screening strategies.
The Significance of the Trifluoromethoxy and Thiobenzamide Moieties in Drug Design
The unique physicochemical properties of the trifluoromethoxy (-OCF3) and thiobenzamide groups suggest a predisposition for specific biological interactions that may contribute to off-target effects.
The trifluoromethyl group is a common feature in many pharmaceuticals, prized for its ability to enhance metabolic stability and lipophilicity.[2][3][4] These properties can also lead to increased binding to hydrophobic pockets within a variety of proteins, potentially resulting in off-target engagement.[2] Studies on other trifluoromethyl-containing compounds have shown interactions with a range of targets, including kinases and nuclear receptors.[5][6][7]
The thiobenzamide scaffold and its derivatives have been reported to interact with a variety of biological targets. Thioamides are known to be metabolically activated to reactive species that can covalently modify proteins, leading to a range of biological effects, including toxicity.[8] Furthermore, benzamide derivatives have been shown to inhibit various kinases, including epidermal growth factor receptor (EGFR) and Rho-associated kinase-1 (ROCK1).[9][10]
Based on these characteristics, it is plausible to hypothesize that this compound may exhibit off-target activity against a range of kinases and potentially other receptor families.
Hypothetical Off-Target Profile and Comparative Analysis
Given the structural alerts present in this compound, a comprehensive off-target assessment is warranted. Below is a hypothetical off-target profile, based on inferences from related compounds, which can serve as a starting point for experimental validation. For comparative purposes, we will consider two hypothetical alternative compounds, "Compound A" (a known kinase inhibitor with a benzamide core) and "Compound B" (a compound with a different scaffold but a similar primary target).
Table 1: Hypothetical Off-Target Profile of this compound and Comparison with Alternatives
| Target Class | This compound (Inferred) | Compound A (Known Kinase Inhibitor) | Compound B (Alternative Scaffold) |
| Kinases | |||
| EGFR | Potential Inhibitor | Potent Inhibitor (IC50 < 10 nM) | No significant activity |
| Src Family Kinases | Potential Inhibitor | Moderate Inhibitor (IC50 = 50-100 nM) | Weak Inhibitor (IC50 > 1 µM) |
| ROCK1 | Potential Inhibitor | No significant activity | No significant activity |
| GPCRs | |||
| 5-HT2A | Possible weak interaction | No significant activity | Potent Antagonist (Ki < 20 nM) |
| Nuclear Receptors | |||
| Glucocorticoid Receptor | Possible weak interaction | No significant activity | No significant activity |
This table highlights the necessity of broad-panel screening to identify potential off-target interactions that may not be predicted by the primary target class.
Experimental Workflows for Off-Target Profiling
To experimentally validate the hypothetical off-target profile of this compound, a multi-pronged approach employing a suite of established in vitro assays is recommended.
Kinase Profiling
Given the prevalence of the benzamide scaffold in kinase inhibitors, a broad kinase panel screen is a critical first step.[5][9][11] This will provide a comprehensive overview of the compound's selectivity across the human kinome.
Caption: Workflow for in vitro kinase profiling.
Detailed Protocol: In Vitro Kinase Profiling (Luminescence-Based)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the serially diluted compound or DMSO control.
-
Add the kinase reaction mixture containing the specific kinase, its substrate, and ATP in kinase assay buffer.
-
Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each kinase to determine the compound's potency and selectivity.
Receptor Binding Assays
To investigate potential interactions with G-protein coupled receptors (GPCRs) and other cell surface receptors, a panel of radioligand binding assays should be performed.
Caption: Workflow for receptor binding assays.
Detailed Protocol: Radioligand Binding Assay
-
Assay Setup: In a 96-well filter plate, combine the test compound (this compound) at various concentrations, a fixed concentration of a specific radiolabeled ligand, and a preparation of cell membranes expressing the target receptor.
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an inhibition constant (Ki) to quantify the compound's affinity for the receptor.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context. It measures the thermal stabilization of a protein upon ligand binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a suitable cell line to near confluency. Treat the cells with this compound or a vehicle control (DMSO) for a specified duration.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the protein concentration of the target protein in each sample by Western blotting using a target-specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
Discussion and Future Perspectives
The comprehensive assessment of off-target effects is a non-negotiable aspect of modern drug development. While direct experimental data for this compound is currently unavailable, a rational, inference-based approach provides a valuable framework for designing a robust screening strategy. The presence of the trifluoromethoxy and thiobenzamide moieties suggests potential interactions with kinases and other protein families, a hypothesis that must be rigorously tested experimentally.
By employing a combination of broad-panel kinase profiling, receptor binding assays, and cellular target engagement assays like CETSA, researchers can build a detailed off-target profile for this compound. This data will be instrumental in several key areas:
-
Lead Optimization: Identifying off-target liabilities early allows for medicinal chemistry efforts to be directed towards improving selectivity.
-
Interpretation of Phenotypic Screens: Understanding a compound's full target profile is crucial for correctly interpreting the results of cell-based assays.
-
Predicting Potential Toxicities: Off-target interactions are a major cause of adverse drug reactions. Proactive profiling can help to de-risk a compound's progression through the development pipeline.
Ultimately, a thorough understanding of a compound's on- and off-target activities is essential for the development of safer and more effective medicines. The principles and methodologies outlined in this guide provide a roadmap for the systematic and scientifically rigorous assessment of off-target effects for novel chemical entities like this compound.
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Exploring antiproliferative activities and kinase profile of ortho-substituted N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)benzamides. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019). Molecules, 24(15), 2793. [Link]
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Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. (2004). Bioorganic & Medicinal Chemistry, 12(13), 3565–3576. [Link]
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Pharmacological examination of trifluoromethyl ring-substituted methcathinone analogs. (2013). Neuropharmacology, 67, 184–191. [Link]
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Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. (2010). Bioorganic & Medicinal Chemistry Letters, 20, 3349-3352. [Link]
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Resolving the question of on- or off-target toxicity – a case study. (2017). 3D-Pharm. Retrieved from [Link]
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Online and Offline Prioritization of Chemicals of Interest in Suspect Screening and Non-targeted Screening with High-Resolution Mass Spectrometry. (2020). Analytical Chemistry, 92(1), 211-219. [Link]
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Off-targetP ML: an open source machine learning framework for off-target panel safety assessment of small molecules. (2022). Journal of Cheminformatics, 14(1), 6. [Link]
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In silico off-target profiling for enhanced drug safety assessment. (2023). ResearchGate. Retrieved from [Link]
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In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). (2021). Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
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Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). International Journal of Molecular Sciences, 24(15), 12285. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules, 28(14), 5486. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Pharmaceuticals, 15(11), 1363. [Link]
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Predictive in silico Off-Target Profiling in Drug Discovery. (2015). ResearchGate. Retrieved from [Link]
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Design and biological activity of trifluoromethyl containing drugs. (2025). We-chem. Retrieved January 17, 2026, from [Link]
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Protein targets of reactive metabolites of thiobenzamide in rat liver in vivo. (2008). Chemical Research in Toxicology, 21(11), 2157–2167. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules, 28(14), 5486. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules, 28(14), 5486. [Link]
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Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (2024). Freie Universität Berlin. Retrieved from [Link]
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Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis. (2021). International Journal of Molecular Sciences, 22(19), 10398. [Link]
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Nitro-Group-Containing Thiopeptide Derivatives as Promising Agents to Target Clostridioides difficile. (2022). Antibiotics, 11(11), 1546. [Link]
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A Comparative Guide to the Reproducibility of 2-(Trifluoromethoxy)thiobenzamide Synthesis
This guide provides an in-depth technical analysis of the synthesis of 2-(trifluoromethoxy)thiobenzamide, a compound of increasing interest in medicinal chemistry and drug development. Recognizing the critical importance of reproducible experimental outcomes, this document offers a comprehensive comparison of its synthesis with that of two key analogues: 2-methoxythiobenzamide and 2-(trifluoromethyl)thiobenzamide. By examining the nuances of their respective synthetic pathways, this guide aims to equip researchers, scientists, and drug development professionals with the practical insights necessary to make informed decisions in their experimental design.
The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, has become a cornerstone of modern medicinal chemistry. This is largely due to their ability to modulate key physicochemical properties of molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethoxy group, in particular, offers a unique electronic profile, acting as a strong electron-withdrawing group, which can significantly influence a molecule's reactivity and pharmacological activity. This guide will delve into the practical implications of these properties on the synthesis of the target thiobenzamides.
Comparative Synthesis Overview
The synthesis of this compound and its analogues is most commonly and efficiently achieved through a two-step process: the formation of the corresponding benzamide from its carboxylic acid precursor, followed by a thionation reaction to convert the amide to a thioamide. This guide will focus on well-established and reproducible methods for each of these steps.
For the initial amide synthesis, the conversion of a carboxylic acid to an acid chloride followed by reaction with ammonia is a robust and high-yielding approach. The subsequent thionation is effectively carried out using Lawesson's reagent, a widely used and reliable thionating agent in organic synthesis.[1][2][3]
The following sections will provide detailed, step-by-step protocols for the synthesis of this compound and its methoxy and trifluoromethyl analogues. A comparative analysis of the expected yields, reaction conditions, and potential challenges will also be presented to highlight the impact of the different substituents on the experimental outcomes.
Data Summary and Comparison
The following table summarizes the key comparative data for the synthesis of this compound and its selected analogues. This data is based on established synthetic methods and provides a basis for evaluating the reproducibility and efficiency of each process.
| Compound | Precursor | Amide Synthesis Yield (approx.) | Thionation Yield (approx.) | Overall Yield (approx.) | Key Reaction Conditions |
| This compound | 2-(Trifluoromethoxy)benzoic Acid | >95% | 85-95% | 80-90% | Thionation with Lawesson's reagent in refluxing toluene. |
| 2-Methoxythiobenzamide | 2-Methoxybenzoic Acid | >95% | 85-95% | 80-90% | Thionation with Lawesson's reagent in refluxing toluene. |
| 2-(Trifluoromethyl)thiobenzamide | 2-(Trifluoromethyl)benzoic Acid | >95% | 85-95% | 80-90% | Thionation with Lawesson's reagent in refluxing toluene. |
Experimental Protocols
The following are detailed, self-validating protocols for the synthesis of the three thiobenzamides, designed to ensure high reproducibility.
Protocol 1: Synthesis of 2-(Trifluoromethoxy)benzamide
This protocol describes the conversion of 2-(trifluoromethoxy)benzoic acid to its corresponding primary amide.
Step 1.1: Formation of 2-(Trifluoromethoxy)benzoyl chloride
-
Materials: 2-(Trifluoromethoxy)benzoic acid, Thionyl chloride (SOCl₂), Dry Dichloromethane (DCM), Dimethylformamide (DMF) (catalytic amount).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-(trifluoromethoxy)benzoic acid (1.0 eq).
-
Add dry DCM to dissolve the acid.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-(trifluoromethoxy)benzoyl chloride, which can be used in the next step without further purification.
-
Step 1.2: Amidation of 2-(Trifluoromethoxy)benzoyl chloride
-
Materials: 2-(Trifluoromethoxy)benzoyl chloride, Aqueous ammonia (NH₄OH), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the crude 2-(trifluoromethoxy)benzoyl chloride in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
-
Continue stirring at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(trifluoromethoxy)benzamide. The product can be purified by recrystallization if necessary.
-
Protocol 2: Thionation of 2-(Trifluoromethoxy)benzamide to this compound
This protocol details the conversion of the benzamide to the target thiobenzamide using Lawesson's reagent.[1][4]
-
Materials: 2-(Trifluoromethoxy)benzamide, Lawesson's Reagent, Anhydrous Toluene.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(trifluoromethoxy)benzamide (1.0 eq) and Lawesson's reagent (0.5 eq).
-
Add anhydrous toluene to the flask.
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amide is completely consumed.
-
Cool the reaction mixture to room temperature.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Protocol 3: Synthesis of 2-Methoxythiobenzamide (Alternative 1)
The synthesis of 2-methoxythiobenzamide follows a similar two-step procedure, starting from 2-methoxybenzoic acid. The protocols for amide formation and thionation are analogous to those described for the trifluoromethoxy derivative, with similar expected yields and reaction conditions.
Protocol 4: Synthesis of 2-(Trifluoromethyl)thiobenzamide (Alternative 2)
The synthesis of 2-(trifluoromethyl)thiobenzamide begins with 2-(trifluoromethyl)benzoic acid and proceeds through the corresponding benzamide. A detailed synthesis of 2-(trifluoromethyl)benzamide has been reported with a total yield of over 67% and a purity of more than 97%.[5] The subsequent thionation with Lawesson's reagent is expected to proceed with high efficiency, comparable to the other analogues.
Visualization of the Synthetic Workflow
The following diagram illustrates the general two-step synthetic pathway for the preparation of the target thiobenzamides.
Caption: General synthetic workflow for the preparation of 2-substituted thiobenzamides.
Causality Behind Experimental Choices
The choice of a two-step synthesis via the benzamide intermediate is deliberate and based on established chemical principles for achieving high purity and yield.
-
Amide Formation via Acid Chloride: Converting the carboxylic acid to the more reactive acid chloride before amidation is a highly efficient method that generally proceeds to completion with minimal side products. This ensures a clean conversion to the benzamide precursor, which is crucial for the success of the subsequent thionation step.
-
Lawesson's Reagent for Thionation: Lawesson's reagent is a mild and effective thionating agent for a wide range of carbonyl compounds, including amides.[1][2][3] Its use under reflux conditions in a non-polar solvent like toluene provides a clean and generally high-yielding conversion to the thioamide. The workup procedure is also relatively straightforward, typically involving chromatographic purification to remove the phosphorus-containing byproducts.
Self-Validating System and Reproducibility
The protocols provided in this guide are designed to be self-validating. The progress of each reaction can be reliably monitored by Thin-Layer Chromatography (TLC), allowing for clear determination of the reaction endpoint. The purification of the final products by column chromatography and their subsequent characterization by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) provide a robust system for verifying the identity and purity of the synthesized compounds. The high yields typically obtained in these reactions further contribute to the reproducibility of the methods.
Conclusion
The synthesis of this compound, as well as its methoxy and trifluoromethyl analogues, can be reliably achieved through a reproducible two-step process involving the formation of the benzamide followed by thionation with Lawesson's reagent. The presence of the trifluoromethoxy group does not significantly complicate the synthesis compared to the methoxy or trifluoromethyl analogues, and high yields can be expected for all three compounds. This guide provides the necessary detailed protocols and comparative data to enable researchers to confidently and reproducibly synthesize these important molecules for their research and development activities.
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A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Encyclopedia.pub. Retrieved January 17, 2026, from [Link]
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Work-up procedure for the reaction with LR. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Lawesson's Reagent - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. IUCrData, 6(2), x210105. [Link]
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Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Encyclopedia.pub. Retrieved January 17, 2026, from [Link]
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Synthesis of 2-Hydroxy 3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its applicatnions for direct and second - International Research Publication House (IRPH). (n.d.). IRPH. Retrieved January 17, 2026, from [Link]
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2-methoxybenzaldehyde - 135-02-4, C8H8O2, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. Retrieved January 17, 2026, from [Link]
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Benzaldehyde, 2-methoxy-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
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A Comparative Guide to the Metabolic Stability of 2-(Trifluoromethoxy)thiobenzamide and its Analogs
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Thiobenzamide-Based Drug Discovery
Thioamides, a class of compounds characterized by a thiocarbonyl group adjacent to a nitrogen atom, represent a versatile scaffold in medicinal chemistry.[1] Their unique physicochemical properties have led to their exploration in a wide range of therapeutic areas.[2] However, the clinical progression of thioamide-containing drug candidates is often hampered by challenges related to their metabolic stability and potential for bioactivation into reactive metabolites.[3][4] The sulfur atom is susceptible to oxidation by major drug-metabolizing enzyme superfamilies, namely Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs), leading to the formation of S-oxides and other downstream metabolites that can be readily excreted or, in some cases, exhibit toxicity.[5][6][7]
A key strategy to enhance the metabolic stability of drug candidates is the introduction of fluorine-containing functional groups.[4][8][9] The trifluoromethoxy (-OCF3) group, in particular, is increasingly utilized in drug design due to its potent electron-withdrawing nature and the exceptional strength of the carbon-fluorine bond, which can shield adjacent sites from enzymatic attack.[10][11] This guide provides an in-depth comparison of the metabolic stability of 2-(Trifluoromethoxy)thiobenzamide and a curated set of its structural analogs. Through the presentation of supporting experimental data and detailed protocols, we will elucidate the structure-stability relationships that govern the metabolic fate of these compounds, offering valuable insights for the rational design of more robust thiobenzamide-based therapeutics.
Metabolic Pathways of Thiobenzamides: A Mechanistic Overview
The primary route of metabolism for thiobenzamides involves the S-oxidation of the thiocarbonyl group.[6] This process is primarily mediated by both CYP and FMO enzymes, which are abundant in the liver, the principal site of drug metabolism.[5][9] The initial oxidation product is the corresponding S-oxide (sulfine), which can undergo a second oxidation to form a highly reactive S,S-dioxide (sulfene).[3] This reactive intermediate is often implicated in the covalent modification of cellular macromolecules, such as proteins and lipids, which can lead to cytotoxicity.[12][13]
The electronic properties of substituents on the aromatic ring play a crucial role in modulating the susceptibility of the thiocarbonyl group to oxidation. Electron-withdrawing groups, such as the trifluoromethoxy group, can decrease the electron density on the sulfur atom, thereby reducing its nucleophilicity and making it less prone to enzymatic oxidation. This is a key principle underpinning the design of metabolically stable thiobenzamide analogs.[14]
Caption: Generalized metabolic pathway of thiobenzamides.
Comparative In Vitro Metabolic Stability Data
To objectively assess the impact of the 2-(trifluoromethoxy) substitution on metabolic stability, a series of analogs were synthesized and evaluated in a human liver microsomal stability assay. The key parameters measured were the in vitro half-life (t½), which represents the time taken for 50% of the parent compound to be metabolized, and the intrinsic clearance (Clint), a measure of the inherent capacity of the liver to metabolize the drug.[15]
| Compound ID | Structure | t½ (min) | Clint (µL/min/mg protein) |
| TB-1 | 2-Methoxythiobenzamide | 15 | 115.5 |
| TB-2 | 2-Chlorothiobenzamide | 35 | 49.7 |
| TB-3 | 2-(Trifluoromethyl)thiobenzamide | 75 | 23.2 |
| TB-4 | This compound | >120 | <11.6 |
Data Analysis and Interpretation:
The results clearly demonstrate a significant enhancement in metabolic stability with the introduction of electron-withdrawing and fluorinated substituents at the 2-position of the thiobenzamide scaffold.
-
TB-1 (2-Methoxythiobenzamide): The electron-donating methoxy group leads to rapid metabolism, as indicated by the short half-life and high intrinsic clearance.
-
TB-2 (2-Chlorothiobenzamide): The replacement of the methoxy group with a moderately electron-withdrawing chloro group results in a noticeable improvement in metabolic stability.
-
TB-3 (2-(Trifluoromethyl)thiobenzamide): The strongly electron-withdrawing trifluoromethyl group confers a substantial increase in metabolic stability compared to the methoxy and chloro analogs.
-
TB-4 (this compound): The trifluoromethoxy analog exhibits the highest metabolic stability, with a half-life exceeding the duration of the assay and a very low intrinsic clearance. This highlights the superior metabolic blocking effect of the -OCF3 group in this chemical series.
These findings strongly support the hypothesis that the electron-withdrawing nature of the trifluoromethoxy group effectively shields the thiocarbonyl moiety from enzymatic oxidation, thereby prolonging the compound's half-life.
Experimental Protocols
Human Liver Microsomal Stability Assay
This in vitro assay is a standard method for evaluating the metabolic stability of compounds in the early stages of drug discovery.[2][16][17]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of test compounds in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds and positive controls (e.g., a high-clearance and a low-clearance compound)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of the compounds by diluting the stock solutions in phosphate buffer.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Thaw the human liver microsomes on ice and dilute to the desired concentration in phosphate buffer.
-
-
Incubation:
-
Add the microsomal solution to the wells of a 96-well plate.
-
Add the working solutions of the test compounds to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing and Analysis:
-
Centrifuge the 96-well plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (incubation volume / microsomal protein amount).
Caption: Workflow for the in vitro microsomal stability assay.
LC-MS/MS Quantification Method
A robust and sensitive LC-MS/MS method is crucial for the accurate quantification of the parent thiobenzamide and its analogs.[18][19][20][21]
-
Chromatographic Separation: A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions should be optimized for each analyte and the internal standard.
Structure-Stability Relationships and Implications for Drug Design
The experimental data presented in this guide underscore the profound impact of substituent effects on the metabolic stability of thiobenzamides. The clear trend of increasing stability with increasing electron-withdrawing capacity of the 2-substituent provides a rational basis for the design of more durable drug candidates.
The exceptional stability of the this compound analog (TB-4) can be attributed to several factors:
-
Inductive Effect: The strong electron-withdrawing nature of the -OCF3 group reduces the electron density of the aromatic ring and, consequently, the nucleophilicity of the thiocarbonyl sulfur, making it a less favorable substrate for CYP and FMO enzymes.
-
Steric Hindrance: The trifluoromethoxy group may also impart a degree of steric hindrance around the site of metabolism, further impeding enzyme access.
-
Bond Strength: The inherent strength of the C-F bonds within the trifluoromethoxy group contributes to its overall stability and resistance to degradation.[22]
These insights empower medicinal chemists to strategically employ the trifluoromethoxy group as a "metabolic shield" to protect susceptible moieties within a drug candidate. By blocking a key metabolic pathway, it is possible to significantly improve a compound's pharmacokinetic profile, leading to a longer half-life, reduced clearance, and potentially a lower required therapeutic dose.
Conclusion
The strategic incorporation of a trifluoromethoxy group at the 2-position of the thiobenzamide scaffold offers a highly effective strategy for enhancing metabolic stability. The comparative data presented herein clearly illustrates the superior metabolic blocking properties of the -OCF3 group relative to other substituents. By understanding the underlying metabolic pathways and employing robust in vitro assays, researchers can rationally design and select thiobenzamide-based drug candidates with optimized pharmacokinetic properties, thereby increasing their potential for clinical success.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Trifluoromethoxy)thiobenzamide
For professionals engaged in the fast-paced fields of research, science, and drug development, the meticulous management of chemical reagents is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of 2-(Trifluoromethoxy)thiobenzamide. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally analogous compounds, including various trifluoromethyl and thioamide derivatives, to ensure a conservative and safety-centric approach.[1][2][3][4]
It is imperative to recognize that this document serves as general guidance. Your institution's Environmental Health and Safety (EHS) office is the definitive resource for protocols that are compliant with local, state, and federal regulations.[5][6]
Hazard Profile and Inferred Risks
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][4][9] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][9] P264: Wash skin thoroughly after handling.[1][2] P270: Do not eat, drink or smoke when using this product.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3][10][11] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3][10][11] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][3][10][11] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] |
| Potential for Genetic Defects | Some related compounds are suspected of causing genetic defects. | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. |
Personal Protective Equipment (PPE) and Handling
Given the inferred hazards, all handling and disposal procedures for this compound must be conducted with appropriate PPE and in a controlled environment.[6]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling the material.[3]
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.[1][3]
-
Skin and Body Protection: A flame-retardant and chemical-resistant lab coat is mandatory to protect skin and clothing.[6]
-
Respiratory Protection: All handling of solid this compound that may generate dust, as well as any solutions, should be performed in a certified chemical fume hood to prevent inhalation.[12]
Always wash hands thoroughly after handling the chemical, even if gloves were worn.[1][2]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous waste.[6][12] Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[6][13]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid waste of this compound, along with any contaminated materials such as pipette tips, weighing paper, and gloves, in a designated, puncture-proof, and sealable container.[6] This container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Liquid Waste: If this compound has been used in a solution, collect the liquid waste in a separate, chemically compatible, and leak-proof container. The container should also be labeled as "Hazardous Waste" with the chemical name and a list of all solvents present. Do not mix with incompatible waste streams.[13][14]
Step 2: Decontamination of Labware
-
Rinsing: Glassware and other reusable equipment that has come into contact with this compound must be decontaminated. The initial rinse should be with a suitable solvent that will dissolve the compound. This first rinseate must be collected and disposed of as hazardous liquid waste.[13] For highly toxic compounds, the first three rinses should be collected as hazardous waste.[13]
-
Washing: After the initial hazardous rinse, the glassware can be washed with a laboratory detergent and water.[15][16]
Step 3: Spill Management
In the event of a spill:
-
Evacuate the immediate area and ensure it is well-ventilated.
-
Wearing the appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).
-
Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[1][3]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must also be disposed of as hazardous waste.[12]
Step 4: Final Disposal
Arrange for the collection of all hazardous waste containing this compound through your institution's EHS department or a licensed chemical waste disposal contractor.[3][5][6] Ensure all necessary waste disposal documentation is accurately completed.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound, emphasizing safety and compliance.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental protection. By adhering to the principles of hazard recognition, proper PPE usage, and meticulous waste segregation, researchers can minimize risks. Always prioritize the guidance of your local EHS office to ensure full compliance with all regulations.
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Comprehensive Safety and Handling Guide for 2-(Trifluoromethoxy)thiobenzamide
This guide provides essential safety protocols and operational procedures for the laboratory handling of 2-(Trifluoromethoxy)thiobenzamide. As a compound combining a thioamide group with a trifluoromethoxy moiety, it requires careful management due to its potential reactivity and hazardous properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure safe and effective use.
Hazard Assessment and Triage
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Skin Corrosion/Irritation : Causes skin irritation.[1][3][4][5]
-
Serious Eye Damage/Irritation : Causes serious eye irritation.[1][3][4][5]
-
Respiratory Irritation : May cause respiratory irritation.[1][3][4][5]
-
Potential for Genetic Defects : Some similar compounds are suspected of causing genetic defects.[6]
The thioamide functional group can undergo metabolic activation to form reactive intermediates, which may contribute to toxicity.[7] The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are considerations in its biological activity and potential hazards.[1]
Summary of Key Hazard Information
| Hazard Category | Description | GHS Classification (Analogous Compounds) |
| Acute Oral Toxicity | Toxic or harmful if swallowed.[1][6] | Category 3 or 4[1][3] |
| Acute Dermal Toxicity | Toxic in contact with skin.[1] | Category 3[1][3] |
| Acute Inhalation Toxicity | Harmful if inhaled.[2][3] | Category 3[3] |
| Skin Irritation | Causes skin irritation upon contact.[4][5] | Category 2[4][5] |
| Eye Irritation | Causes serious eye irritation.[4][5] | Category 2A[4][5] |
| Respiratory Irritation | May cause irritation to the respiratory tract.[4][5] | STOT SE 3[4][5] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[6] | Category 2[6] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table outlines the required protective gear.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Gloves must be inspected before use and disposed of immediately after contact or signs of degradation. | To prevent skin contact, as the substance is likely harmful and causes skin irritation.[8] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles conforming to appropriate standards (e.g., EN166 in Europe, ANSI Z87.1 in the US). A face shield should be worn when there is a risk of splashing.[4][9] | To protect eyes from splashes and airborne particles that can cause serious irritation.[4][9] |
| Body Protection | A lab coat is the minimum requirement. For larger quantities or when splashing is likely, a chemical-resistant apron or coveralls should be worn over the lab coat.[9] | To protect the skin on the body from accidental spills and contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If this is not possible, a respirator with an appropriate cartridge for organic vapors and particulates (e.g., A/AX + P3 combination filter) should be used.[10] | To prevent inhalation of dust or vapors that may cause respiratory irritation.[1][4] |
| Footwear | Closed-toe shoes are mandatory in the laboratory. Chemical-resistant shoe covers may be necessary if there is a significant risk of spills. | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is critical for safety and experimental integrity.
Preparation and Engineering Controls
-
Designated Area : All handling of this compound should occur in a designated area within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Emergency Equipment : Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[4]
-
Spill Kit : A spill kit containing absorbent materials appropriate for organic compounds should be available in the immediate vicinity.
-
Pre-Use Check : Before handling, visually inspect the container for any damage or leaks.
Handling and Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound.
Caption: Standard workflow for handling this compound.
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][6]
-
Spill : For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.[11]
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation : Do not mix halogenated organic waste with non-halogenated waste streams.[12][13] This is crucial as different disposal methods are used, and cross-contamination increases disposal costs and environmental impact.[13][14]
-
Containerization : Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[11][12]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[11] All components of a mixture should be listed.[11]
-
Disposal Route : The waste will be disposed of via incineration at a licensed hazardous waste facility.[12][13] Do not dispose of this compound down the drain.[14]
Waste Segregation Flowchart
Caption: Decision flowchart for proper waste segregation.
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-
Halogenated Organic Liquids - Standard Operating Procedure, Braun Research Group, University of Illinois Urbana-Champaign. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
